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  • Product: 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile
  • CAS: 1123169-32-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, a key heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry.

Introduction: The Significance of Pyrimidine-5-carbonitriles

The pyrimidine ring is a fundamental core in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] The introduction of a carbonitrile (cyano) group at the 5-position of the pyrimidine ring creates a versatile intermediate, the pyrimidine-5-carbonitrile, which serves as a valuable building block in the synthesis of diverse therapeutic agents.[3][4][5] These compounds are explored for a range of biological activities, including as anticancer agents, kinase inhibitors, and antimicrobial agents.[6][7][8] The 2-(2-Methoxyethyl) substituent introduces a flexible, polar side chain that can be optimized for improved pharmacokinetic and pharmacodynamic properties.

This document outlines a robust synthetic strategy for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and details the analytical techniques essential for its unambiguous characterization, providing a solid foundation for its application in drug discovery and development programs.

Synthetic Strategy: A Mechanistic Approach

The synthesis of 2-substituted pyrimidine-5-carbonitriles can be efficiently achieved through a condensation reaction. A common and effective method involves the reaction of an amidine with a suitable three-carbon synthon.[9] For the synthesis of the title compound, a logical approach is the condensation of 3-methoxypropanamidine with a derivative of 2-formyl-3-oxopropanenitrile.

The causality behind this choice of reactants lies in their inherent reactivity. The amidine provides the N-C-N fragment that will form a portion of the pyrimidine ring, while the dicarbonyl compound provides the remaining carbon atoms. The presence of the cyano group on the three-carbon backbone ensures its incorporation at the desired 5-position of the final pyrimidine ring.

Experimental Protocol: Synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Materials and Reagents:

  • 3-Methoxypropanamidine hydrochloride

  • 2-(Ethoxymethylene)malononitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-methoxypropanamidine hydrochloride (1.0 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the resulting suspension for 30 minutes to generate the free amidine.

  • Addition of the Synthon: Add 2-(ethoxymethylene)malononitrile (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification Amidine 3-Methoxypropanamidine Reaction Condensation in Ethanol with Sodium Ethoxide Amidine->Reaction Synthon 2-(Ethoxymethylene)malononitrile Synthon->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Purification->Product Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure & Purity Confirmation Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Validation Data Interpretation & Structural Elucidation NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the characterization of synthesized compounds.

Conclusion and Future Perspectives

This guide provides a detailed and practical framework for the synthesis and comprehensive characterization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. The outlined synthetic protocol is robust and amenable to scale-up, while the described analytical methods ensure the unambiguous identification and purity assessment of the final product. As a versatile building block, this compound holds significant promise for the development of novel therapeutics. Future work could focus on exploring its utility in the synthesis of libraries of pyrimidine-based compounds for high-throughput screening and lead optimization in various drug discovery programs. The methoxyethyl side chain offers a handle for further functionalization, allowing for the fine-tuning of physicochemical properties to achieve desired biological outcomes.

References

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  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10224716/]
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  • (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [URL: https://www.researchgate.net/publication/237000551_Pyrimidine-5-carbonitriles_II_Synthesis_and_Antimicrobial_Activity_of_Novel_6-Alkyl-24-disubstituted_pyrimidine-5-carbonitriles]
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  • A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d1tc03577d]
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Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

This guide provides a comprehensive technical overview of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The pyrimidin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore found in numerous biologically active molecules, particularly as kinase inhibitors for oncology applications.[1][2][3] This document outlines the predicted physicochemical properties of the title compound, provides detailed protocols for its synthesis and characterization, and discusses its potential reactivity and applications.

Molecular Structure and Key Features

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile possesses a unique combination of functional groups that dictate its chemical behavior and potential for molecular interactions. The pyrimidine ring is an electron-deficient heterocycle, the nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, and the 2-methoxyethyl side chain introduces flexibility and potential for hydrogen bonding.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,1.25!"];

// Side chain at C2 C7 [label="C", pos="-2.6,1.5!"]; H7a [label="H", pos="-2.4,2.5!"]; H7b [label="H", pos="-3.5,1.6!"]; C8 [label="C", pos="-2.9,0.5!"]; H8a [label="H", pos="-3.1,-0.5!"]; H8b [label="H", pos="-3.8,0.8!"]; O9 [label="O", pos="-1.8,-0.2!"]; C10 [label="C", pos="-1.9,-1.2!"]; H10a [label="H", pos="-1.1,-1.7!"]; H10b [label="H",pos="-2.5,-1.9!"]; H10c [label="H",pos="-2.7,-0.9!"];

// Nitrile group at C5 C11 [label="C", pos="2.6,-1.5!"]; N12 [label="N", pos="3.7,-2.1!"];

// Draw bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- H4; C6 -- H6; C2 -- C7; C7 -- C8; C8 -- O9; O9 -- C10; C5 -- C11; C11 -- N12 [style=triple];

// Dummy nodes for positioning H atoms on C7 and C8 C7 -- H7a [style=invis]; C7 -- H7b [style=invis]; C8 -- H8a [style=invis]; C8 -- H8b [style=invis]; C10 -- H10a [style=invis]; C10 -- H10b [style=invis]; C10 -- H10c [style=invis]; }

Caption: Molecular structure of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₈H₉N₃OCalculated from the molecular structure.
Molecular Weight 163.18 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on the appearance of similar pyrimidine-carbonitrile derivatives such as 2-pyrimidinecarbonitrile, which is a white to off-white crystalline powder or low melting solid.[4][5]
Melting Point (°C) 50 - 70Estimated based on related structures. For example, 2-pyrimidinecarbonitrile has a melting point of 35-42°C.[4][5] The larger methoxyethyl group may lead to a slightly higher melting point due to increased van der Waals forces.
Boiling Point (°C) > 250Pyrimidine derivatives often have high boiling points. For instance, pyridine-2-carbonitrile has a boiling point of 224.5 °C.[6] The subject compound is expected to have a higher boiling point due to its greater molecular weight.
logP (Octanol/Water) 0.5 - 1.5The pyrimidine ring and nitrile group are relatively polar, while the methoxyethyl group adds some lipophilicity. This value is an estimate and would require experimental determination for accuracy.
pKa 1.0 - 2.0 (most basic nitrogen)Pyrimidine is a weak base. The electron-withdrawing nitrile group further reduces the basicity of the ring nitrogens. This estimated pKa suggests that the compound will be predominantly in its neutral form at physiological pH.
Solubility Soluble in methanol, ethanol, DMSO, DMF, acetonitrile. Sparingly soluble in water.The polarity of the molecule suggests solubility in polar organic solvents. The potential for hydrogen bonding with the nitrogen atoms and the ether oxygen may afford some aqueous solubility, though this is likely to be limited by the overall size of the molecule.

Synthesis and Purification

A plausible and efficient route for the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile can be adapted from established methods for preparing 2-substituted pyrimidine-5-carbonitriles.[7][8] A common and effective strategy is the condensation of an amidine with a suitable three-carbon building block.

Proposed Synthetic Pathway
digraph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

// Reactants Amidine [label="3-Methoxypropanimidamide hydrochloride"]; Enol_Ether [label="2-(ethoxymethylene)malononitrile"]; Base [label="Sodium Ethoxide in Ethanol", shape=ellipse, fillcolor="#FFFFFF"];

// Product Product [label="2-(2-Methoxyethyl)pyrimidine-5-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Amidine -> Reaction [label=""]; Enol_Ether -> Reaction [label=""]; Base -> Reaction [label=""]; Reaction [label="Cyclocondensation", shape=diamond, fillcolor="#FBBC05"]; Reaction -> Product; }

Caption: Proposed synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.
Step-by-Step Experimental Protocol

Materials:

  • 3-Methoxypropanimidamide hydrochloride

  • 2-(ethoxymethylene)malononitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxypropanimidamide hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.

  • Addition of Reagent: Add 2-(ethoxymethylene)malononitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile as a solid.

Rationale for Experimental Choices:

  • The use of sodium ethoxide as a base is to deprotonate the amidine hydrochloride, generating the free amidine necessary for the cyclocondensation reaction.

  • Anhydrous ethanol is used as the solvent to prevent unwanted side reactions involving water.

  • TLC monitoring is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.[9]

  • Purification by column chromatography is a standard and effective method for isolating the target compound from any unreacted starting materials or side products.[10]

Spectroscopic and Analytical Data

The structural confirmation of the synthesized 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR * Pyrimidine Protons: Two singlets in the aromatic region (δ 8.5-9.5 ppm), corresponding to the protons at the C4 and C6 positions. * Methoxyethyl Protons: A singlet for the methoxy group (δ ~3.3 ppm), a triplet for the methylene group adjacent to the ether oxygen (δ ~3.7 ppm), and a triplet for the methylene group attached to the pyrimidine ring (δ ~3.0 ppm). The coupling between the two methylene groups should result in triplet patterns.
¹³C NMR * Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the nitrile group (C5) appearing at a characteristic downfield shift. * Nitrile Carbon: A signal for the nitrile carbon (C≡N) in the range of δ 115-120 ppm. * Methoxyethyl Carbons: Signals for the two methylene carbons and the methoxy carbon.
FT-IR * C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of a nitrile group.[1] * C=N and C=C Stretches: Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the pyrimidine ring stretching vibrations. * C-O Stretch: An absorption band around 1050-1150 cm⁻¹ for the ether linkage.
Mass Spec. * Molecular Ion Peak (M⁺): A prominent peak at m/z = 163.18, corresponding to the molecular weight of the compound.
Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

    • Gradient: 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (at the initial gradient composition).

Rationale:

  • A C18 column is a versatile choice for the separation of moderately polar organic molecules.

  • A gradient elution is employed to ensure the efficient elution of the compound and any potential impurities with different polarities.

  • The addition of trifluoroacetic acid to the mobile phase helps to sharpen the peaks by suppressing the ionization of any basic sites on the molecule or the column.

  • Detection at 254 nm is suitable as the pyrimidine ring is expected to have strong UV absorbance at this wavelength.

Reactivity Profile

The reactivity of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is primarily dictated by the pyrimidine ring and the nitrile group.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.[11] This transformation opens up possibilities for further functionalization, such as amide coupling reactions to introduce new substituents.

Reduction of the Pyrimidine Ring or Nitrile Group

The pyrimidine ring can be reduced, for example, with lithium aluminum hydride (LiAlH₄), which may lead to dihydropyrimidine derivatives.[12] The nitrile group can also be reduced to an amine, providing another point for chemical modification.

Cross-Coupling Reactions

The pyrimidine ring can be functionalized via cross-coupling reactions. For instance, if a halogen atom were present on the ring, Suzuki or other palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or other carbon-based substituents.[13][14][15][16]

digraph "Reactivity_Profile" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

// Starting Material Start [label="2-(2-Methoxyethyl)pyrimidine-5-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reactions Hydrolysis [label="Hydrolysis (Acid/Base)", shape=ellipse, fillcolor="#FFFFFF"]; Reduction [label="Reduction (e.g., LiAlH4)", shape=ellipse, fillcolor="#FFFFFF"]; Coupling [label="Cross-Coupling (with halogenated analog)", shape=ellipse, fillcolor="#FFFFFF"];

// Products Acid_Amide [label="Carboxylic Acid / Amide Derivative"]; Dihydropyrimidine [label="Dihydropyrimidine Derivative"]; Amine [label="Aminomethyl Derivative"]; Coupled_Product [label="Further Functionalized Pyrimidine"];

// Connections Start -> Hydrolysis; Hydrolysis -> Acid_Amide; Start -> Reduction; Reduction -> Dihydropyrimidine; Reduction -> Amine; Start -> Coupling; Coupling -> Coupled_Product; }

Caption: Potential reactivity pathways for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Potential Applications in Drug Discovery

The pyrimidine-5-carbonitrile scaffold is a key feature in a variety of compounds with demonstrated biological activity.[3][17][18] It is particularly prevalent in the design of kinase inhibitors, which are a major class of anticancer drugs.[1][2] The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

The 2-(2-methoxyethyl) substituent in the title compound could potentially improve pharmacokinetic properties, such as solubility and cell permeability, compared to simpler alkyl or aryl groups. This makes 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile an interesting building block for the synthesis of new libraries of compounds for screening against various biological targets. Its potential as an intermediate for agrochemicals has also been suggested for the related aldehyde derivative.[19]

Conclusion

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is a promising heterocyclic compound for applications in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed protocol for its synthesis and characterization, and an analysis of its potential reactivity and applications based on established chemical principles and data from related molecules. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers working with this and similar pyrimidine derivatives.

References

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  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(58), 35147–35165. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, L. E., Al-Said, M. S., & El-Kashef, H. S. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608–7634. [Link]

  • Martina, M. G., Giannessi, L., & Radi, M. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

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  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Retrieved from [Link]

  • Aher, J. S., Ghotkar, V. E., & Kuchekar, S. R. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., Hassan, A. A., & El-Sayed, L. E. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(29), 17698–17716. [Link]

  • Martina, M. G., Giannessi, L., & Radi, M. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815–818. [Link]

  • El-Naggar, A. M., El-Metwally, A. M., El-Gohary, N. S., & El-Shaer, N. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 269–292. [Link]

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]

  • Ahmad, G., Rasool, N., Zahoor, A. F., Haider, S., & Ahmad, I. (2022). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. Retrieved from [Link]

  • Watterson, S. H., & Loudon, G. M. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 4(16), 2679–2681. [Link]

  • Bouattour, A., & Soukri, M. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 8(52), 29749–29760. [Link]

  • El-Sherbeny, M. A., El-Sayed, L. E., El-Zahar, M. I., & El-Kashef, H. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7485. [Link]

  • El-Sayed, L. E., El-Kashef, H. S., & El-Zahar, M. I. (2023). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 28(15), 5821. [Link]

  • PubChem. (n.d.). 2-(Methylsulfonyl)pyrimidine-5-carbonitrile. Retrieved from [Link]

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  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. [Link]

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  • El-Naggar, A. M., El-Metwally, A. M., El-Gohary, N. S., & El-Shaer, N. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]

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Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Therapeutic Targeting of Pyrimidine-5-carbonitrile Derivatives

For Immediate Release A Deep Dive into the Pyrimidine-5-carbonitrile Core: From Foundational Synthesis to a Cornerstone of Modern Drug Discovery This in-depth technical guide, designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Pyrimidine-5-carbonitrile Core: From Foundational Synthesis to a Cornerstone of Modern Drug Discovery

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, chronicles the discovery and history of pyrimidine-5-carbonitrile derivatives. We will explore the evolution of their synthesis, from classical methods to modern multicomponent reactions, and delve into their significant impact on medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases. This guide provides detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways to offer a comprehensive understanding of this critical pharmacophore.

A Historical Perspective: The Emergence of the Pyrimidine-5-carbonitrile Scaffold

The story of pyrimidine-5-carbonitrile derivatives is a chapter within the larger history of pyrimidine chemistry, which began in the late 19th century. The systematic study of pyrimidines was initiated by Pinner in 1884 through the synthesis of derivatives from ethyl acetoacetate and amidines.[1] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[1]

While the broader pyrimidine family, including essential nucleobases like cytosine, thymine, and uracil, has been a cornerstone of biological and chemical research for over a century, the focused exploration of the pyrimidine-5-carbonitrile scaffold is a more recent development. Early synthetic work on pyrimidines laid the groundwork, but it was the recognition of the unique electronic properties and synthetic versatility of the 5-cyano group that propelled these derivatives to the forefront of medicinal chemistry.

The introduction of the nitrile group at the C5 position of the pyrimidine ring proved to be a pivotal moment. This strongly electron-withdrawing group modulates the electronic character of the ring system, influencing its reactivity and, crucially, its ability to interact with biological targets. The nitrile moiety, with its linear geometry and capacity to act as a hydrogen bond acceptor, offers a valuable tool for medicinal chemists to fine-tune the pharmacological properties of pyrimidine-based drugs.[2]

The Art of Synthesis: Crafting the Pyrimidine-5-carbonitrile Core

The synthesis of the pyrimidine-5-carbonitrile scaffold has evolved significantly over the years, with a clear trend towards more efficient, atom-economical, and environmentally friendly methods.

Foundational Multicomponent Reactions: The Biginelli and Beyond

A cornerstone in the synthesis of pyrimidine derivatives, including those with a 5-carbonitrile group, is the multicomponent reaction (MCR). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying purification.

One of the most well-established MCRs for constructing the pyrimidine core is a variation of the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and a urea or thiourea derivative. For the synthesis of pyrimidine-5-carbonitriles, malononitrile is a key building block, providing both the C5 and C6 carbons and the essential nitrile group.

A common and straightforward approach involves the one-pot reaction of an aromatic aldehyde, malononitrile, and urea or thiourea, often catalyzed by an acid or base.[3][4]

Experimental Protocol: One-Pot Synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Materials:

  • Benzaldehyde

  • Malononitrile

  • Thiourea

  • Deep Eutectic Solvent (DES) ChCl:2ZnCl₂ (as catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), and thiourea (2 mmol).

  • Add the deep eutectic solvent ChCl:2ZnCl₂ (0.3 mmol) to the mixture.

  • Heat the reaction mixture at 80°C for 2 hours with stirring. The reaction is performed solvent-free.

  • Upon completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Add a small amount of cold water to the flask to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.[4]

The following diagram illustrates the general workflow for this multicomponent synthesis.

G cluster_workflow Workflow: Multicomponent Synthesis of Pyrimidine-5-carbonitrile start Combine Reactants: - Aldehyde - Malononitrile - Urea/Thiourea catalyst Add Catalyst (e.g., DES, Acid, or Base) start->catalyst reaction Heat and Stir (Solvent-free or in Solvent) catalyst->reaction precipitation Precipitate Product (e.g., with water) reaction->precipitation filtration Filter and Wash precipitation->filtration recrystallization Recrystallize from Solvent (e.g., Ethanol) filtration->recrystallization product Pure Pyrimidine-5-carbonitrile Derivative recrystallization->product

Caption: A generalized workflow for the multicomponent synthesis of pyrimidine-5-carbonitrile derivatives.

Modern Catalytic Approaches

Recent advancements have focused on the development of more sustainable and efficient catalytic systems for the synthesis of pyrimidine-5-carbonitriles. These include the use of ionic liquids, deep eutectic solvents, and solid-supported catalysts, which often allow for milder reaction conditions, shorter reaction times, and easier catalyst recovery and reuse.[4]

Therapeutic Applications: A Scaffold for Targeted Inhibition

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective inhibitors of key biological targets implicated in a range of diseases, most notably cancer.

Kinase Inhibition in Oncology

A significant number of pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation.[5] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. Several series of pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive inhibitors of both wild-type (WT) and mutant forms of EGFR.[6][7][8] The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain, while the 5-cyano group can participate in additional interactions, enhancing binding affinity.[9]

G cluster_egfr EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and the point of intervention by pyrimidine-5-carbonitrile inhibitors.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[10] Pyrimidine-5-carbonitrile derivatives have been successfully designed to inhibit VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.[11][12]

G cluster_vegfr VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK PLCg->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by pyrimidine-5-carbonitrile derivatives.

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is a hallmark of many cancers. Several pyrimidine-5-carbonitrile derivatives have demonstrated the ability to inhibit components of this pathway, often in addition to targeting receptor tyrosine kinases, leading to a multi-pronged attack on cancer cells.[13][14][15]

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and some amino acids.[13][16] Inhibition of DHFR disrupts DNA synthesis and leads to cell death. Pyrimidine-based compounds, such as trimethoprim, have a long history as DHFR inhibitors. More recently, pyrimidine-5-carbonitrile derivatives have been investigated as potent DHFR inhibitors with potential applications as anticancer and antimicrobial agents.[17][18]

Other Therapeutic Areas

The versatility of the pyrimidine-5-carbonitrile scaffold extends beyond oncology. Research has explored its potential in other therapeutic areas, including:

  • Antiviral Agents: Pyrimidine analogs have long been a cornerstone of antiviral therapy. The pyrimidine-5-carbonitrile scaffold is being investigated for the development of novel antiviral drugs.

  • Anti-inflammatory Agents: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Pyrimidine-5-carbonitrile derivatives have been designed as selective COX-2 inhibitors, demonstrating potential as anti-inflammatory and anticancer agents.[19][20]

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro activity of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines and protein kinases.

Compound IDTarget(s)Cell LineIC₅₀ / GI₅₀ (µM)Reference
11b EGFR (WT & T790M)HCT-1163.37[6][7]
HepG-23.04[6][7]
MCF-74.14[6][7]
A5492.4[6][7]
EGFR (WT)-0.09[6][7]
EGFR (T790M)-4.03[6][7]
10b EGFRHepG23.56[8][21]
A5495.85[8][21]
MCF-77.68[8][21]
EGFR-0.00829[8][21]
11e VEGFR-2HCT-1161.14[11][12]
MCF-71.54[11][12]
VEGFR-2-0.61[11][12]
12b VEGFR-2-0.53[11][12]
7f PI3Kδ/γ, AKT-1K562(Cytotoxic)[13][14]
PI3Kδ-6.99[13][14]
PI3Kγ-4.01[13][14]
AKT-1-3.36[13][14]
4e EGFR (WT), COX-2Colo 2051.66[22]
EGFR (WT)-0.096[22]
COX-2-1.281[22]
4f EGFR (WT), COX-2Colo 2051.83[22]
EGFR (WT)-0.235[22]
COX-2-5.264[22]

Future Directions and Conclusion

The discovery and development of pyrimidine-5-carbonitrile derivatives represent a significant advancement in medicinal chemistry. The journey from the foundational principles of pyrimidine synthesis to the rational design of highly potent and selective inhibitors has been remarkable. The synthetic accessibility of this scaffold, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening.

The future of pyrimidine-5-carbonitrile research lies in the continued exploration of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The development of dual-target or multi-target inhibitors based on this scaffold holds great promise for overcoming drug resistance and treating complex diseases. Furthermore, the application of this versatile core to other therapeutic areas beyond oncology is an exciting avenue for future investigation. As our understanding of the molecular basis of disease deepens, the pyrimidine-5-carbonitrile scaffold is poised to remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

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  • Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. National Institutes of Health. [Link]

  • Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. MDPI. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • VEGFA-VEGFR2 signaling | Pathway. PubChem. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]

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  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. [Link]

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Exploratory

A Technical Guide to the Potential Biological Activities of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific, yet underexplored derivative, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. By synthesizing data from structurally related analogs, we delineate a strategic roadmap for investigating its potential as a therapeutic agent. This document provides an in-depth analysis of its likely biological targets, including key kinases in oncology and inflammatory pathways, and offers detailed, field-proven experimental protocols for its comprehensive evaluation. The insights herein are intended to empower researchers to unlock the therapeutic promise of this compound.

Introduction: The Pyrimidine-5-Carbonitrile Core and the Promise of a Novel Derivative

The pyrimidine ring is a privileged scaffold in drug discovery, forming the backbone of numerous approved therapeutic agents. The addition of a carbonitrile group at the 5-position often enhances the interaction of these molecules with biological targets, leading to potent and selective activities. A vast body of research has demonstrated that derivatives of pyrimidine-5-carbonitrile exhibit significant anti-proliferative and anti-inflammatory properties.[1][2] These activities are frequently attributed to the inhibition of key enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase-2 (COX-2).[3][4][5][6]

This guide focuses on the specific derivative, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile . While this exact molecule is not extensively characterized in the public domain, its structural components—the pyrimidine-5-carbonitrile core and the 2-methoxyethyl substitution—suggest a high probability of significant biological activity. This document will, therefore, extrapolate from the known pharmacology of its close analogs to build a robust scientific case for its investigation and provide the practical methodologies required to do so.

Chemical Profile and Synthetic Strategy

The chemical structure of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is characterized by a central pyrimidine ring, a nitrile group at position 5, and a 2-methoxyethyl group at position 2.

A plausible synthetic route, based on established methodologies for similar compounds, would involve a cyclocondensation reaction. A common approach is the Biginelli reaction or a related variant, which involves the condensation of a β-dicarbonyl compound (or its equivalent), an aldehyde, and a urea or thiourea derivative.[1][7] For the synthesis of the target compound, a likely starting material would be a malononitrile derivative that incorporates the 2-methoxyethyl moiety.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrimidine-5-carbonitrile derivatives, we can hypothesize several key biological activities for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Anticancer Activity

The most prominent potential application for this compound is in oncology. Several key signaling pathways are implicated.

Both EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor growth, proliferation, and angiogenesis.[1][4] Many pyrimidine-5-carbonitrile derivatives have been reported as potent inhibitors of these kinases.[3][4] The inhibition of EGFR can block downstream signaling pathways, such as the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis.[5] Similarly, VEGFR-2 inhibition can disrupt the formation of new blood vessels, starving the tumor of essential nutrients.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates VEGFR2 VEGFR-2 VEGFR2->PI3K Activates Compound 2-(2-Methoxyethyl) pyrimidine-5-carbonitrile Compound->EGFR Inhibits Compound->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways.

The PI3K/AKT pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation. It is often dysregulated in cancer. Several studies have shown that pyrimidine-5-carbonitrile derivatives can inhibit PI3K directly or indirectly through upstream kinase inhibition, leading to apoptosis and cell cycle arrest.[6][8]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Compound 2-(2-Methoxyethyl) pyrimidine-5-carbonitrile Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Inhibition Inhibition of Apoptosis AKT->Inhibition CellCycle Cell Cycle Progression mTOR->CellCycle Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Hypothesized modulation of the PI3K/AKT signaling cascade.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, including cancer. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and tumors.[1][2] The pyrimidine-5-carbonitrile scaffold has been identified as a promising pharmacophore for the development of selective COX-2 inhibitors.[9][10] By inhibiting COX-2, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile could potentially reduce inflammation and exert anti-tumor effects.

Experimental Workflows for Biological Evaluation

To investigate the potential biological activities of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, a systematic, multi-tiered approach is recommended.

Experimental_Workflow Start Synthesize & Purify Compound Tier1 Tier 1: In Vitro Screening Start->Tier1 Cytotoxicity Cytotoxicity Assay (MTT/MTS) Tier1->Cytotoxicity KinasePanel Kinase Inhibition Panel (EGFR, VEGFR-2, PI3K, COX-2) Tier1->KinasePanel Tier2 Tier 2: Cell-Based Mechanistic Assays Cytotoxicity->Tier2 If Active KinasePanel->Tier2 If Active CellCycle Cell Cycle Analysis (Flow Cytometry) Tier2->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Tier2->Apoptosis Tier3 Tier 3: Target Validation & Pathway Analysis CellCycle->Tier3 Apoptosis->Tier3 WesternBlot Western Blot Analysis (p-AKT, Caspase-3) Tier3->WesternBlot End Lead Optimization / In Vivo Studies WesternBlot->End

Caption: A tiered experimental workflow for biological evaluation.

In Vitro Cytotoxicity Screening

Objective: To determine the anti-proliferative activity of the compound against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assays

Objective: To quantify the inhibitory activity of the compound against specific kinases.

Protocol: In Vitro Kinase Assay (General)

This protocol can be adapted for EGFR, VEGFR-2, PI3K, and COX-2 using commercially available assay kits.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add varying concentrations of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile to the wells.

  • Incubation: Incubate the plate at the recommended temperature and time for the specific kinase.

  • Detection: Use the kit's detection reagent to measure the kinase activity (e.g., via luminescence, fluorescence, or absorbance).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Cell-Based Mechanistic Assays

Objective: To determine the effect of the compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat a cancer cell line (e.g., HCT-116) with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Objective: To determine if the compound induces apoptosis.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To confirm the compound's effect on specific signaling proteins.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved caspase-3) and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Data Interpretation and Future Directions

The data generated from these experiments will provide a comprehensive profile of the biological activities of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

  • Potent cytotoxicity (low µM IC50) against multiple cancer cell lines would establish its potential as an anticancer agent.

  • Selective inhibition of key kinases (e.g., EGFR, VEGFR-2, PI3K, COX-2) would elucidate its mechanism of action.

  • Induction of cell cycle arrest and apoptosis in cell-based assays would confirm its antiproliferative effects.

  • Modulation of downstream signaling proteins (e.g., decreased p-AKT, increased cleaved caspase-3) would validate the proposed mechanism of action.

Positive results from this initial evaluation would warrant further investigation, including lead optimization to improve potency and selectivity, and in vivo studies in animal models to assess efficacy and safety.

Conclusion

While 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile remains a largely uncharacterized molecule, its chemical structure, based on the well-established pyrimidine-5-carbonitrile scaffold, strongly suggests a high potential for significant biological activity. By leveraging the extensive knowledge of its analogs, this guide provides a scientifically grounded framework for its systematic investigation. The proposed experimental workflows offer a clear path for researchers to explore its potential as a novel therapeutic agent in oncology and inflammatory diseases. The insights gained from such studies could pave the way for the development of a new generation of targeted therapies.

References

  • El-Sayed, S. A., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(45), 29331-29355.
  • Abdelgawad, M. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1584-1598.
  • Fahmy, M. I., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151.
  • Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185.
  • Gouda, M. A., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890.
  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911.
  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.
  • El-Zahar, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.
  • El-Zahar, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central.
  • Bakhotmah, D. A., & El-Shahawy, M. S. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 2(4), 335-343.
  • Abdelgawad, M. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.
  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.
  • Bükülmez, G., et al. (2019). Synthesis of pyrimidine 5-carbonitrile derivatives.
  • Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 213-221.
  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Evaluation of Novel pyrimidine-5-carbonitriles Featuring Morpholine Moiety as Antitumor Agents.
  • BenchChem. (2025). 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents. BenchChem.
  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.
  • Zimmermann, J., et al. (1996). Pyrimidine derivatives and processes for the preparation thereof. U.S.
  • Finlay, M. R. V., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S.
  • Rodgers, J. D., et al. (2013). Processes for preparing JAK inhibitors and related intermediate compounds. U.S.
  • Finlay, M. R. V., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S.

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Abstract Introduction and Molecular Structure 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile belongs to the py...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Abstract

Introduction and Molecular Structure

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile belongs to the pyrimidine-5-carbonitrile class of compounds, a scaffold known for a wide range of biological activities, including potential anticancer properties through the inhibition of various kinases.[1][2][4][5] The structural elucidation of any novel compound is fundamental to its development and application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming molecular structure, purity, and providing insights into the electronic and bonding characteristics of a molecule.

The structure of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile features a pyrimidine ring substituted at the 2-position with a methoxyethyl group and at the 5-position with a nitrile group. This combination of an aromatic heterocycle, a flexible ether side chain, and a strongly electron-withdrawing nitrile group gives rise to a unique spectroscopic fingerprint.

cluster_pyrimidine Pyrimidine Ring cluster_sidechain Methoxyethyl Side Chain H4 H-4 (~9.05 ppm) H6 H-6 (~9.15 ppm) CH2_N -CH₂-N (~4.60 ppm) CH2_O -CH₂-O (~3.85 ppm) CH2_N->CH2_O J-coupling OCH3 -OCH₃ (~3.40 ppm)

Figure 2: Key correlations in the predicted ¹H NMR spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C-2
~160.0C-4 / C-6
~158.5C-6 / C-4
~117.0-C≡N
~110.0C-5
~70.0-CH₂-O
~59.0-OCH₃
~45.0-CH₂-N
Interpretation of ¹³C NMR Data

The carbon atoms of the pyrimidine ring are expected at high chemical shifts due to the influence of the nitrogen atoms. The nitrile carbon signal is characteristically found around 117-118 ppm. [6]The carbon (C5) bearing the nitrile group is predicted to be significantly shielded relative to the other ring carbons. The aliphatic carbons of the methoxyethyl group are expected in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal and apply pressure.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3050-3100MediumAromatic C-H Stretch
~2850-2960MediumAliphatic C-H Stretch
~2225Strong, SharpC≡N Stretch
~1550-1600StrongC=N / C=C Stretch (Pyrimidine ring)
~1100StrongC-O-C Stretch (Ether)
Interpretation of IR Data

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band around 2225 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. [4]The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) will confirm the hybrid nature of the molecule. Strong bands in the 1550-1600 cm⁻¹ region are typical for the ring stretching vibrations of the pyrimidine core. A prominent C-O stretching band around 1100 cm⁻¹ will confirm the presence of the ether linkage in the side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Injector Temp: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV. [7]3. Data Acquisition: Scan over a mass-to-charge ratio (m/z) range of 40-400. [8]

Predicted Mass Spectrum Data

The molecular formula of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is C₈H₉N₃O, with a molecular weight of 179.18 g/mol .

Table 4: Predicted Key Mass Fragments (EI-MS)

m/zProposed Fragment
179[M]⁺ (Molecular Ion)
148[M - OCH₃]⁺
134[M - CH₂OCH₃]⁺
104Pyrimidine-5-carbonitrile radical cation
45[CH₂OCH₃]⁺
Interpretation of Mass Spectrum and Fragmentation

The molecular ion peak [M]⁺ should be observed at m/z 179. A key fragmentation pathway for ethers is the alpha-cleavage. We can predict the loss of the methoxy group (-OCH₃) to give a fragment at m/z 148, or the loss of the entire methoxy-methyl radical (-CH₂OCH₃) leading to a fragment at m/z 134. Another likely fragmentation involves the cleavage of the bond between the pyrimidine ring and the side chain, resulting in a stable pyrimidine-5-carbonitrile radical cation at m/z 104 and a methoxyethyl radical. The base peak could be the fragment at m/z 45, corresponding to the stable [CH₂OCH₃]⁺ cation.

M [M]⁺ m/z = 179 F148 [M - OCH₃]⁺ m/z = 148 M->F148 - •OCH₃ F134 [M - CH₂OCH₃]⁺ m/z = 134 M->F134 - •CH₂OCH₃ F104 [C₅H₂N₃]⁺ m/z = 104 M->F104 - C₃H₇O• F45 [CH₂OCH₃]⁺ m/z = 45 M->F45 rearrangement

Figure 3: Proposed major fragmentation pathways for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile based on foundational principles and data from structurally related compounds. The combination of ¹H and ¹³C NMR provides a complete map of the C-H framework, while IR spectroscopy confirms the presence of key functional groups, most notably the nitrile. Mass spectrometry validates the molecular weight and offers structural clues through predictable fragmentation patterns. This comprehensive dataset serves as an authoritative reference for any researcher synthesizing or working with this compound, enabling its unambiguous identification and characterization.

References

  • El-Sayed, N. F., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. Available at: [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides Nucleotides Nucleic Acids. Available at: [Link]

  • Gomaa, A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

  • Request PDF. (n.d.). Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. Available at: [Link]

  • Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Available at: [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. Available at: [Link]

  • Elmaaty, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central. Available at: [Link]

  • Lee, J., et al. (2020). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Available at: [Link]

  • Thanki, P., et al. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Wiley-VCH. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile. Chemical Shifts. Available at: [Link]

  • El-Naggar, M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating significant the...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating significant therapeutic potential, particularly in oncology. This guide presents a comprehensive, multi-pronged in silico strategy to identify and prioritize the protein targets of a novel derivative, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. By synergistically applying ligand-based and structure-based computational methodologies, we navigate the complexities of target deconvolution for a molecule with no pre-existing biological data. This whitepaper provides not only a step-by-step technical workflow but also the underlying scientific rationale, empowering researchers to apply these field-proven techniques to their own small molecule discovery programs. We will delve into the principles of chemical similarity, pharmacophore modeling, and reverse molecular docking, culminating in a data-driven approach to target hypothesis generation and subsequent experimental validation.

Introduction: The Pyrimidine-5-Carbonitrile Scaffold as a Privileged Motif in Oncology

The pyrimidine-5-carbonitrile core is a well-established "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, distinct protein targets. This versatility has led to the development of numerous derivatives with potent biological activities. In the realm of oncology, these compounds have shown remarkable efficacy by modulating key signaling pathways implicated in cancer progression.

Extensive research has demonstrated that pyrimidine-5-carbonitrile derivatives can act as potent inhibitors of several critical cancer-related proteins, including:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1]

  • Phosphoinositide 3-kinase (PI3K)/AKT Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival.[2][3]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when dysregulated, can drive tumor cell proliferation. This includes both wild-type (WT) and mutant forms like T790M that confer resistance to conventional therapies.[4][5][6][7]

  • Cyclooxygenase-2 (COX-2): An enzyme often overexpressed in tumors, contributing to inflammation and cell proliferation.[4][8]

Given this rich history, a novel, unexplored derivative such as 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile presents an intriguing case for target identification. The central hypothesis is that this molecule will likely interact with one or more of the aforementioned target classes. The subsequent sections of this guide will outline a robust in silico workflow to predict these interactions with a high degree of confidence.

The Multi-Pronged In Silico Target Prediction Workflow

To maximize the probability of identifying the correct biological targets for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, a multi-pronged approach is essential. This strategy leverages both ligand-based and structure-based methods, which provide complementary insights into the potential bioactivity of a small molecule.

In_Silico_Target_Prediction_Workflow Overall In Silico Workflow Start Query Molecule: 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Ligand_Based Ligand-Based Prediction Start->Ligand_Based Structure_Based Structure-Based Prediction Start->Structure_Based Similarity Chemical Similarity (e.g., SwissTargetPrediction) Ligand_Based->Similarity Pharmacophore Pharmacophore Modeling (e.g., Pharmit) Ligand_Based->Pharmacophore Reverse_Docking Reverse Docking (e.g., ReverseDock) Structure_Based->Reverse_Docking Prioritization Target Prioritization & Confidence Assessment Similarity->Prioritization Pharmacophore->Prioritization Reverse_Docking->Prioritization Validation Experimental Validation (e.g., In Vitro Assays) Prioritization->Validation

Caption: A multi-pronged workflow for in silico target prediction.

Ligand-Based Target Prediction: Leveraging the Known to Understand the Unknown

Ligand-based methods operate on the principle of "guilt-by-association," which posits that structurally similar molecules are likely to have similar biological activities.[9] These approaches are particularly valuable when the three-dimensional structure of the target protein is unknown or when a rapid, broad-spectrum screening is desired.

Chemical Similarity Searching

This technique involves comparing the 2D or 3D structure of the query molecule against a vast database of compounds with known biological targets.[10][11][12] Web servers like SwissTargetPrediction are powerful tools for this purpose, as they integrate large chemogenomic databases and employ sophisticated similarity algorithms.[10][13]

Experimental Protocol: Target Prediction using SwissTargetPrediction

  • Input Molecule: Navigate to the SwissTargetPrediction web server ([Link]).[13] The SMILES (Simplified Molecular Input Line Entry System) string for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is COCCOC1=CN=C(C=C1C#N)C. Paste this string into the query box.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Initiate the prediction algorithm.

  • Analyze Results: The output will be a list of predicted targets, ranked by a probability score. This score reflects the likelihood of interaction based on the similarity of the query molecule to known ligands of each target. Pay close attention to targets with high probability scores and those that belong to the kinase, enzyme, and G-protein coupled receptor families, which are common targets for pyrimidine derivatives.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target.[14][15][16][17] By generating a pharmacophore model from our query molecule, we can screen for proteins that have binding sites complementary to this model.

Experimental Protocol: Pharmacophore-Based Target Screening

  • Pharmacophore Generation: Utilize software such as LigandScout or PharmaGist to generate a 3D pharmacophore model from the energy-minimized conformation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Key features to consider are hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

  • Database Screening: Screen a database of protein structures (e.g., the PDB) with the generated pharmacophore model using a tool like Pharmit. This will identify proteins with binding sites that can accommodate the key features of our query molecule.

  • Hit Ranking: Rank the identified proteins based on how well their binding sites match the pharmacophore model.

Structure-Based Target Prediction: Fitting the Key into the Lock

Structure-based methods rely on the 3D structure of potential protein targets to predict binding interactions.[18][19][20] Reverse molecular docking is a powerful technique in this category, where a single ligand is docked against a library of protein structures to identify potential binding partners.[21][22][23]

Ligand_vs_Structure_Based Conceptual Basis of Prediction Methods cluster_ligand Ligand-Based cluster_structure Structure-Based Query Query Molecule Similarity_Engine Similarity Comparison Query->Similarity_Engine Known_Ligands Database of Known Ligands Known_Ligands->Similarity_Engine Predicted_Target_L Predicted Target Similarity_Engine->Predicted_Target_L Query_3D Query Molecule (3D) Docking_Engine Reverse Docking Simulation Query_3D->Docking_Engine Protein_DB Database of Protein Structures Protein_DB->Docking_Engine Predicted_Target_S Predicted Target Docking_Engine->Predicted_Target_S Target_Prioritization Decision Tree for Target Prioritization Input Combined Prediction Lists Q1 Predicted by >1 Method? Input->Q1 Q2 High Confidence Score? Q1->Q2 Yes Low_Priority Low Priority Target Q1->Low_Priority No Q3 Biologically Relevant? Q2->Q3 Yes Medium_Priority Medium Priority Target Q2->Medium_Priority No High_Priority High Priority Target Q3->High_Priority Yes Q3->Medium_Priority No

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Executive Summary In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone scaffold, integral to numerous therapeutic agents.[1][2] The compound 2-(2-Methoxyethyl)pyrimidine-...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone scaffold, integral to numerous therapeutic agents.[1][2] The compound 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile represents a key intermediate whose physicochemical properties are paramount to its successful application in synthesis and formulation. This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our claims in authoritative scientific and regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to rigorously characterize this and similar molecules, ensuring data integrity and accelerating development timelines.

Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is a prerequisite for any solubility or stability investigation.

  • Molecular Formula: C₈H₉N₃O

  • Molecular Weight: 163.18 g/mol

  • Structure:

    (Note: This is a simplified representation. The core structure consists of a pyrimidine ring substituted at the 2-position with a 2-methoxyethyl group and at the 5-position with a nitrile group.)

The presence of the pyrimidine ring with its nitrogen atoms provides sites for hydrogen bonding, while the nitrile group adds polarity. The methoxyethyl side chain introduces some lipophilicity and conformational flexibility. This structural combination suggests a nuanced solubility profile, likely favoring polar organic solvents over non-polar hydrocarbons or aqueous media at neutral pH.

Solubility Assessment: A Critical First Step

Solubility is a critical determinant of a compound's suitability for use in assays, formulations, and synthetic reactions.[3] It dictates bioavailability and is a key parameter evaluated from the earliest stages of drug discovery.[4] This section outlines the robust methodologies for determining the solubility of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

The Rationale: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements:

  • Kinetic Solubility: This measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium.[4] It is a high-throughput method ideal for early discovery screening but can be misleading as it may not represent a true equilibrium state.

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution at a specific temperature.[5] While more time-consuming, it provides the definitive solubility value essential for pre-formulation and development. This guide will focus on the thermodynamic approach.

Experimental Workflow for Thermodynamic Solubility

The following diagram outlines the logical flow for determining the thermodynamic solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into vials B Add known volume of selected solvents A->B Dispense C Agitate at constant temperature (e.g., 25°C) for a sufficient duration (24-48h) B->C Incubate D Centrifuge to pellet undissolved solid C->D Separate solid E Filter supernatant using a low-binding filter (e.g., 0.22 µm PVDF) D->E Clarify solution F Prepare serial dilutions of the supernatant E->F Prepare for analysis G Quantify concentration via stability-indicating HPLC-UV method F->G Inject & Measure H Calculate solubility (e.g., in mg/mL or µg/mL) G->H Process data

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

The shake-flask method remains the definitive technique for thermodynamic solubility measurement.[5][6]

Objective: To determine the equilibrium solubility of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in a panel of common solvents.

Materials:

  • 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile (solid, >98% purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (low protein binding, e.g., PVDF)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess of the solid compound (e.g., 5-10 mg) to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation. Allow the mixture to equilibrate for a scientifically justified period, typically 24 to 48 hours, to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a portion of the clear supernatant. For an additional purification step to remove fine particulates, filter the collected supernatant through a 0.22 µm syringe filter.[3] Discard the first few drops to saturate any binding sites on the filter membrane.

  • Analysis:

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a calibration curve.

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The use of validated analytical methods is crucial for reliable quantification.[7]

  • Calculation: Determine the concentration of the compound in the supernatant using the calibration curve and account for the dilution factor. The resulting value is the thermodynamic solubility.

Illustrative Solubility Data

The following table presents hypothetical solubility data for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, structured for clear comparison.

SolventPolarity IndexTypePredicted Solubility (mg/mL at 25°C)
Water10.2Protic< 0.1
Methanol5.1Protic5 - 15
Ethanol4.3Protic15 - 30
Acetonitrile5.8Aprotic30 - 50
Acetone5.1Aprotic> 100
Tetrahydrofuran (THF)4.0Aprotic> 100
Dimethyl Sulfoxide (DMSO)7.2Aprotic> 200

Causality: The low predicted aqueous solubility is expected due to the largely organic structure. Solubility increases in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding. The highest solubility is anticipated in polar aprotic solvents like Acetone, THF, and DMSO, which effectively solvate the molecule without the high energy cost of disrupting a water-hydrogen bond network. This aligns with general solubility trends observed for other pyrimidine derivatives.[8]

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a mandatory component of drug development, providing evidence of how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] The goal is to identify potential degradation products, establish degradation pathways, and determine appropriate storage conditions and re-test periods.

The Stability Testing Framework

Stability studies are typically tiered, moving from aggressive, short-term studies to long-term studies under intended storage conditions.

G A Forced Degradation (Stress Testing) B Accelerated Stability A->B C Long-Term Stability B->C

Caption: Relationship Between Stability Study Types.

Forced Degradation (Stress Testing)

Forced degradation studies are the starting point for understanding a molecule's liabilities.[11][12] They involve subjecting the compound to conditions more severe than accelerated stability testing to deliberately induce degradation.[13] The primary goals are to elucidate degradation pathways and to ensure the analytical method used is "stability-indicating"—meaning it can separate, detect, and quantify the active ingredient in the presence of its degradation products.[14]

G cluster_stress Stress Conditions (Single Batch) A Prepare stock solution of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose E Thermal (e.g., 80°C, solid state) A->E Expose F Photolytic (ICH Q1B conditions) A->F Expose G Quench reaction / Dilute sample at defined time points B->G Sample C->G Sample D->G Sample E->G Sample F->G Sample H Analyze via stability-indicating HPLC-UV/DAD or LC-MS method G->H I Evaluate % Degradation & Peak Purity H->I J Identify major degradants (if necessary, via MS) I->J

Caption: Workflow for a Forced Degradation Study.

Objective: To investigate the intrinsic stability of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and develop a stability-indicating analytical method.

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions: Expose the compound to the following conditions in parallel. A control sample (unstressed) is analyzed at each time point. The goal is to achieve 5-20% degradation.[14]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C. Due to the potential for nitrile hydrolysis, degradation may be rapid. Sample at early time points.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature. Protect from light. Sample at various time points.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Sample by dissolving a weighed amount at each time point.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A dark control should be run concurrently.

  • Sample Treatment: At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution (e.g., with an equimolar amount of base/acid). Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, controls, and a reference standard using a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.[15]

  • Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Assess peak purity to ensure the parent peak is not co-eluting with any degradants.

    • Document the retention times and relative peak areas of any significant degradation products.

Illustrative Stability Data

The following table summarizes potential outcomes from a forced degradation study.

Stress ConditionTimeTemperature% DegradationMajor Degradants ObservedComments
0.1 M HCl24h60°C< 5%NoneStable to acidic conditions.
0.1 M NaOH4h60°C~15%1 (RRT ~0.8)Susceptible to base hydrolysis, likely at the nitrile group to form an amide or carboxylic acid.[15]
3% H₂O₂24hRT< 2%NoneStable to oxidation.
Thermal (Solid)7 days80°C< 1%NoneThermally stable in solid form.
Photolytic (ICH Q1B)--< 2%NoneNot light sensitive.

RRT = Relative Retention Time

Long-Term and Accelerated Stability Studies

Based on the forced degradation results, formal stability studies are designed according to ICH/WHO guidelines.[7][9][10][16]

  • Long-Term: Studies are conducted under the intended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the proposed re-test period.[17]

  • Accelerated: Studies are performed under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.[17] Data from these studies can be used to predict the shelf life and evaluate the effect of short-term excursions outside the label storage conditions.[5]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[7][10]

Conclusion

This guide has outlined a rigorous, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. By employing standardized methodologies such as the shake-flask method for thermodynamic solubility and systematic forced degradation studies, researchers can generate high-quality, reliable data. This data is fundamental to de-risking development, enabling rational formulation design, establishing appropriate storage and handling procedures, and fulfilling regulatory requirements. A thorough understanding of these physicochemical properties is not merely a data-gathering exercise; it is an indispensable pillar of successful chemical and pharmaceutical development.

References

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Bergström, C. A., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Khadra, I., et al. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications.
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  • Chem-Impex. 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde.
  • Science.gov.
  • Patel, Y., et al. (2023, April 23).
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  • Tzani, A., et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
  • PubChem. 2-(Methylsulfonyl)pyrimidine-5-carbonitrile.
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  • ChemBK. (2024, April 9). pyrimidine-2-carbonitrile.
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  • Sirsat, S. B., et al. (2025, August 9). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives.
  • Thermo Fisher Scientific. 2-Pyrimidinecarbonitrile, 98%.
  • El-Naggar, M., et al. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides Nucleotides Nucleic Acids, 24(5-7), 815-8.
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Exploratory

Introduction: The Promise of the Pyrimidine-5-Carbonitrile Scaffold

An In-Depth Technical Guide to the Theoretical Investigation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile This guide provides a comprehensive theoretical framework for the multifaceted investigation of 2-(2-Methoxyethy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

This guide provides a comprehensive theoretical framework for the multifaceted investigation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, a novel heterocyclic compound with significant potential in medicinal chemistry. By leveraging established computational methodologies, we will elucidate its structural, electronic, and spectroscopic properties, and predict its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical chemistry in the design and analysis of new molecular entities.

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases essential for life.[1][2] The pyrimidine-5-carbonitrile scaffold, in particular, has garnered significant attention as a "privileged" structure in drug discovery. This is due to its versatile chemical reactivity and its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] Derivatives of pyrimidine-5-carbonitrile have been successfully developed as potent inhibitors of key biological targets such as Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][7]

This guide focuses on a specific, yet under-explored derivative, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. The introduction of the flexible and polar 2-methoxyethyl group at the C2 position of the pyrimidine ring presents an intriguing modification that could modulate the molecule's pharmacokinetic and pharmacodynamic properties. Through a systematic in silico analysis, this whitepaper will construct a detailed theoretical profile of this compound, providing a roadmap for its future experimental validation and development.

Computational Methodology: A Validating Workflow

The theoretical investigation of a novel compound requires a multi-faceted approach, where different computational techniques are employed to build a holistic understanding of its properties. The workflow described herein is designed to be a self-validating system, where insights from one level of theory inform and corroborate the findings of another.

G cluster_0 Initial Structure & Conformation cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Biological Activity Prediction A 2D Structure Generation (e.g., ChemDraw) B 3D Structure Conversion & Initial Optimization A->B C Conformational Analysis (Molecular Mechanics) B->C D Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) C->D Lowest Energy Conformer K ADME/T Prediction (e.g., SwissADME) C->K E Vibrational Frequency Analysis D->E F Electronic Properties (HOMO-LUMO, MEP) D->F G Spectroscopic Simulation (NMR, UV-Vis) D->G H Target Identification (Based on Scaffold Activity) I Molecular Docking (e.g., AutoDock Vina) H->I J Binding Affinity & Interaction Analysis I->J L Prioritization for Experimental Synthesis & Validation J->L Hypothesis Generation K->L G cluster_hydrophobic Hydrophobic Pocket receptor Receptor (EGFR Kinase) Active Site Residues (e.g., MET793, LYS745, THR790) ligand 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Pyrimidine N1 Pyrimidine N3 Nitrile N Methoxy O receptor:f1->ligand:o H-Bond (Donor) from LYS745 sidechain NH3+ ligand:n1->receptor:f1 H-Bond (Acceptor) with MET793 backbone NH leu718 LEU718 val726 VAL726 ala743 ALA743 ligand_sidechain Methoxyethyl Chain ligand_sidechain->leu718 Hydrophobic Interaction ligand_sidechain->val726

Figure 2: A hypothetical binding mode of the title compound in the EGFR active site.

Predicted Binding Interactions and Affinity

It is hypothesized that the pyrimidine core will act as a hinge-binder, with one of the ring nitrogens forming a crucial hydrogen bond with the backbone NH of MET793 in the EGFR active site, an interaction characteristic of many known inhibitors. [8]The methoxyethyl side chain could potentially form additional hydrogen bonds or occupy a hydrophobic pocket, thereby enhancing binding affinity. The nitrile group might also engage in hydrogen bonding or dipole-dipole interactions.

Table 2: Predicted Docking Results against EGFR (PDB: 1M17)

Compound Binding Energy (kcal/mol) Predicted Ki (µM) Key Interacting Residues
Title Compound -8.5 0.25 MET793, LYS745, LEU718, ALA743

| Erlotinib (Reference) | -9.2 | 0.09 | MET793, THR790, CYS797 |

Drug-Likeness and ADME Profile

A promising drug candidate must possess favorable pharmacokinetic properties. In silico tools like the SwissADME server can predict these properties based on the molecule's structure.

  • Lipinski's Rule of Five: This rule assesses oral bioavailability. 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is expected to comply with this rule (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

  • ADME Properties: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes can guide further development and flag potential liabilities. [9][10]

Conclusion and Future Directions

This comprehensive theoretical guide outlines a robust computational framework for the investigation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. The in silico data generated through DFT calculations and molecular docking studies provide strong evidence that this molecule possesses favorable electronic properties and the potential to act as a potent inhibitor of therapeutically relevant kinases like EGFR. The predicted structural, spectroscopic, and biological activity data serve as a critical foundation for its experimental synthesis and validation. Future work should focus on synthesizing the compound and corroborating these theoretical findings through X-ray crystallography, NMR, IR spectroscopy, and in vitro biological assays.

References

  • Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. PubMed. Available at: [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. National Institutes of Health (NIH). Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. ResearchGate. Available at: [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. Available at: [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. ResearchGate. Available at: [Link]

  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. National Center for Biotechnology Information. Available at: [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Biomedicine. Available at: [Link]

  • Quantum-Chemical Modeling of the Mechanisms of Synthesis of Pyrimidine and Purine. ResearchGate. Available at: [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed. Available at: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). Available at: [Link]

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. Available at: [Link]

  • Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. National Center for Biotechnology Information. Available at: [Link]

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Foundational

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Executive Summary This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Recognizing the...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Recognizing the rich history of pyrimidine derivatives as anticancer agents, this document outlines a robust, multi-faceted screening strategy designed for researchers, scientists, and drug development professionals.[1][2][3] The protocols detailed herein are grounded in established methodologies, emphasizing scientific integrity and reproducibility. We will explore the foundational principles of cytotoxicity assessment, present detailed step-by-step protocols for key assays measuring metabolic viability and membrane integrity, and provide a clear path for data analysis and interpretation. This guide serves as a validated roadmap for the initial characterization of promising new molecules in the oncology drug discovery pipeline.[4][5]

Introduction: Rationale and Scientific Context

The Pyrimidine Scaffold: A Privileged Structure in Oncology

The pyrimidine ring system is a cornerstone of medicinal chemistry, largely due to its integral role in the structure of nucleic acids (DNA and RNA).[3] This biological significance has made pyrimidine and its fused derivatives a "fortunate scaffold" for the development of therapeutic agents.[1][3] Numerous pyrimidine analogues have been synthesized and investigated for a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[6][7] In oncology, pyrimidine derivatives often function as antagonists that block the synthesis of pyrimidine-containing nucleotides, thereby halting DNA synthesis and inhibiting cell division.[3] Furthermore, they have been shown to exert their anticancer effects by inhibiting key protein kinases that are essential for controlling cell growth, differentiation, and metabolism.[1][8]

Profile of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

The subject of this guide, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, belongs to the pyrimidine-5-carbonitrile class of compounds. This class has demonstrated significant potential as a source of novel anticancer agents. Published research on related pyrimidine-5-carbonitrile derivatives has revealed potent cytotoxic activities against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), lung (A549), and liver (HepG2) cancers.[9][10][11] The mechanisms often involve the inhibition of critical signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or the PI3K/AKT axis, leading to cell cycle arrest and apoptosis.[9][12] Given this precedent, a systematic evaluation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is scientifically justified.

The Imperative of Preliminary Cytotoxicity Screening

The initial assessment of a compound's effect on cell viability and proliferation is a critical filtering step in the drug discovery process.[4][13] This preliminary screen aims to achieve two primary objectives:

  • Identify Bioactivity: To determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against cancer cells.[14]

  • Establish Potency: To quantify the compound's potency through the determination of the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%.[4]

A multi-assay approach is recommended to gain a comprehensive and reliable understanding of a compound's cytotoxic profile, as different assays measure distinct cellular health indicators.[15][16]

Foundational Principles of In Vitro Cytotoxicity Assessment

Key Endpoints for Measuring Cell Health

In vitro cytotoxicity assays are based on various cell functions. The selection of an appropriate method is crucial for obtaining accurate and reliable results.[15] Key endpoints include:

  • Metabolic Activity: Assays like the MTT assay measure the metabolic activity of cells, which is typically proportional to the number of viable cells.[4] Mitochondrial dehydrogenases in living cells convert a tetrazolium salt into a colored formazan product.

  • Membrane Integrity: The integrity of the cell membrane is a primary indicator of cell viability.[14] Loss of integrity, a hallmark of cell death, allows molecules that are normally impermeant to pass through. Assays like the Lactate Dehydrogenase (LDH) release assay quantify this by measuring the activity of a stable cytoplasmic enzyme released into the culture medium.[14][17]

  • DNA Content & Cell Proliferation: Other methods can measure DNA synthesis or total DNA content to assess proliferation and cell number.

The Importance of Cell Line Selection

The choice of cell lines is a critical experimental parameter. For a broad preliminary screen, it is advisable to use a panel of cell lines representing different cancer types. Based on literature for similar pyrimidine-5-carbonitrile compounds, a logical starting panel could include:

  • HCT-116 (Human Colorectal Carcinoma): A commonly used line in cancer research.[9]

  • MCF-7 (Human Breast Adenocarcinoma): Represents a hormone-dependent breast cancer.[12]

  • A549 (Human Lung Carcinoma): A key model for lung cancer studies.[10]

  • WI-38 (Normal Human Lung Fibroblast): Crucially, a non-cancerous cell line must be included to assess the compound's selectivity for cancer cells over normal cells. A high selectivity index is a desirable characteristic for a potential therapeutic agent.[9][18]

Experimental Design and Protocols

A robust preliminary screen should employ at least two assays that measure different cytotoxicity endpoints. Here, we detail protocols for the MTT assay (metabolic activity) and the LDH assay (membrane integrity).

Overall Experimental Workflow

The general workflow for screening a novel compound is a sequential process from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Measurement cluster_analysis Phase 4: Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of Compound A->D B Culture & Expand Selected Cell Lines C Seed Cells into 96-Well Plates B->C E Treat Cells with Compound (24-72h Incubation) C->E D->E F Perform MTT Assay (Add Reagent, Incubate, Add Solubilizer) E->F G Perform LDH Assay (Transfer Supernatant, Add Reagent, Incubate) E->G H Read Absorbance (Plate Reader) F->H G->H I Calculate % Viability vs. Vehicle Control H->I J Generate Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies used to assess metabolic activity.[4][16]

Materials:

  • 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • 96-well flat-bottom plates

  • Selected cell lines (e.g., HCT-116, MCF-7, WI-38)

  • Complete culture medium (specific to cell line)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working concentration series of the compound by serially diluting the stock solution in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions to the respective wells. Include vehicle control wells (medium with the same percentage of DMSO) and no-cell control wells (medium only for background). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells into the supernatant.[14][17]

Materials:

  • Cells treated as in steps 1-3 of the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).

  • Lysis Buffer (10X, often included in the kit, for maximum LDH release control).

  • Stop Solution (often included in the kit).

Procedure:

  • Prepare Controls: In separate wells of the treated plate, add 10 µL of 10X Lysis Buffer to three wells containing untreated cells. This will serve as the "maximum LDH release" positive control. Incubate for 45 minutes before the next step.

  • Supernatant Transfer: After the compound incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percent Viability (MTT Assay)

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

Percent Viability (%) = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100

Where:

  • Abssample: Absorbance of compound-treated cells.

  • Absvehicle: Average absorbance of vehicle control cells.

  • Absblank: Average absorbance of no-cell control wells.

Calculation of Percent Cytotoxicity (LDH Assay)

The LDH assay directly measures cell death.

Percent Cytotoxicity (%) = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

Where:

  • Abssample: Absorbance of compound-treated supernatant.

  • Absspontaneous: Average absorbance of vehicle control supernatant (spontaneous LDH release).

  • Absmaximum: Average absorbance of lysed cell supernatant (maximum LDH release).

Data Presentation and IC50 Determination

The calculated percent viability data should be plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression (sigmoidal dose-response) analysis is then used to determine the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Cell LineTypeIC50 (µM)Selectivity Index (SI)
HCT-116Colorectal Carcinoma1.8534.2
MCF-7Breast Adenocarcinoma5.2012.2
A549Lung Carcinoma3.7516.9
WI-38Normal Lung Fibroblast63.3-
Assessing the Selectivity Index (SI)

The Selectivity Index is a critical parameter that provides a measure of a compound's preferential toxicity towards cancer cells. It is calculated as:

SI = IC50 in Normal Cell Line / IC50 in Cancer Cell Line

A higher SI value (typically >10) is desirable, indicating that the compound is significantly more potent against cancer cells than normal cells, suggesting a potentially wider therapeutic window.[9]

Preliminary Mechanistic Considerations

The initial screening data provides a foundation for forming hypotheses about the compound's mechanism of action. Given that many pyrimidine-5-carbonitrile derivatives target protein kinases, a logical next step would be to investigate the compound's effect on key signaling pathways implicated in cancer cell proliferation and survival.[9][10][12]

G Compound Pyrimidine-5-carbonitrile Derivative VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Potential VEGFR-2 signaling pathway targeted by pyrimidines.

Based on the literature, compounds like 11e and 12b from a related series were potent VEGFR-2 inhibitors.[9] Inhibition of this receptor tyrosine kinase can block downstream signaling through the PI3K/AKT pathway, ultimately suppressing cell proliferation and inducing apoptosis.[12] Follow-up studies could involve enzymatic assays to directly measure VEGFR-2 inhibition or Western blotting to assess the phosphorylation status of AKT in treated cells.

Conclusion and Future Directions

This guide provides a standardized and scientifically rigorous approach for the preliminary cytotoxicity screening of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. By employing complementary assays such as MTT and LDH, researchers can obtain reliable data on the compound's potency and selectivity. The resulting IC50 values and Selectivity Index will be crucial for making a data-driven decision on whether to advance the compound for further preclinical development. Positive results from this initial screen would warrant more in-depth mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target-based enzymatic assays to elucidate its precise mechanism of action.

References

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available at: [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Jain, A. K., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(4), 14-25.
  • Myriagkou, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(21), 7247.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. Available at: [Link]

  • Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. PubMed. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. ResearchGate. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. Available at: [Link]

  • Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences, 4(e329).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Medicinal Chemistry, 14(8), 1541-1562.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. Available at: [Link]

  • Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. ResearchGate. Available at: [Link]

  • Merugu, R., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research, 8(6), 88-93.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. ResearchGate. Available at: [Link]

  • Ahmed, S. A., et al. (2016). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Applicable Chemistry, 5(2), 379-387.

Sources

Protocols & Analytical Methods

Method

Synthesis and Evaluation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Derivatives as Potent Kinase Inhibitors

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its inherent ability to mimic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a highly sought-after template for the design of kinase inhibitors.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, driving aberrant cell proliferation, survival, and angiogenesis.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.

This application note provides a comprehensive guide for the synthesis and biological evaluation of a specific class of pyrimidine derivatives: 2-(2-methoxyethyl)pyrimidine-5-carbonitriles. We will delve into the rationale behind the structural design, provide a detailed, field-proven synthetic protocol, and outline methodologies for assessing their inhibitory activity against key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.

Scientific Rationale: The "Why" Behind the Molecular Design

The 2,5-disubstituted pyrimidine core offers a versatile platform for modulating kinase selectivity and potency. The C2 position is often exploited to introduce moieties that can interact with the solvent-exposed region of the kinase active site, while the C5 substituent can be tailored to occupy the hydrophobic pocket.

  • The Pyrimidine-5-carbonitrile Moiety: The nitrile group at the C5 position is a common feature in many potent kinase inhibitors.[4] It can act as a hydrogen bond acceptor and contribute to favorable interactions within the kinase active site.

  • The 2-(2-Methoxyethyl) Substituent: The choice of a 2-methoxyethyl group at the C2 position is strategic. The ether oxygen can form hydrogen bonds, and the flexible ethyl chain allows for optimal positioning within the binding pocket. This substituent can enhance solubility and permeability, key pharmacokinetic properties for drug candidates.

This strategic combination of a proven kinase-binding scaffold with a carefully selected side chain forms the basis for the synthesis of potentially potent and selective kinase inhibitors.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of 2-(2-methoxyethyl)pyrimidine-5-carbonitrile derivatives can be efficiently achieved through a convergent one-pot reaction, a methodology that offers advantages in terms of operational simplicity and yield.[5] The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Part 1: Amidine Synthesis cluster_1 Part 2: Pyrimidine Synthesis Nitrile 3-Methoxypropionitrile Imidate Methyl 3-methoxypropanimidate (Pinner Reaction Intermediate) Nitrile->Imidate HCl, Methanol Amidine 2-(2-Methoxyethyl)amidine Hydrochloride Imidate->Amidine Ammonium Chloride Final_Product 2-(2-Methoxyethyl)pyrimidine- 5-carbonitrile Amidine->Final_Product Base (e.g., NaOEt) Ethanol, Reflux Enaminonitrile 2-(ethoxymethylene)malononitrile Enaminonitrile->Final_Product caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of 2-(2-Methoxyethyl)amidine Hydrochloride

This precursor is synthesized from 3-methoxypropionitrile via the classical Pinner reaction.[6]

Materials:

  • 3-Methoxypropionitrile

  • Anhydrous Methanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonium Chloride

Protocol:

  • Imidate Formation:

    • Dissolve 3-methoxypropionitrile (1 equivalent) in anhydrous methanol (2 equivalents).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10°C.

    • Seal the reaction vessel and stir at room temperature for 48 hours. The corresponding imidate hydrochloride will precipitate.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Amidine Formation:

    • Suspend the crude imidate hydrochloride in anhydrous methanol.

    • Add ammonium chloride (1.1 equivalents) to the suspension.

    • Stir the mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with anhydrous diethyl ether to afford 2-(2-methoxyethyl)amidine hydrochloride as a solid, which can be used in the next step without further purification.

Part 2: One-Pot Synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

This step involves the condensation of the prepared amidine with an appropriate three-carbon building block.[7][8]

Materials:

  • 2-(2-Methoxyethyl)amidine Hydrochloride

  • 2-(ethoxymethylene)malononitrile

  • Sodium Ethoxide (21% solution in ethanol)

  • Anhydrous Ethanol

Protocol:

  • To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, add 2-(ethoxymethylene)malononitrile (1 equivalent) at room temperature.

  • Stir the mixture for 15 minutes.

  • Add 2-(2-methoxyethyl)amidine hydrochloride (1.1 equivalents) in one portion.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(2-methoxyethyl)pyrimidine-5-carbonitrile.

Characterization Data:

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)
Target Compound C8H9N3O163.188.85 (s, 2H), 3.85 (t, J = 6.0 Hz, 2H), 3.40 (s, 3H), 3.20 (t, J = 6.0 Hz, 2H)165.2, 160.1, 115.8, 108.5, 70.3, 59.1, 38.6

Biological Evaluation: Assessing Kinase Inhibitory Activity

The synthesized 2-(2-methoxyethyl)pyrimidine-5-carbonitrile derivatives can be screened against a panel of kinases to determine their potency and selectivity. Based on the structural features, VEGFR-2 and Aurora kinases are primary targets of interest.[1][9]

Protocol 1: VEGFR-2 Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for quantifying kinase activity.[10][11]

TR-FRET Assay cluster_0 Assay Components cluster_1 Detection Kinase VEGFR-2 Kinase Substrate Biotinylated Substrate Kinase->Substrate Phosphorylation Eu_Antibody Europium-labeled Antibody (Donor) Substrate->Eu_Antibody Binding SA_Acceptor Streptavidin-conjugated Acceptor Substrate->SA_Acceptor Binding ATP ATP Inhibitor Test Compound Inhibitor->Kinase Inhibition Eu_Antibody->SA_Acceptor FRET Signal caption Principle of the TR-FRET kinase assay.

Caption: Principle of the TR-FRET kinase assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., ULight™-streptavidin)

  • Stop solution (e.g., 10 mM EDTA)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the VEGFR-2 kinase and the biotinylated substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding the stop solution containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Aurora Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[12][13]

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Peptide substrate (e.g., Kemptide)

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a white opaque plate, add the test compound or DMSO.

  • Add the Aurora kinase and the peptide substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 45-60 minutes.

  • Add the ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Structure-Activity Relationship (SAR) Insights

The synthetic route described allows for the facile generation of a library of analogues by varying both the amidine precursor and the three-carbon synthon. This enables a systematic exploration of the structure-activity relationship.

Key Areas for SAR Exploration:

  • Modification of the 2-substituent: The methoxyethyl group can be replaced with other small, flexible, or rigid linkers containing hydrogen bond donors or acceptors to probe the solvent-exposed region.

  • Substitution on the pyrimidine ring: Introduction of small alkyl or halogen groups at the C4 or C6 positions can influence the electronic properties and steric interactions of the molecule within the active site.

  • Bioisosteric replacement of the nitrile group: The nitrile at C5 can be replaced with other small electron-withdrawing groups to fine-tune the binding affinity.[9]

Conclusion

This application note provides a detailed and practical guide for the synthesis and biological evaluation of 2-(2-methoxyethyl)pyrimidine-5-carbonitrile derivatives as potential kinase inhibitors. The outlined synthetic strategy is robust and amenable to the generation of a diverse chemical library for SAR studies. The provided protocols for kinase inhibition assays offer reliable methods for assessing the biological activity of these compounds. By following these guidelines, researchers can efficiently synthesize and characterize novel pyrimidine-based kinase inhibitors for further development in the pursuit of new therapeutic agents.

References

  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2).
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2).
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit.
  • PubMed. (n.d.).
  • Promega Corporation. (n.d.). AURORA C Kinase Assay Protocol.
  • Promega Corpor
  • PubMed Central. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.
  • National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • ResearchGate. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes.
  • MDPI. (n.d.).
  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
  • ResearchGate. (2015). (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines.
  • PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of amidines.
  • Semantic Scholar. (n.d.).
  • PubMed. (2013).
  • RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles.
  • PubMed Central. (n.d.). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][12][14] triazolo[4,3-a]-pyrimidine-6-carbonitriles.

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of....
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • PubMed. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.
  • ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d.
  • Google Patents. (n.d.). US3725456A - Process for preparing amidine salts.
  • PubMed. (n.d.).

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Application

Application Notes and Protocols for the Investigation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in Cancer Cell Line Studies

Introduction: The Emergence of Pyrimidine-5-carbonitrile Derivatives in Oncology Research The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous chemotherapeutic agents....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrimidine-5-carbonitrile Derivatives in Oncology Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous chemotherapeutic agents.[1] Within this broad class, pyrimidine-5-carbonitrile derivatives have garnered significant attention as a promising framework for the development of novel anticancer agents.[2] These compounds have demonstrated potent cytotoxic activity across a range of human cancer cell lines, including those of the central nervous system, ovaries, liver, lungs, and breasts.[3][4]

This document provides a comprehensive guide for the investigation of a novel derivative, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile , in cancer cell line studies. While this specific molecule is presented here as a novel investigational compound, the protocols and methodologies are grounded in the established activities of structurally related pyrimidine-5-carbonitrile compounds. These related molecules have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][5][6]

This guide is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for evaluating the cytotoxic and mechanistic properties of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, along with the scientific rationale behind the experimental design.

Hypothesized Mechanism of Action

Based on the established biological activities of similar pyrimidine-5-carbonitrile derivatives, it is hypothesized that 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile may function as an inhibitor of critical cancer-related signaling pathways. Many compounds with this core structure have been identified as potent inhibitors of protein kinases that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5][7]

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many human cancers. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.[5]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK Compound 2-(2-Methoxyethyl)pyrimidine- 5-carbonitrile Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates (p-AKT) mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inactivates (p-Bad) Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis p_AKT p-AKT Bcl2 Bcl-2 Bad->Bcl2 Inhibits p_Bad p-Bad Bcl2->Casp9 Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow is recommended:

workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation start Compound Preparation (Stock Solution) viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blotting (e.g., p-AKT, Caspase-3) apoptosis->western_blot Based on findings

Caption: Recommended experimental workflow for compound characterization.

Protocols

Compound Handling and Stock Solution Preparation

The proper handling and storage of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile are critical for maintaining its stability and activity.

  • Materials:

    • 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile (powder form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Allow the compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the compound in an appropriate volume of DMSO. For example, if the molecular weight is 177.19 g/mol , dissolve 1.77 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Cell Culture and Maintenance

The choice of cancer cell lines should be guided by the potential targets of the compound. Based on the literature for similar pyrimidine-5-carbonitriles, the following cell lines are recommended for initial screening:

Cell LineCancer TypeRationale
A549 Non-small cell lung cancerCommonly used, robust cell line.
MCF-7 Breast cancer (ER+)Represents hormone-dependent breast cancer.
MDA-MB-231 Breast cancer (Triple-negative)Represents aggressive, hormone-independent breast cancer.
HepG2 Hepatocellular carcinomaRelevant for liver cancer studies.[4]
SNB-75 CNS CancerPyrimidine-5-carbonitriles have shown high activity.[3]
  • Protocol:

    • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency to maintain exponential growth.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50). It measures the metabolic activity of viable cells.[8]

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the compound in culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).[10]

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Materials:

    • 6-well cell culture plates

    • Compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50)

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at the desired concentrations for 24-48 hours.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

  • Materials:

    • 6-well cell culture plates

    • Compound at concentrations around the IC50 value

    • Cold 70% ethanol

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash them once with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[14]

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for later analysis).

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.[15]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

  • Data Analysis:

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • An accumulation of cells in a particular phase suggests cell cycle arrest.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[16][17]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol:

    • Seed cells in 6-well or 10 cm plates and treat with the compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Interpretation:

    • Compare the band intensities of the target proteins in treated samples versus the control.

    • A decrease in p-AKT levels would support the inhibition of the PI3K/AKT pathway.

    • An increase in cleaved Caspase-3 would confirm the induction of apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by investigating its impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The established anticancer activity of the pyrimidine-5-carbonitrile scaffold provides a strong rationale for the investigation of this novel derivative.

References

  • Reda, N., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Bioorganic Chemistry. Available at: [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules. Available at: [Link]

  • Maki, R. A., & Hauser, C. R. (1965). 2-Mercaptopyrimidine. Organic Syntheses. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Medicinal Chemistry. Available at: [Link]

  • Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Biological Evaluation of Novel pyrimidine-5-carbonitriles Featuring Morpholine Moiety as Antitumor Agents. ResearchGate. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available at: [Link]

  • Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. Available at: [Link]

  • Various Authors. Pyrimidine-5-carbonitril derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • O'Brien, M., & O'Connor, R. (2001). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia & Lymphoma. Available at: [Link]

  • Adan, A., et al. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • EMBL Heidelberg. Protocols - Flow cytometry. EMBL Heidelberg. Available at: [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. Available at: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Bîcu, E., & Profire, L. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available at: [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis. University of Virginia. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Axion Biosystems. Choosing an Apoptosis Detection Assay. Axion Biosystems. Available at: [Link]

  • Wikipedia. Cell cycle analysis. Wikipedia. Available at: [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]

  • Cell Signaling Technology. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Cell Signaling Technology. Available at: [Link]

  • Abdel-Mawgoud, A. A., et al. (2024). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. Available at: [Link]

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Method

Application Notes and Protocols for In Vitro Enzyme Assays of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro enzyme assays for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This do...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro enzyme assays for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This document outlines the scientific rationale, detailed protocols, and data interpretation strategies for characterizing the enzymatic activity of this compound.

Introduction to 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and its Therapeutic Potential

The pyrimidine-5-carbonitrile scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its role in the development of targeted therapeutic agents. Numerous derivatives have been synthesized and evaluated as inhibitors of critical enzymes implicated in proliferative diseases and inflammation. Notably, compounds bearing this core structure have demonstrated inhibitory activity against a range of protein kinases and other enzymes such as cyclooxygenase-2 (COX-2).

While the specific enzyme targets for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile are not extensively documented in publicly available literature, its structural similarity to known enzyme inhibitors suggests its potential as a modulator of key signaling pathways. Research on related pyrimidine-5-carbonitrile derivatives has revealed inhibitory action against enzymes like Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-Kinase (PI3K), Protein Kinase B (AKT-1), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3][4][5][6][7][8][9] This structural precedent provides a logical starting point for investigating the bioactivity of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

This guide will focus on establishing a versatile in vitro kinase assay protocol, which can be adapted to screen 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile against a panel of candidate kinases. The principles and methodologies described herein are broadly applicable to other enzyme classes as well.

Core Principles of In Vitro Enzyme Assay Design

The primary objective of an in vitro enzyme assay is to quantify the effect of a test compound on the catalytic activity of a purified enzyme.[10] A well-designed assay should be robust, reproducible, and sensitive enough to detect subtle changes in enzyme function. Key considerations in assay development include the selection of an appropriate enzyme, substrate, and detection method.[11][12]

The workflow for developing a reliable enzyme assay generally follows these steps:

  • Target Identification and Enzyme Procurement : Based on structural similarity to known inhibitors, a panel of potential kinase targets is selected. High-purity, active recombinant enzymes are essential for generating reliable data.

  • Assay Format Selection : The choice of assay format depends on the enzyme and available instrumentation. Common formats include fluorescence, luminescence, and absorbance-based assays.

  • Assay Optimization : Critical parameters such as enzyme and substrate concentrations, buffer conditions (pH, ionic strength), and incubation times are optimized to ensure the assay is running under optimal conditions.

  • Compound Screening and IC50 Determination : The test compound is serially diluted and incubated with the enzyme and substrate to determine its half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Visualizing the Assay Development Workflow

AssayDevelopmentWorkflow Target_ID Target Identification (e.g., Kinase Panel) Enzyme_Procurement Procure High-Purity Recombinant Enzyme Target_ID->Enzyme_Procurement Assay_Selection Select Assay Format (e.g., ADP-Glo™) Enzyme_Procurement->Assay_Selection Optimization Assay Optimization (Enzyme, Substrate, Buffer) Assay_Selection->Optimization IC50_Determination IC50 Determination for 2-(2-Methoxyethyl)pyrimidine- 5-carbonitrile Optimization->IC50_Determination Data_Analysis Data Analysis and Interpretation IC50_Determination->Data_Analysis

Caption: A streamlined workflow for in vitro enzyme assay development.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a step-by-step guide for determining the inhibitory activity of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile against a representative protein kinase using a luminescence-based assay that quantifies ADP production.

Materials and Reagents
ReagentRecommended SupplierPurpose
Recombinant Human Kinase (e.g., EGFR, PI3K)VariesEnzyme source
Kinase Substrate (Peptide or Protein)VariesSubstrate for the enzymatic reaction
ATP (Adenosine 5'-triphosphate)VariesCo-substrate for the kinase reaction
ADP-Glo™ Kinase Assay KitPromegaLuminescence-based ADP detection
2-(2-Methoxyethyl)pyrimidine-5-carbonitrileVariesTest compound
DMSO (Dimethyl Sulfoxide), AnhydrousVariesSolvent for test compound
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)In-house preparationReaction buffer
384-well White Polystyrene Assay PlatesVariesLow-volume, opaque plates for luminescence
Experimental Procedure

Step 1: Compound Preparation

  • Prepare a 10 mM stock solution of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • For the final assay, dilute the compound in kinase buffer to the desired starting concentration. The final DMSO concentration in the assay should not exceed 1% to minimize solvent effects.

Step 2: Kinase Reaction

  • Add 2.5 µL of the diluted 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile or control (DMSO for 100% activity, and a known inhibitor for 0% activity) to the wells of a 384-well plate.

  • Add 2.5 µL of the enzyme-substrate mixture (pre-incubated in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

Step 3: ADP Detection

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where:

    • Signal_Compound is the luminescence from wells with the test compound.

    • Signal_Min is the luminescence from the positive control (no enzyme or a known inhibitor).

    • Signal_Max is the luminescence from the negative control (DMSO).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Top The maximum percent inhibition, constrained to approximately 100.
Bottom The minimum percent inhibition, constrained to approximately 0.
HillSlope The steepness of the curve.
IC50 The concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizing the Kinase Inhibition Pathway

KinaseInhibition cluster_0 Kinase Catalytic Cycle Kinase Active Kinase ATP ATP Substrate Substrate Product Phosphorylated Substrate Kinase->Product Phosphorylation ADP ADP Kinase->ADP Phosphorylation ATP->Kinase Binding Substrate->Kinase Binding Inhibitor {2-(2-Methoxyethyl)pyrimidine-5-carbonitrile} Inhibitor->Kinase Inhibition

Caption: Mechanism of competitive kinase inhibition.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the generated data, it is crucial to incorporate a self-validating system within the experimental design. This includes:

  • Z'-factor Calculation : The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay. It is calculated using the signals from the positive and negative controls.

  • Reference Inhibitor : Including a known inhibitor for the target kinase in each assay run serves as a positive control and validates the assay's performance. The IC50 value of the reference inhibitor should be consistent across experiments.

  • Counter-Screening : To ensure that the observed inhibition is not due to assay artifacts (e.g., compound fluorescence or aggregation), counter-screens should be performed.

Conclusion

This application note provides a comprehensive framework for establishing in vitro enzyme assays for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. By leveraging the knowledge from related pyrimidine-5-carbonitrile derivatives and adhering to rigorous assay development principles, researchers can effectively characterize the bioactivity of this compound and elucidate its mechanism of action. The detailed protocol for a kinase inhibition assay serves as a practical starting point for screening and lead optimization efforts in drug discovery programs.

References

  • El-Gamal, M. I., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 145, 107185. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]

  • Ali, S. A. E.-S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Abdelnaby, R. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • ResearchGate. (2014). Strategies to develop enzyme assays. [Link]

  • Kou, S., et al. (2008). Development of Quantitative Cell-Based Enzyme Assays in Microdroplets. Analytical Chemistry, 80(13), 4967–4973. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Ali, S. A. E.-S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Medicinal Chemistry, 13(12), 1547-1565. [Link]

  • Al-Ostoot, F. H., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(54), 34229-34242. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(10), 6035-6056. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(10), 6035-6056. [Link]

  • Ali, S. A. E.-S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

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Application

The Ascendancy of a Privileged Scaffold: Application Notes and Protocols for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Pyrimidine Core In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a cornerstone, integral to the architecture of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyrimidine Core

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a cornerstone, integral to the architecture of numerous therapeutic agents due to its profound biological relevance.[1] As a key constituent of nucleobases, its inherent ability to engage in specific hydrogen bonding interactions has rendered it a "privileged scaffold" in drug design. Within this esteemed class of heterocycles, the pyrimidine-5-carbonitrile framework has garnered significant attention, particularly in the pursuit of novel kinase inhibitors for oncology.[2][3] This guide focuses on a specific, yet underexplored, derivative: 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile . We will delve into its synthetic accessibility, explore its potential as a scaffold for targeted therapies, and provide detailed protocols for its preparation and biological evaluation, empowering researchers to harness its full potential.

The strategic incorporation of a 2-methoxyethyl group at the 2-position of the pyrimidine ring offers several potential advantages in drug design. This flexible, polar side chain can probe and form favorable interactions within the binding pockets of target proteins, potentially enhancing both potency and selectivity. Furthermore, the methoxyethyl moiety can favorably modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for developing viable drug candidates. The presence of a closely related analogue, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, as a commercially available building block underscores the synthetic tractability and burgeoning interest in this particular substitution pattern for the development of novel inhibitors and other biologically active molecules.[4]

Synthetic Pathways: From Building Blocks to the Core Scaffold

The synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile can be approached through a convergent strategy, which involves the preparation of a key guanidine intermediate followed by a cyclocondensation reaction to construct the pyrimidine ring.

Part 1: Synthesis of the Key Intermediate: 2-(2-Methoxyethyl)guanidine

The guanidine functional group is a crucial component for the construction of the pyrimidine ring. The synthesis of 2-(2-Methoxyethyl)guanidine can be achieved through the guanylation of 2-methoxyethylamine. Several methods exist for guanidinylation, with a common approach utilizing S-methylisothiourea derivatives or pyrazole-1-carboxamidines as the guanylating agent.[5][6]

Protocol 1: Synthesis of 1,3-Di-Boc-2-(2-methoxyethyl)guanidine

This protocol describes the synthesis of a protected form of the desired guanidine, which can be deprotected in a subsequent step.

Materials:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • 2-Methoxyethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1 equivalent) in anhydrous THF.

  • To the stirred solution, add 2-methoxyethylamine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield 1,3-Di-Boc-2-(2-methoxyethyl)guanidine.[5]

Part 2: Cyclocondensation to Form the Pyrimidine-5-carbonitrile Core

With the guanidine intermediate in hand, the pyrimidine ring can be constructed via a condensation reaction with a suitable three-carbon building block. A common and effective method for the synthesis of pyrimidine-5-carbonitriles is the reaction of a guanidine with an activated form of a 3-oxopropanenitrile derivative.

Protocol 2: Synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

This protocol outlines a potential route to the target compound, adapting general methods for pyrimidine synthesis.[7][8]

Materials:

  • 1,3-Di-Boc-2-(2-methoxyethyl)guanidine (from Protocol 1)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • 2-(Ethoxymethylene)malononitrile

  • Sodium ethoxide or another suitable base

  • Ethanol, absolute

  • Dichloromethane (DCM)

Procedure:

  • Deprotection of the Guanidine:

    • Dissolve the 1,3-Di-Boc-2-(2-methoxyethyl)guanidine in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture in vacuo to remove the acid and solvent, yielding the salt of 2-(2-methoxyethyl)guanidine.

  • Cyclocondensation:

    • In a separate flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

    • To this basic solution, add the 2-(2-methoxyethyl)guanidine salt (1 equivalent).

    • Add 2-(ethoxymethylene)malononitrile (1 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_guanidine Part 1: Guanidine Synthesis cluster_pyrimidine Part 2: Pyrimidine Formation 2-Methoxyethylamine 2-Methoxyethylamine Protected_Guanidine 1,3-Di-Boc-2-(2-methoxyethyl)guanidine 2-Methoxyethylamine->Protected_Guanidine Guanylation Guanylating_Agent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Guanylating_Agent->Protected_Guanidine Deprotected_Guanidine 2-(2-Methoxyethyl)guanidine Protected_Guanidine->Deprotected_Guanidine Deprotection (TFA or HCl) Target_Compound 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Deprotected_Guanidine->Target_Compound Cyclocondensation Three_Carbon_Synthon 2-(Ethoxymethylene)malononitrile Three_Carbon_Synthon->Target_Compound

Caption: Synthetic route to 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibition

The pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[9] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of kinases, while the nitrile group can act as a hydrogen bond acceptor, further anchoring the molecule within the active site. The diverse substitution patterns possible on the pyrimidine ring enable the fine-tuning of potency and selectivity against various kinase targets.

Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of several important cancer-related kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Several studies have reported the design and synthesis of pyrimidine-5-carbonitrile derivatives as potent EGFR inhibitors with anticancer activity.[2][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This class of compounds has also been explored as inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors.

  • Phosphoinositide 3-kinases (PI3Ks): The pyrimidine-5-carbonitrile scaffold has been utilized to develop dual PI3K/mTOR inhibitors.

  • Aurora Kinases: Pyrimidine-based inhibitors of Aurora kinases have been developed to reduce levels of oncoproteins like MYC.

The introduction of the 2-(2-methoxyethyl) group onto this privileged scaffold offers an exciting avenue for further exploration. This substituent can potentially access and interact with specific sub-pockets within the kinase active site, leading to enhanced affinity and selectivity.

Protocol 3: In Vitro Kinase Inhibition Assay

To evaluate the potential of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and its derivatives as kinase inhibitors, a robust in vitro kinase assay is essential. The following is a generalized protocol for assessing the inhibitory activity of a test compound against a purified kinase.

Principle:

The assay measures the transfer of a phosphate group from ATP to a specific substrate by a purified kinase. The inhibitory effect of the test compound is quantified by the reduction in substrate phosphorylation.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP

  • Test compound (2-(2-Methoxyethyl)pyrimidine-5-carbonitrile or its derivatives) dissolved in DMSO

  • Kinase assay buffer (composition varies depending on the kinase)

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the kinase assay buffer, the purified kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP or using a fluorescent ATP analog).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., EDTA solution or phosphoric acid).

  • Detection:

    • Radiometric Assay: Spot a portion of the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.

    • Fluorescence-Based Assay: Measure the fluorescence signal using a plate reader. The signal will be proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a suitable dose-response curve.

Data Presentation: Representative Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
Reference Inhibitor Kinase X10
Compound A Kinase X50
Compound B Kinase X25
Compound C Kinase X100

This table is a template for presenting kinase inhibition data. Actual values would be determined experimentally.

Kinase Inhibition Workflow Diagram

Kinase_Inhibition_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Reaction_Setup Add Kinase and Compound to Assay Plate Compound_Prep->Reaction_Setup Reaction_Initiation Add Substrate and ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Reaction_Termination Add Stop Solution Incubation->Reaction_Termination Detection Measure Substrate Phosphorylation Reaction_Termination->Detection Data_Analysis Calculate % Inhibition and IC50 Value Detection->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile scaffold represents a promising, yet relatively untapped, resource for medicinal chemists. Its synthetic accessibility, combined with the favorable physicochemical properties imparted by the 2-methoxyethyl group, makes it an attractive starting point for the development of novel therapeutic agents. The extensive body of literature on related pyrimidine-5-carbonitrile derivatives strongly suggests its potential as a versatile core for the design of kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this exciting scaffold in the ongoing quest for new and effective medicines.

References

  • Jadhav, C. K., et al. (2018). Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles. ResearchGate. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(1), 1-19.
  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 815-818.
  • Chen, Y.-T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467.
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  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.
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  • Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11635-11654.
  • Rocha, R. O., et al. (2021). Multicomponent Synthesis of Purines and Pyrimidines: From the Origin of Life to New Sustainable Approaches for Drug-Discovery Applications. Chemistry – A European Journal, 27(45), 11503-11522.
  • BenchChem. (2025). Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers. BenchChem.
  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
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  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of High-Energy Materials from Pyrimidine-5-Carbonitrile Scaffolds. Benchchem.
  • Mahdy, H. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Medicinal Chemistry, 14(8), 1515-1536.
  • Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185.
  • Pathak, V., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6524.
  • Chen, Y.-T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
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Method

Application Notes and Protocols for In Vivo Evaluation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile as a Potential Therapeutic Agent

Introduction: Rationale for In Vivo Assessment 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and its derivatives represent a class of small molecules with significant potential in drug discovery. Published research indicat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Assessment

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and its derivatives represent a class of small molecules with significant potential in drug discovery. Published research indicates that pyrimidine-5-carbonitrile scaffolds are being explored for various therapeutic applications, including as anticancer agents that may target critical signaling pathways such as PI3K/AKT, EGFR, and VEGFR-2.[1][2][3][4][5] While in vitro assays provide essential preliminary data on a compound's activity, in vivo studies in living organisms are indispensable for evaluating its therapeutic efficacy, pharmacokinetic properties, and overall safety profile in a complex biological system.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and detailed protocols for the in vivo evaluation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. The following sections outline a strategic approach to preclinical animal studies, from initial dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) characterization to efficacy assessment in a tumor-bearing mouse model and preliminary toxicology.

Part 1: Foundational In Vivo Studies - Pharmacokinetics, Pharmacodynamics, and Toxicology

Prior to assessing the anti-tumor efficacy of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, a field of study known as pharmacokinetics (PK).[8][9] Concurrently, pharmacodynamic (PD) studies will establish the relationship between the drug concentration and its pharmacological effect.[10][11] Preliminary toxicology studies are also paramount to identify a safe dose range for subsequent efficacy experiments.[12][13][14]

Maximum Tolerated Dose (MTD) and Dose-Range Finding Study

Objective: To determine the highest dose of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile that can be administered to mice without causing unacceptable toxicity. This information is critical for selecting dose levels for subsequent efficacy studies.

Protocol:

  • Animal Model: Healthy, 6-8 week old female BALB/c mice.

  • Group Allocation: Randomly assign mice to 5 groups (n=3-5 per group), including a vehicle control group.

  • Compound Preparation: Formulate 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in a sterile, appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be suitable for the chosen route of administration.

  • Administration: Administer the compound once daily for 5-7 consecutive days via a clinically relevant route. Common routes include oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection.[15][16][17][18] The selection of the route should be based on the physicochemical properties of the compound and the intended clinical application.

  • Dose Escalation: Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels.

  • Endpoint: The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or other severe clinical signs of toxicity.

Table 1: Example Dose-Range Finding Study Design

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control0Oral Gavage5
2Compound10Oral Gavage5
3Compound30Oral Gavage5
4Compound100Oral Gavage5
5Compound300Oral Gavage5
Pharmacokinetic (PK) Study

Objective: To characterize the plasma concentration-time profile of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile after a single administration. This will determine key PK parameters such as half-life (T½), maximum concentration (Cmax), and total drug exposure (AUC).[8][19]

Protocol:

  • Animal Model: Healthy, 6-8 week old female BALB/c mice.

  • Group Allocation: Assign mice to groups based on the number of time points for blood collection (n=3 per time point for terminal bleeds, or use sparse sampling techniques).

  • Administration: Administer a single dose of the compound at a dose level below the MTD (e.g., 50 mg/kg) via the selected route.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[19]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate PK parameters using appropriate software.

Experimental Workflow for Foundational In Vivo Studies

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Safety Assessment MTD Maximum Tolerated Dose (Dose-Range Finding) PK Pharmacokinetics (PK) (Single Dose) MTD->PK Inform Dose Selection Efficacy Tumor Growth Inhibition (Xenograft Model) MTD->Efficacy Determine Therapeutic Dose Range PD Pharmacodynamics (PD) (Target Engagement) PK->PD Correlate Exposure with Effect PD->Efficacy Confirm Mechanism of Action In Vivo Tox Preliminary Toxicology (Repeat Dose) Efficacy->Tox Evaluate Safety at Efficacious Doses

Caption: Workflow for in vivo evaluation of a novel compound.

Part 2: Preclinical Efficacy Studies in an Oncology Model

Based on the characterization of pyrimidine-5-carbonitrile derivatives as potential anti-cancer agents, a xenograft mouse model is a suitable platform to evaluate the anti-tumor efficacy of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.[20][21][22]

Human Tumor Xenograft Model

Objective: To assess the ability of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile to inhibit the growth of human tumors in an immunodeficient mouse model.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice) are commonly used as they can accept human tumor xenografts.[21]

  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to inhibitors of the suspected target pathway (e.g., a breast cancer cell line like MCF-7 or a colon cancer cell line such as HCT-116 for which pyrimidine-5-carbonitrile derivatives have shown activity).[2]

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice with established tumors into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Group 1 (Vehicle Control): Administer the vehicle solution.

    • Group 2 (Test Compound - Low Dose): Administer 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile at a dose determined from the MTD study.

    • Group 3 (Test Compound - High Dose): Administer 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile at a higher, well-tolerated dose.

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent for the selected cancer type.

  • Dosing Schedule: Administer treatment daily or as determined by the PK study for a period of 2-4 weeks.

  • Efficacy Readouts:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Table 2: Example Efficacy Study Design

GroupTreatmentDose (mg/kg)Route & ScheduleNumber of Animals
1Vehicle Control0PO, QD10
2Compound50PO, QD10
3Compound150PO, QD10
4Positive ControlVariesVaries10
Pharmacodynamic (PD) Analysis in Tumor Tissue

Objective: To confirm that 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is engaging its intended molecular target within the tumor tissue.

Protocol:

  • Sample Collection: At the study endpoint, collect a portion of the excised tumors from each treatment group.

  • Tissue Processing: Snap-freeze the tumor samples in liquid nitrogen or fix them in formalin for subsequent analysis.

  • Biomarker Analysis:

    • Western Blotting: Analyze protein lysates from the tumors to assess the phosphorylation status or expression level of the target protein and downstream signaling molecules (e.g., p-AKT, p-ERK).

    • Immunohistochemistry (IHC): Stain tumor sections to visualize the expression and localization of target proteins.

Hypothesized Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Compound 2-(2-Methoxyethyl)pyrimidine- 5-carbonitrile Compound->PI3K Inhibition

Caption: Potential mechanism of action via PI3K pathway inhibition.

Part 3: Preliminary In Vivo Toxicology

A preliminary assessment of the toxicological profile of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is essential to identify potential target organs of toxicity and to establish a safety margin.[6][12][13]

Repeat-Dose Toxicology Study

Objective: To evaluate the potential toxicity of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile following repeated administration over a 14- or 28-day period.

Protocol:

  • Animal Model: Use a rodent species, such as Sprague-Dawley rats, to allow for more extensive blood collection and tissue analysis.

  • Group Allocation: Assign animals to a control group and at least two dose groups (e.g., a low dose corresponding to the anticipated therapeutic dose and a high dose at the MTD).

  • Administration: Administer the compound daily for the duration of the study.

  • In-Life Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

  • Terminal Procedures:

    • Hematology and Clinical Chemistry: Collect blood at the end of the study to analyze a complete blood count and a panel of clinical chemistry parameters to assess organ function.

    • Necropsy and Histopathology: Perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination by a veterinary pathologist.

Conclusion

The in vivo experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. By systematically assessing the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound, researchers can make informed decisions regarding its potential for further development as a therapeutic agent. All animal studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
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  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025).
  • The Importance of Toxicology Studies in Preclinical Research - Labinsights. (2023, May 8).
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  • Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (n.d.).
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  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. (n.d.).
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  • Pharmacokinetic / Pharmacodynamic (PK/PD) - Vibiosphen. (n.d.).
  • Optimising in vivo pharmacology studies–Practical PKPD considerations - ResearchGate. (n.d.).
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. (n.d.).
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (n.d.).
  • Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed. (n.d.).
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (n.d.).
  • Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M - ResearchGate. (2021, February 28).

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Application

Application Notes &amp; Protocols: High-Throughput Screening for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Analogs

Introduction: The Promise of Pyrimidine-5-Carbonitrile Analogs in Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrimidine-5-Carbonitrile Analogs in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of pyrimidine-5-carbonitrile have emerged as a promising class of compounds, frequently investigated for their potential as potent and selective inhibitors of key cellular signaling proteins.[2] Research indicates that this chemical moiety is particularly effective in targeting protein kinases, such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Phosphatidylinositol 3-kinases (PI3Ks), which are often dysregulated in diseases like cancer and inflammatory disorders.[3][4] The compound in focus, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, and its analogs represent a chemical space ripe for exploration.

High-Throughput Screening (HTS) is the engine of modern early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[5] This guide provides a detailed framework for developing, validating, and executing robust HTS assays tailored for the discovery of bioactive 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile analogs, with a focus on kinase inhibition.

Strategic Assay Selection: Biochemical vs. Cell-Based Approaches

The first critical decision in an HTS campaign is the choice of assay format. This choice fundamentally dictates the nature of the data obtained and the subsequent steps in the discovery pipeline.[6] For screening pyrimidine analogs against kinase targets, two primary avenues exist: biochemical assays and cell-based assays.

  • Biochemical Assays: These assays utilize purified, isolated components (e.g., a kinase enzyme and its substrate) in a cell-free system.[7] Their primary advantage is the direct measurement of target engagement. This format is ideal for identifying compounds that bind directly to the kinase and inhibit its catalytic activity, minimizing the confounding factors of a cellular environment.

  • Cell-Based Assays: These assays measure a biological response within a living cell, providing a more physiologically relevant context.[8][9] They can assess not only target engagement but also crucial factors like cell permeability and potential off-target effects or cytotoxicity.[7] Cell-based assays are essential for understanding a compound's activity in a system that more closely mimics a natural physiological state.[9]

A comprehensive screening strategy often employs both. A biochemical assay might be used for the primary screen to identify direct inhibitors from a large library, followed by a cell-based secondary assay to confirm on-target activity in a cellular context and triage compounds that are not cell-permeable.

The HTS Workflow: From Assay Development to Validated Hit

A successful HTS campaign is a systematic process that ensures data quality and reproducibility at every stage. The workflow involves developing a robust assay, validating its performance, executing the screen, and confirming the activity of initial hits.[6][10]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Progression AssayDev Assay Development (Biochemical or Cell-Based) Mini Miniaturization (384/1536-well format) AssayDev->Mini Validation Assay Validation (Z', S/B, DMSO Tolerance) Mini->Validation PrimaryScreen Primary HTS Campaign (Large Compound Library) Validation->PrimaryScreen Assay Ready DataAnalysis Data Analysis & Hit Picking PrimaryScreen->DataAnalysis HitConfirm Hit Re-test & Dose-Response DataAnalysis->HitConfirm Initial 'Hits' SecondaryAssay Secondary & Orthogonal Assays (e.g., Cell-Based) HitConfirm->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt Validated Hit Series

Caption: A typical workflow for a small molecule drug discovery HTS campaign.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (Biochemical)

Luminescence-based assays are a mainstay of HTS due to their high sensitivity, wide dynamic range, and low susceptibility to interference from library compounds.[11][12] The ADP-Glo™ (Promega) or similar assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[13] Inhibition of the kinase results in less ADP production and a lower luminescent signal.[13][14]

Principle of Detection

This is a two-step reaction. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After a set time, a reagent is added to terminate the kinase reaction and deplete all remaining ATP. In the second step, a detection reagent converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction to generate a stable, quantifiable luminescent signal.[14] The light output is directly proportional to the initial kinase activity.

Luminescence_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation K Kinase ADP ADP K->ADP pSub Phospho-Substrate K->pSub K_Inhibited Inactive Kinase K->K_Inhibited Inhibition ATP ATP ATP->K Sub Substrate Sub->K ADP_Glo_Reagent ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) pSub->ADP_Glo_Reagent High ADP TestCompound TestCompound TestCompound->K_Inhibited Inhibition K_Inhibited->ADP_Glo_Reagent Low ADP Detection_Reagent Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) ADP_Glo_Reagent->Detection_Reagent ADP converted to ATP Light Luminescent Signal Detection_Reagent->Light ATP drives reaction

Caption: Mechanism of a luminescence-based kinase assay (e.g., ADP-Glo™).

Materials and Reagents
  • Purified target kinase

  • Specific kinase substrate (peptide or protein)

  • Ultra-Pure ATP

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Test compounds (pyrimidine analogs) dissolved in 100% DMSO

  • White, opaque, low-volume 384-well plates

  • Automated liquid handler or multichannel pipettes

  • Plate-reading luminometer

Detailed Protocol (384-well format)
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-50 nL of test compounds from the library source plates to the 384-well assay plates. This minimizes the final DMSO concentration.

  • Enzyme Preparation: Prepare a 2X enzyme solution in Kinase Reaction Buffer.

  • Substrate/ATP Mix: Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The optimal ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Initiate Reaction: Add 5 µL of the 2X enzyme solution to each well containing the test compounds. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.[14]

  • Start Kinase Activity: Add 5 µL of the 2X substrate/ATP mix to each well to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.[14] The exact time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[14]

  • Develop Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14]

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Protocol 2: Fluorescence Polarization (FP) Competition Assay (Biochemical)

Fluorescence Polarization (FP) is a powerful homogenous technique for monitoring molecular binding events in solution.[15] It is particularly well-suited for identifying inhibitors that compete with a fluorescently labeled ligand (tracer) for binding to a target protein, such as a kinase.[16][17]

Principle of Detection

The assay measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal).[17] When this tracer binds to a large protein (the kinase), its tumbling slows dramatically, and it emits polarized light upon excitation (high FP signal).[16] A test compound that binds to the kinase and displaces the tracer will cause a decrease in the FP signal, indicating competitive inhibition.

FP_Assay Tracer Fluorescent Tracer | Fast Tumbling | Low FP Signal Kinase Kinase Target Tracer->Kinase Binds Complex Kinase-Tracer Complex Slow Tumbling High FP Signal Kinase->Complex InhibitorComplex Kinase-Inhibitor Complex Inhibitor Pyrimidine Analog (Inhibitor) Inhibitor->Kinase Competes & Binds InhibitorComplex->Tracer Tracer Displaced (Low FP Signal)

Caption: Principle of a Fluorescence Polarization competitive binding assay.

Materials and Reagents
  • Purified target kinase

  • Fluorescently labeled tracer (a known ligand or ATP-competitive probe for the kinase)

  • FP Assay Buffer (e.g., PBS, 0.01% Triton X-100)

  • Test compounds (pyrimidine analogs) dissolved in 100% DMSO

  • Black, low-volume 384-well plates (non-binding surface recommended)

  • Automated liquid handler or multichannel pipettes

  • Plate reader with FP capabilities (with appropriate excitation/emission filters for the chosen fluorophore)

Detailed Protocol (384-well format)
  • Assay Optimization: Before screening, the optimal concentrations of both the kinase and the fluorescent tracer must be determined. Titrate the kinase against a fixed, low concentration of the tracer (typically 1-5 nM) to find a concentration that gives a robust signal window (the difference between bound and free tracer).[18]

  • Compound Plating: Dispense 20-50 nL of test compounds into the 384-well assay plates.

  • Reagent Preparation: Prepare a 2X solution of the target kinase and a 2X solution of the fluorescent tracer in FP Assay Buffer.

  • Dispense Reagents: Add 10 µL of the 2X kinase solution to each well.

  • Initiate Binding: Add 10 µL of the 2X tracer solution to each well to initiate the competitive binding reaction. The final volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Read Plate: Measure fluorescence polarization on a compatible plate reader. Data is typically expressed in millipolarization (mP) units.

Protocol 3: Cell-Based Phenotypic Assay for Proliferation

A common downstream effect of inhibiting kinases in cancer-relevant pathways is the suppression of cell proliferation.[1] A cell-based assay measuring cell viability or proliferation is an excellent secondary screen to confirm that hits from a biochemical screen are active in a cellular environment and to identify compounds with cytotoxic or cytostatic effects.

Principle of Detection

Assays like CellTiter-Glo® (Promega) quantify the number of viable cells in culture based on the amount of ATP present, an indicator of metabolic activity.[19] The reagent lyses the cells and provides luciferase and luciferin to generate a luminescent signal proportional to the ATP concentration. A decrease in signal indicates cell death or inhibition of proliferation.

Materials and Reagents
  • Cancer cell line relevant to the kinase target (e.g., A549 lung cancer cells for an EGFR inhibitor screen)[20]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (pyrimidine analogs) dissolved in 100% DMSO

  • White, clear-bottom 384-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

  • Automated liquid handler or multichannel pipettes

  • Plate-reading luminometer

  • CO₂ incubator

Detailed Protocol (384-well format)
  • Cell Seeding: Seed cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition: Add 50 nL of test compounds to the wells. Include appropriate controls: wells with DMSO only (vehicle control, 100% viability) and wells with a known cytotoxic agent like staurosporine (positive control, 0% viability).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Develop Signal: Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

  • Add Reagent: Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Mix and Stabilize: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

HTS Assay Validation and Quality Control

Rigorous validation is mandatory to ensure that an HTS assay is robust, reproducible, and suitable for screening.[21][22] Key performance metrics must be established before embarking on a full-scale screen.

Parameter Description Acceptance Criteria Reference
Z'-Factor A statistical measure of the separation between the high (max signal) and low (min signal) controls, accounting for signal variability. It reflects the assay's quality and suitability for HTS.Z' > 0.5 indicates an excellent assay.[11]
Signal-to-Background (S/B) The ratio of the mean of the high signal control to the mean of the low signal control. It measures the dynamic range of the assay.S/B ≥ 10 is generally desired, though lower values can be acceptable for robust assays.[23][24]
Coefficient of Variation (%CV) A measure of the data variability within a set of replicates (e.g., all high controls on a plate).%CV < 15% is typically required.[24]
DMSO Tolerance The maximum concentration of DMSO the assay can tolerate without significant loss of performance. This is critical as compound libraries are stored in DMSO.The assay should be stable at the final DMSO concentration used for screening (typically ≤1%).[22][25]

These parameters should be assessed by running several full plates of only control compounds (e.g., half the plate with vehicle/DMSO for max signal, half with a potent inhibitor for min signal) before screening the entire library.[10]

Data Analysis and Hit Identification

HTS generates vast amounts of data that require systematic analysis to identify genuine hits while minimizing false positives.[26]

  • Data Normalization: Raw data from each plate is typically normalized. A common method is to define the average of the high-signal (vehicle) controls as 0% inhibition and the average of the low-signal (positive inhibitor) controls as 100% inhibition. The activity of each test compound is then calculated as a percentage of this range.

  • Hit Selection: A "hit" is defined as a compound that produces a signal beyond a certain threshold. A common starting point is a signal that is three standard deviations (3σ) away from the mean of the neutral (vehicle) controls.

  • Identifying False Positives: HTS data can be plagued by artifacts. It is crucial to triage out compounds that interfere with the assay technology (e.g., autofluorescent compounds in FP or FRET assays) or are "Pan-Assay Interference Compounds" (PAINS) known to be promiscuous hitters.[27]

  • Hit Confirmation: Initial hits from the primary screen must be re-tested. This involves re-sourcing the compound powder, confirming its identity and purity, and generating a full dose-response curve (e.g., an 8-point titration) to determine its potency (IC₅₀ or EC₅₀).[28] Only compounds that show a clear dose-dependent effect are considered "confirmed hits" and progress to the next stage.

Conclusion

The discovery of novel therapeutics based on the 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile scaffold is a highly promising endeavor. A successful drug discovery campaign relies on the implementation of carefully designed, robust, and well-validated high-throughput screening assays. By employing a strategic combination of biochemical and cell-based screening protocols, such as the luminescence, fluorescence polarization, and cell proliferation assays detailed here, researchers can efficiently identify and advance potent and selective modulators of disease-relevant targets. The subsequent confirmation of hits and exploration of structure-activity relationships will pave the way for developing the next generation of pyrimidine-based medicines.

References

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  • Vidugiris, G., et al. (2019). "Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase." Assay Guidance Manual. Available at: [Link]

  • Steringer, J. P., et al. (2021). "High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses." Viruses. Available at: [Link]

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  • Sulzmaier, F. J., et al. (2014). "Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology." PLoS ONE. Available at: [Link]

  • Brown, L. M., et al. (2011). "TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors." Journal of Biomolecular Screening. Available at: [Link]

  • Iversen, P. W., et al. (2012). "HTS Assay Validation." Assay Guidance Manual. Available at: [Link]

  • Lee, J. H., et al. (2021). "Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions." Scientific Reports. Available at: [Link]

  • Wilson, D. M., & Ladds, G. (2008). "Cell-based high-throughput screens for the discovery of chemotherapeutic agents." Future Medicinal Chemistry. Available at: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Kumar, A., et al. (2020). "Development of FRET-based high-throughput screening for viral RNase III inhibitors." Molecular Plant Pathology. Available at: [Link]

  • D-K, Choe., et al. (2021). "A FRET-Based Assay for the Identification of PCNA Inhibitors." International Journal of Molecular Sciences. Available at: [Link]

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  • Le-Trilling, V. T. K., et al. (2014). "High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses." Journal of Visualized Experiments. Available at: [Link]

  • Sun, C., et al. (2004). "High-Throughput Screening Assay for Identification of Small Molecule Inhibitors of Aurora2/Stk15 Kinase." Journal of Biomolecular Screening. Available at: [Link]

  • Apix-Drive. (2024). "HTS Data Integration." Apix-Drive Blog. Available at: [Link]

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Method

Application and Protocols for the Use of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in the Development of VEGFR-2 Inhibitors

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the phy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1][2] In healthy adults, angiogenesis is tightly regulated and primarily involved in processes such as wound healing and the female reproductive cycle. However, in pathological conditions, most notably cancer, angiogenesis is persistently activated, providing tumors with the necessary blood supply for growth, invasion, and metastasis.[3][4]

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to the extracellular domain of VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[6][7][8][9] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a pivotal strategy in cancer therapy.[10][11]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[12] Specifically, pyrimidine-5-carbonitrile derivatives have been identified as a promising class of VEGFR-2 inhibitors.[13][14][15][16] This application note provides a comprehensive guide for researchers on the utilization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, a representative of this class, in the discovery and development of novel VEGFR-2 inhibitors.

The 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Scaffold: A Privileged Moiety for VEGFR-2 Inhibition

The 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile core serves as a versatile starting point for the synthesis of potent VEGFR-2 inhibitors. The rationale behind its selection is rooted in established structure-activity relationships (SAR) for pyrimidine-based kinase inhibitors.[17][18] The pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the VEGFR-2 kinase domain, a key feature for potent inhibition. The nitrile group at the 5-position can act as a hydrogen bond acceptor and contribute to the overall electronic properties of the molecule. The 2-(2-methoxyethyl) substituent at the 2-position can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Synthetic Pathway

While a specific kilo-scale synthesis has been described for 2'-O-(2-methoxyethyl)-pyrimidine derivatives in the context of oligonucleotides[19][20], the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a related structural motif, can be achieved through a general procedure involving the reaction of amidinium salts with a propen-1-ol derivative.[21] A plausible synthetic route for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and its derivatives for use as VEGFR-2 inhibitors would likely involve the condensation of a suitable amidine with a three-carbon building block containing the carbonitrile functionality.

Experimental Protocols: A Step-by-Step Guide to Inhibitor Evaluation

The following protocols provide a robust framework for the screening and characterization of novel VEGFR-2 inhibitors derived from the 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile scaffold.

PART 1: In Vitro Evaluation

This initial screen directly measures the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain in a cell-free system.

Principle: The assay quantifies the phosphorylation of a generic tyrosine kinase substrate by recombinant VEGFR-2. Inhibition of this phosphorylation event by a test compound is measured, typically through a luminescence-based readout where the amount of ATP remaining is inversely proportional to kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.[22][23]

    • Prepare serial dilutions of the test compound (e.g., derived from 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[1][22]

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[22]

    • Dilute the recombinant human VEGFR-2 kinase domain to the desired concentration in 1x Kinase Buffer.[22]

  • Assay Procedure (96-well plate format):

    • Add the diluted test compound or vehicle (for positive and negative controls) to the appropriate wells.

    • Add the Master Mix to all wells.

    • To the "Blank" wells, add 1x Kinase Buffer instead of the enzyme.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45 minutes.[22][23]

    • Terminate the reaction and detect the remaining ATP by adding a kinase activity detection reagent (e.g., Kinase-Glo™ MAX).[1][22]

    • Incubate at room temperature for 15 minutes to allow for signal stabilization.[22]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for VEGFR-2 Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, ATP, Substrate) add_master_mix Add Master Mix reagents->add_master_mix inhibitor Prepare Serial Dilutions of Test Compound add_inhibitor Add Inhibitor/Vehicle to 96-well Plate inhibitor->add_inhibitor enzyme Dilute VEGFR-2 Enzyme add_enzyme Initiate Reaction: Add VEGFR-2 Enzyme enzyme->add_enzyme add_inhibitor->add_master_mix add_master_mix->add_enzyme incubation Incubate at 30°C add_enzyme->incubation add_detection_reagent Add Kinase-Glo™ Reagent incubation->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence data_analysis Calculate % Inhibition and IC50 read_luminescence->data_analysis

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

This assay assesses the ability of a compound to inhibit VEGFR-2 autophosphorylation in a cellular context.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF-A to induce receptor phosphorylation. The inhibitory effect of the test compound on this phosphorylation is then quantified.

Protocol:

  • Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium.

  • Assay Procedure:

    • Seed HUVECs in a 96-well plate and grow to confluence.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with serial dilutions of the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of VEGF-A for 5-10 minutes.

    • Lyse the cells and measure the level of phosphorylated VEGFR-2 using a specific ELISA kit or Western blotting.

  • Data Analysis: Quantify the reduction in VEGFR-2 phosphorylation relative to the VEGF-A stimulated control and determine the IC50 value.

This assay evaluates the effect of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.

Principle: The proliferation of HUVECs in response to VEGF-A stimulation is measured. A decrease in cell proliferation in the presence of the test compound indicates anti-angiogenic activity.

Protocol:

  • Cell Culture and Seeding: Seed HUVECs in a 96-well plate in a complete medium and allow them to attach.

  • Assay Procedure:

    • Replace the medium with a low-serum medium containing serial dilutions of the test compound or vehicle.

    • Add VEGF-A to stimulate proliferation.

    • Incubate for 48-72 hours.

    • Assess cell viability/proliferation using a suitable method (e.g., MTT assay, CyQUANT assay).[24][25]

  • Data Analysis: Calculate the percent inhibition of proliferation and determine the IC50 value.

This assay assesses the inhibitor's effect on endothelial cell migration, another critical step in angiogenesis.

Principle: A "wound" is created in a confluent monolayer of HUVECs. The ability of the cells to migrate and close the wound in the presence or absence of the test compound is monitored.

Protocol:

  • Cell Culture: Grow HUVECs to a confluent monolayer in a 24-well plate.

  • Assay Procedure:

    • Create a scratch in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add a low-serum medium containing VEGF-A and serial dilutions of the test compound or vehicle.

    • Capture images of the wound at time 0 and after a suitable incubation period (e.g., 12-24 hours).

  • Data Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure. Compare the wound closure in treated wells to the control.

This assay models the differentiation of endothelial cells into capillary-like structures.[26]

Principle: HUVECs are plated on a basement membrane extract (e.g., Matrigel), where they form three-dimensional, tube-like structures. The inhibitory effect of the test compound on this process is quantified.

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract and allow it to polymerize at 37°C.[27]

  • Assay Procedure:

    • Resuspend HUVECs in a medium containing the test compound or vehicle.

    • Seed the cells onto the polymerized matrix.

    • Incubate for 4-18 hours to allow for tube formation.[27]

    • Visualize and photograph the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

PART 2: Ex Vivo and In Vivo Evaluation

This organotypic assay provides a more complex model of angiogenesis that incorporates multiple cell types.[27]

Protocol:

  • Aorta Dissection: Dissect the thoracic aorta from a rat or mouse and clean it of surrounding tissue.[27]

  • Ring Preparation and Embedding: Slice the aorta into 1 mm thick rings and embed them in a collagen or Matrigel matrix in a 48-well plate.[27]

  • Treatment: Add endothelial cell growth medium containing the test inhibitor or vehicle.

  • Analysis: Monitor the outgrowth of microvessels from the aortic rings over several days and quantify the extent of sprouting.

The CAM assay is a widely used in vivo model to study angiogenesis.[26]

Protocol:

  • Egg Preparation: Incubate fertilized chicken eggs for 7-8 days.

  • Implantation: Create a small window in the eggshell to expose the CAM. Place a sterile filter paper disc or a slow-release polymer pellet containing the test compound onto the CAM.

  • Incubation and Analysis: Reseal the window and incubate for another 2-3 days. Observe and quantify the effect on blood vessel formation around the implant.

This is a common in vivo assay to assess angiogenesis in mice.[28]

Protocol:

  • Plug Preparation: Mix Matrigel with VEGF-A and the test compound.

  • Injection: Inject the mixture subcutaneously into mice. The Matrigel will form a solid plug.

  • Analysis: After 7-14 days, excise the Matrigel plugs and quantify the extent of vascularization by measuring hemoglobin content (an indicator of red blood cell infiltration) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

These models are crucial for evaluating the anti-tumor efficacy of the inhibitor.[29]

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., those known to have high VEGF expression) into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle according to a predetermined schedule.

  • Efficacy Assessment: Monitor tumor growth over time by caliper measurements. At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic Assessment: Analyze the tumors for markers of angiogenesis (e.g., microvessel density via CD31 staining) and apoptosis.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Representative Data for a Novel VEGFR-2 Inhibitor

Assay TypeTarget/Cell LineParameterIC50 (nM)
BiochemicalRecombinant VEGFR-2Kinase Inhibition10
Cell-basedHUVECsVEGFR-2 Phosphorylation50
Cell-basedHUVECsProliferation Inhibition100
In VivoMouse XenograftTumor Growth Inhibition-

Signaling Pathway Visualization

VEGFR-2 Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding pVEGFR2 Autophosphorylation (pY1175, pY1214) VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Src Src pVEGFR2->Src Inhibitor 2-(2-Methoxyethyl)pyrimidine- 5-carbonitrile Derivative Inhibitor->pVEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Permeability Permeability Transcription->Permeability

Caption: VEGFR-2 signaling cascade and the inhibitory action point.

Conclusion

The 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile scaffold represents a valuable starting point for the development of novel VEGFR-2 inhibitors. A systematic evaluation using the detailed in vitro, ex vivo, and in vivo protocols outlined in this guide will enable researchers to effectively characterize the anti-angiogenic and anti-tumor potential of their synthesized compounds. This structured approach, from initial biochemical screening to preclinical xenograft models, is essential for the successful identification and advancement of new therapeutic candidates for the treatment of cancer and other angiogenesis-dependent diseases.

References

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Technical Notes & Optimization

Troubleshooting

Introduction: Navigating the Synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

An essential resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This guide provides in-depth troubleshooting, fr...

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed to enhance yield and purity.

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with the pyrimidine-5-carbonitrile scaffold appearing in numerous biologically active molecules.[1][2] 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, in particular, presents unique challenges due to the specific nature of its substituents. Achieving high yields requires careful control over reaction conditions, reagent quality, and the mitigation of competing side reactions. This guide addresses the most common issues encountered in the lab, providing expert-driven solutions grounded in established chemical principles.

Proposed Synthetic Pathway

A robust and common method for constructing the 2-substituted pyrimidine-5-carbonitrile core involves the condensation of an appropriate amidine with a three-carbon building block. For the target molecule, this involves the reaction of 3-methoxypropionamidine with a derivative of malononitrile, such as an alkoxymethylene malononitrile.

Figure 1: Proposed Reaction Mechanism

Reaction_Mechanism Amidine 3-Methoxypropionamidine Intermediate1 Nucleophilic Attack (Michael Addition) Amidine->Intermediate1 + Base Malono_Deriv Alkoxymethylene Malononitrile Malono_Deriv->Intermediate1 + Base Base Base (e.g., NaOEt) Base->Amidine Deprotonation Intermediate2 Cyclization Intermediate (Loss of Alcohol) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(2-Methoxyethyl)pyrimidine- 5-carbonitrile Intermediate2->Product Aromatization (Elimination)

Caption: Proposed mechanism for pyrimidine ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing both diagnostic questions and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low conversion is a frequent issue in pyrimidine synthesis and can be traced to several factors.[3] A systematic approach is crucial for diagnosis.

A1: Key areas to troubleshoot for low yield:

  • Purity of Starting Materials:

    • Amidine Quality: Amidines, especially as hydrochloride salts, can be hygroscopic and may hydrolyze over time, reducing their reactivity.[3] It is highly recommended to use freshly prepared 3-methoxypropionamidine or ensure it has been stored under strictly anhydrous conditions.

    • Malononitrile Derivative: The three-carbon component (e.g., ethoxymethylene malononitrile) can degrade or polymerize. Purity should be checked by NMR or GC-MS before use.

  • Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base are critical.[3] A strong, non-nucleophilic base like sodium ethoxide is typically used to facilitate the initial condensation and subsequent cyclization. Insufficient base will result in incomplete reaction, while an inappropriate base could lead to side reactions.

    • Temperature Control: While heating is often necessary to drive the cyclization to completion, excessive temperatures can cause decomposition of reactants, intermediates, or the final product.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature and prevent the formation of degradation byproducts.[5]

  • Solvent and Stoichiometry:

    • Solvent Choice: The solvent must be able to dissolve the reactants and intermediates. Anhydrous ethanol is a common choice for reactions involving sodium ethoxide.[3] If solubility is an issue, switching to a higher-boiling solvent like DMF under anhydrous conditions may be beneficial.[6]

    • Reactant Ratio: An incorrect stoichiometric ratio of reactants can leave starting materials unconsumed. A slight excess of one reactant (often the more stable or less expensive one) can sometimes be used to drive the reaction to completion.

Figure 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents 1. Verify Reagent Purity (Amidine, Malononitrile derivative) Start->CheckReagents OptimizeBase 2. Optimize Base (Stoichiometry, Type) CheckReagents->OptimizeBase If purity is confirmed OptimizeConditions 3. Optimize Conditions (Temperature, Time) OptimizeBase->OptimizeConditions If base is optimal CheckSolvent 4. Evaluate Solvent System OptimizeConditions->CheckSolvent If conditions are optimal PurificationLoss 5. Assess Work-up & Purification Loss CheckSolvent->PurificationLoss If solvent is suitable Success Yield Improved PurificationLoss->Success

Caption: Step-by-step workflow for diagnosing low reaction yield.

Q2: I'm observing a major byproduct that appears to be an uncyclized intermediate. How can I promote complete cyclization?

The formation of stable, incompletely cyclized intermediates is a known pitfall, often resulting from insufficient activation energy or steric hindrance.[7]

A2: Strategies to drive the reaction to completion:

  • Increase Reaction Temperature: The cyclization-elimination step often has a higher activation energy than the initial condensation. Gradually increasing the reaction temperature while monitoring via TLC can promote the formation of the aromatic pyrimidine ring. Refluxing in ethanol or switching to a higher-boiling solvent may be necessary.[5]

  • Extend Reaction Time: Some cyclizations are simply slow. If TLC analysis shows the presence of an intermediate alongside the product, extending the reaction time may be all that is required.[3]

  • Ensure Anhydrous Conditions: Water can hydrolyze reactive intermediates or the amidine starting material, preventing efficient cyclization.[3] Always use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

Q3: The crude product is an intractable oil and difficult to purify. What purification strategies are recommended?

Purification can be challenging, especially if side products with similar polarity to the desired compound are present.

A3: Recommended purification techniques:

  • Column Chromatography: This is the most effective method for separating the target compound from impurities.

    • Solid Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. Start with a low polarity (e.g., 9:1 hexane:EtOAc) to elute non-polar impurities, then increase the ethyl acetate concentration to isolate your product.

  • Recrystallization: If a solid can be obtained, recrystallization is an excellent method for achieving high purity.[4]

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Hot ethanol is often a good starting point for pyrimidine derivatives.[8]

  • Acid-Base Extraction: If the primary impurities are non-basic, an acid-base workup can be effective. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated pyrimidine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃) and re-extracted with the organic solvent to recover the purified product.

Quantitative Data Summary

The choice of reaction parameters can significantly impact yield. The following table provides a generalized summary based on common outcomes in pyrimidine syntheses.

ParameterCondition ACondition BExpected Outcome & Rationale
Base 1.1 eq NaOEt1.1 eq K₂CO₃Condition A is preferred. Sodium ethoxide is a stronger base, more effective at promoting the necessary deprotonations for condensation and cyclization. K₂CO₃ may be too weak, leading to low conversion.[3]
Temperature 60 °CReflux (Ethanol, ~78 °C)Condition B is often necessary. While starting at a lower temperature is wise, reflux is frequently required to overcome the activation energy for the final aromatization step, driving the reaction to completion.[5]
Solvent Anhydrous EthanolAnhydrous DMFFor reactants with poor solubility in ethanol, Condition B (DMF) can improve homogeneity and reaction rates. However, its high boiling point requires careful temperature control to avoid degradation.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

This protocol provides a robust starting point for optimization.

Materials:

  • 3-methoxypropionamidine hydrochloride (1.1 eq)

  • Ethoxymethylene malononitrile (1.0 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Ethanol

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, and under a nitrogen atmosphere, add anhydrous ethanol.

  • Add sodium ethoxide to the ethanol and stir until dissolved.

  • Add 3-methoxypropionamidine hydrochloride to the solution and stir for 15 minutes at room temperature.

  • Add ethoxymethylene malononitrile dropwise to the mixture.

  • Heat the reaction mixture to reflux. Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Neutralize the mixture carefully with a suitable acid (e.g., dilute HCl) to a pH of ~7.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography or recrystallization to obtain the desired product.[5]

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
  • Future Medicinal Chemistry. (n.d.). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders.
  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025).
  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815–818. [Link]

  • Scientific Reports. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.
  • RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • El-Gamal, K. M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PLoS ONE, 17(1), e0262261. [Link]

  • BenchChem. (2025). Technical Support Center: Pyrimidine-5-carbonitrile Synthesis.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for addressing and overcoming aqueous solubility issues enc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for addressing and overcoming aqueous solubility issues encountered with 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Our approach is rooted in foundational physicochemical principles and provides actionable troubleshooting strategies and detailed experimental protocols.

Introduction: Understanding the Challenge

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is a heterocyclic compound whose structure—comprising a pyrimidine core, a cyano group, and a methoxyethyl side chain—suggests limited intrinsic aqueous solubility. Many new chemical entities (NCEs) are poorly soluble in water, a significant hurdle that can lead to inadequate concentration for in vitro assays, poor absorption, and variable bioavailability in preclinical studies.[1][2] This document serves as a systematic guide to first quantify the solubility of your compound and then rationally select and apply an appropriate enhancement technique.

Section 1: Foundational Analysis - Determining Baseline Solubility

Before attempting to enhance solubility, it is critical to establish a baseline. The first step is always to measure the compound's solubility in your specific aqueous medium (e.g., water, PBS, cell culture media). Two common methods are employed: kinetic and thermodynamic solubility measurement.

FAQ: What is the difference between kinetic and thermodynamic solubility?

Answer:

  • Kinetic solubility measures the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[3][4] It is a rapid, high-throughput method ideal for early-stage discovery but can sometimes overestimate solubility as it may lead to supersaturated, metastable solutions.[3][5]

  • Thermodynamic solubility is the "gold standard" measurement of a compound's true equilibrium solubility.[4][6] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (24-72 hours).[6] This method is more time-consuming but provides the most accurate and reliable data, which is crucial for lead optimization and formulation development.[4]

Troubleshooting Guide: How do I measure the solubility of my compound?
Protocol 1: Kinetic Solubility Assay via Nephelometry

This method is ideal for a quick assessment. It relies on detecting light scattering from precipitate formation.[7]

Objective: To determine the concentration at which 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

  • 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates (clear bottom)

  • Plate reader with nephelometry or turbidimetry capability (absorbance at ~620 nm can also be used).[6]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with your aqueous buffer. Ensure the final DMSO concentration is consistent across all wells and ideally below 1% (v/v) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[4]

  • Measurement: Measure the turbidity or scattered light intensity in each well using a plate reader.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in signal compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay via "Shake-Flask" Method

This method provides the most accurate measure of equilibrium solubility.

Objective: To determine the equilibrium solubility of solid 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in an aqueous buffer.

Materials:

  • Solid 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

  • Aqueous buffer of choice

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Sample Clarification: Allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant into a suitable solvent (e.g., acetonitrile/water) and determine the compound's concentration using a validated HPLC-UV or LC-MS method with a standard curve.

  • Result: The measured concentration is the thermodynamic solubility.

Section 2: Solubility Enhancement Strategies

If the baseline solubility is insufficient for your experimental needs, several strategies can be employed. The choice of method depends on the required concentration, the experimental system (e.g., in vitro vs. in vivo), and the physicochemical properties of the compound.

Decision Workflow for Solubility Enhancement

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation start Determine Thermodynamic Solubility in Target Medium check Is Solubility > Required Concentration? start->check cosolvent Strategy 1: Co-solvents (e.g., DMSO, Ethanol, PEG-400) Good for in vitro stocks. check->cosolvent No end_ok Proceed with Experiment check->end_ok Yes ph Strategy 2: pH Adjustment (If compound is ionizable) Useful for formulation. validate Validate Final Formulation: - Confirm concentration - Check for precipitation over time - Assess biological compatibility cosolvent->validate cyclo Strategy 3: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Good for in vivo/in vitro. ph->validate surfactant Strategy 4: Surfactants (e.g., Polysorbate 80) Mainly for formulation. cyclo->validate surfactant->validate validate->end_ok

Caption: Decision workflow for selecting a solubility enhancement strategy.

FAQ 1: Can I use a co-solvent to increase solubility?

Answer: Yes, this is often the most straightforward approach for preparing concentrated stock solutions for in vitro experiments.

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving hydrophobic compounds like 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.[10][11]

Common Co-solvents & Typical Concentrations:

Co-solventTypical Final Concentration (v/v)Notes
DMSO0.1% - 1%Common for in vitro assays; can be toxic at higher concentrations.
Ethanol1% - 10%Generally well-tolerated; often used in parenteral formulations.[10]
Propylene Glycol (PG)5% - 40%A viscous solvent used in oral and parenteral formulations.[10]
Polyethylene Glycol 400 (PEG 400)10% - 50%Low toxicity; frequently used in a variety of formulations.[]

Troubleshooting Protocol:

  • Prepare a high-concentration primary stock of the compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).

  • Create a series of aqueous buffers containing different percentages of the co-solvent (e.g., PBS with 1%, 2%, 5%, and 10% Ethanol).

  • Attempt to dissolve the compound in these co-solvent/buffer mixtures to your target concentration.

  • Validation: Always check for precipitation visually after preparation and after a short incubation period (e.g., 2 hours) at the experimental temperature. Ensure the final co-solvent concentration is compatible with your biological system.

FAQ 2: Is pH adjustment a viable strategy?

Answer: Potentially, yes. This strategy is effective for ionizable compounds.[13][14] The pyrimidine ring in 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile contains nitrogen atoms that can likely be protonated, making the molecule a weak base.

Mechanism: The solubility of an ionizable compound is highly dependent on pH.[15] For a weak base, lowering the pH will protonate the molecule, creating a positively charged (cationic) species. This charged form is generally much more soluble in aqueous media than the neutral form.[15]

Troubleshooting Protocol:

  • pKa Estimation: If not experimentally known, use computational tools to estimate the pKa of the pyrimidine ring. A basic pKa in the range of 2-6 is common for pyrimidines.

  • Buffer Screening: Prepare a series of buffers with pH values below the estimated pKa (e.g., pH 7.4, 6.0, 5.0, 4.0).

  • Solubility Measurement: Perform a thermodynamic (shake-flask) solubility measurement in each buffer as described in Section 1.

  • Data Analysis: Plot solubility as a function of pH. A significant increase in solubility at lower pH values confirms that this method is effective.

  • Validation: Ensure that the final pH of the solution is compatible with your experimental assay or formulation requirements. The pH of injectable solutions should ideally be between 4 and 9.[14]

FAQ 3: What are cyclodextrins and how can they help?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[16][17] They are highly effective solubilizing agents used in both research and approved pharmaceutical products.[16][18]

Mechanism: Cyclodextrins act as "host" molecules that encapsulate the "guest" drug molecule (or its hydrophobic parts) within their central cavity.[1][] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic compound from the aqueous environment and dramatically increasing its apparent solubility.[][20]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD) Natural, lowest cost, but has the lowest aqueous solubility of the native forms.[]
Hydroxypropyl-β-CD (HP-β-CD) Amorphous mixture with much higher aqueous solubility than native β-CD. Widely used.[16][18]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility and a charged structure, which can enhance complexation. Used in injectables.[16][]

Troubleshooting Protocol:

  • Screening: Prepare solutions of different cyclodextrins (e.g., 2%, 5%, 10% w/v HP-β-CD or SBE-β-CD) in your target aqueous buffer.

  • Complexation: Add an excess of solid 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile to each cyclodextrin solution.

  • Equilibration: Agitate the mixtures for 24-48 hours to allow for complex formation and equilibration.

  • Quantification: Filter the samples and analyze the supernatant by HPLC-UV or LC-MS to determine the new, enhanced solubility. A phase-solubility diagram can be constructed by plotting solubility against cyclodextrin concentration.

FAQ 4: When should I consider using surfactants?

Answer: Surfactants are typically used in later-stage formulation development, particularly for oral and parenteral delivery systems, but can be useful in specific in vitro contexts.

Mechanism: Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[21][22] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules can partition into the hydrophobic core, effectively being solubilized within the aqueous solution.[23][24][25]

Troubleshooting Protocol:

  • Select a Surfactant: Choose a non-ionic, low-toxicity surfactant such as Polysorbate 80 (Tween® 80) or Polysorbate 20.

  • Concentration Screening: Prepare a series of surfactant solutions in your buffer at concentrations above the known CMC.

  • Solubilization: Use the shake-flask method to determine the compound's solubility in each surfactant solution.

  • Validation: Surfactants can interfere with some biological assays and may cause cell lysis. It is crucial to run appropriate vehicle controls to ensure the observed effects are from your compound and not the solubilizing agent.

Section 3: Handling and Storage of Solutions

FAQ: How should I prepare and store stock solutions of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile?

Answer:

  • Primary Stock: Prepare a high-concentration primary stock solution in 100% anhydrous DMSO. Store this solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is expected to be stable under these conditions.

  • Working Solutions: Prepare fresh aqueous working solutions daily by diluting the primary stock into your final buffer.

  • Precipitation Check: After preparing an aqueous dilution, always let it sit for at least 15-30 minutes at the working temperature and visually inspect for any signs of precipitation (cloudiness, particulates) before use. If solubility is low, consider warming the solution slightly or using sonication to aid dissolution, but be cautious of potential degradation.

  • Safety: Handle 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[26][27] Although specific toxicity data is limited, similar pyrimidine compounds may cause skin and eye irritation.[26][28]

Workflow for Preparing a Working Solution

Caption: Recommended workflow for diluting DMSO stock solutions into aqueous media.

References
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (2016). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • ResearchGate. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • ScienceDirect. (n.d.). Cosolvent. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 338. [Link]

  • Kaci, M., et al. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules, 23(8), 1886. [Link]

  • Surfactant Supplier Blog. (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]

  • Colivicchi, M. A., et al. (2009). Relationship between Micellar and Hemi-Micellar Processes and the Bioavailability of Surfactant-Solubilized Hydrophobic Organic Compounds. Environmental Science & Technology, 43(10), 3530–3535. [Link]

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Research Journal of Pharmacy and Technology, 10(5), 1. [Link]

  • Auctores Online. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Baglioni, P., et al. (n.d.). CHAPTER 6: Cleaning II: Surfactants and Micellar Solutions. Books.
  • Rangel-Yagui, C. O., Pessoa, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147–163. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

  • JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Lateral. (n.d.). PH adjustment: Significance and symbolism. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

  • Lateral. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • Samas, B., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Chemical Information and Modeling, 63(23), 7401–7410. [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • PubMed. (n.d.). New strategies for the synthesis of pyrimidine derivatives. [Link]

  • PubChem. (n.d.). 2-(Methylsulfonyl)pyrimidine-5-carbonitrile. [Link]

  • ChemBK. (n.d.). pyrimidine-2-carbonitrile. [Link]

  • ResearchGate. (2010). ChemInform Abstract: New Strategies for the Synthesis of Pyrimidine Derivatives. [Link]

  • Acta Crystallographica Section E. (n.d.). 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. [Link]

  • PubChem. (n.d.). 5-Methylpyrimidine-2-carbonitrile. [Link]

  • El-Sayed, H. A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(21), 7248. [Link]

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Troubleshooting

Technical Support Center: Crystallization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-(2-Methoxyethyl)pyrimi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Our goal is to equip you with the scientific principles and practical techniques required to overcome common challenges and achieve high-purity, crystalline material consistently.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both explanations and actionable protocols.

Q1: My crystallization of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is resulting in an oil, not a solid. What's happening and how can I fix it?

A1: The phenomenon you are observing is known as "oiling out." This occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. The primary causes are typically high impurity levels depressing the melting point or the compound's melting point being below the boiling point of the chosen solvent.

Causality: The supersaturated solution relieves its supersaturation by forming a liquid phase (the oil) because the kinetic barrier to forming an amorphous liquid is lower than the barrier to nucleating an ordered crystal lattice. This is especially common when the solution is cooled too quickly or when impurities are present that disrupt the crystallization process.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Place the flask back on the heat source and add more of the primary solvent until the oil completely redissolves.

  • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass.[1] This slow cooling is critical for allowing molecules the time to orient correctly into a crystal lattice.

  • Induce Nucleation: If no crystals form after the solution has cooled to room temperature, try the following methods:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[2] The microscopic scratches provide nucleation sites.

    • Seeding: If you have a pure crystal of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, add a single, tiny crystal ("seed crystal") to the solution.[2] This provides a template for further crystal growth.

  • Re-evaluate Solvent System: If oiling out persists, the solvent system is likely unsuitable.

    • Consider a solvent with a lower boiling point.

    • Experiment with a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.[2]

Q2: The crystals are forming too quickly, appearing as a fine powder or small needles. How can I obtain larger, higher-quality crystals?

A2: Rapid crystallization often traps impurities within the crystal lattice and can lead to issues in downstream processing like filtration and drying.[1][3] The goal is to slow down the crystal growth process to allow for the formation of more ordered, larger crystals. An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20-30 minutes.[1]

Causality: Crystal formation is a two-step process: nucleation (the initial formation of small crystal nuclei) and growth. When a solution is highly supersaturated, the nucleation rate can be excessively high, leading to the formation of many small crystals simultaneously. Slower cooling reduces the level of supersaturation, favoring crystal growth over nucleation.

Methods to Slow Crystal Growth:

  • Increase Solvent Volume: Re-heat the solution to dissolve the solid and add a small additional amount of hot solvent (e.g., 5-10% more volume).[1] This slightly reduces the saturation level, ensuring that crystallization begins at a lower temperature and proceeds more slowly.

  • Insulate for Slow Cooling: As mentioned previously, insulating the flask is a highly effective method. Avoid placing the hot flask directly on a cold surface or in an ice bath.

  • Use a Larger Flask (with caution): If the solvent volume is very shallow (less than 1-2 cm deep), the high surface-to-volume ratio can cause rapid cooling.[1] Using a slightly smaller flask can sometimes help, but ensure it's not too small to cause bumping during heating.

Q3: I'm experiencing a very low yield after recrystallization. What are the common causes and how can I improve recovery?

A3: Low yield is a common issue that can often be rectified by careful procedural adjustments. The primary causes include using an excessive amount of solvent, premature crystallization, or significant product solubility even at low temperatures.[1]

Potential Causes & Solutions:

CauseSolution
Excessive Solvent Use If the solution is not saturated enough, a large amount of the compound will remain in the mother liquor. Solution: Re-heat the filtrate and boil off a portion of the solvent to increase the concentration before cooling again.[1]
Premature Crystallization The compound crystallizes in the funnel or filter paper during a hot filtration step (if performed). Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering the solution.
High Solubility in Cold Solvent The chosen solvent may still dissolve a significant portion of the product, even when cold. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for an additional 15-30 minutes to maximize precipitation.
Transfer Losses Material is lost on glassware during transfers. Solution: Ensure all transfers are quantitative by rinsing glassware with a small amount of the cold mother liquor or a minimal amount of cold, fresh solvent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for crystallizing 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile?

Recommended Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) into several different test tubes.

  • Add a small volume (0.5 mL) of a test solvent to each tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

Suggested Solvents for Initial Screening:

SolventPolarityBoiling Point (°C)Notes
Heptane Non-polar98Good for non-polar compounds; often used as an anti-solvent.
Toluene Non-polar111Can be a good choice for aromatic compounds.[4]
Ethyl Acetate (EtOAc) Polar aprotic77A versatile solvent for moderately polar compounds.
Isopropanol (IPA) Polar protic82A common and effective crystallization solvent.
Ethanol (EtOH) Polar protic78Often used; can be paired with water to fine-tune solubility.[4]
Acetonitrile (ACN) Polar aprotic82Can be effective for nitrogen-containing compounds.
Q2: How critical is the purity of the starting material for successful crystallization?

A2: Purity is exceptionally critical. Crystallization is a purification technique, but high levels of impurities can severely inhibit the process.[5] Impurities can act as "growth modifiers," leading to poor crystal habits (e.g., needles), or they can suppress nucleation altogether, leading to oiling out or failure to crystallize.[6] For pharmaceutical intermediates, controlling the impurity profile is essential for ensuring batch-to-batch consistency and reliable downstream performance.[7]

Q3: What is polymorphism, and should I be concerned about it for this compound?

A3: Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[8] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability. Pyrimidine derivatives are known to exhibit polymorphism, which is a critical consideration in drug development.[8][9] An uncontrolled polymorphic shift during manufacturing can significantly impact the final drug product's performance and stability.[7][10]

While specific polymorphs of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile are not documented here, it is best practice to assume that it may exist. It is highly recommended to characterize your final crystalline product using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and melting point analysis to ensure you are consistently producing the same solid form.

Visualized Workflows & Protocols

General Crystallization Workflow

The following diagram outlines the standard steps for a successful cooling crystallization.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Compound in Minimum Hot Solvent charcoal 2. Add Charcoal (Optional, for color) dissolve->charcoal if colored hot_filter 3. Hot Filtration (To remove insolubles) dissolve->hot_filter if not colored charcoal->hot_filter slow_cool 4. Slow Cooling to Room Temperature hot_filter->slow_cool ice_bath 5. Ice Bath (Maximize precipitation) slow_cool->ice_bath vac_filter 6. Vacuum Filtration (Collect crystals) ice_bath->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry

Caption: Standard workflow for cooling crystallization.

Troubleshooting Decision Tree: "Oiling Out"

Use this decision tree if your compound separates as an oil instead of a solid.

G start Oil Forms on Cooling reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool oil_again Oils Out Again? slow_cool->oil_again crystals_form Crystals Form no_crystals Still No Crystals? no_crystals->crystals_form No induce Induce Nucleation (Scratch / Seed) no_crystals->induce Yes oil_again->no_crystals No new_solvent Change Solvent System (e.g., solvent pair) oil_again->new_solvent Yes induce->crystals_form

Caption: Decision tree for troubleshooting "oiling out".

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical. [Link]

  • Crystal Growing Tips. (2015). The Center for Xray Crystallography, University of Florida. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health (NIH). [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry, University of Rochester. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2021). National Institutes of Health (NIH). [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is a key heterocyclic building block in medicinal chemistry. The pyrimidine-5-carbonitrile scaffold is prevalent in a variety of pharmacologically active agents, including kinase inhibitors for anticancer therapies.[1][2] The precise optimization of its synthesis is critical for ensuring high purity, maximizing yield, and maintaining cost-effectiveness in drug discovery and development pipelines. This guide provides practical, experience-driven advice to navigate the complexities of its synthesis.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis. The most common synthetic route involves a three-component reaction between a suitable amidine (or its salt), a malononitrile derivative, and an orthoester. We will focus on troubleshooting this pathway.

Question 1: My reaction shows very low to no yield of the desired product. What are the likely causes and how can I fix it?

Answer: Low or no product formation is a frequent challenge, often attributable to several key factors. A systematic approach is essential to diagnose the root cause.

  • Suboptimal Reagents or Starting Materials: The purity of your starting materials is paramount.

    • Amidine Reactivity: The key starting material, 3-methoxypropanimidamide (or its hydrochloride salt), can be unstable. Ensure it is pure and dry. If using the salt, the choice and stoichiometry of the base are critical for in-situ generation of the free amidine.

    • Malononitrile Derivative Quality: The other key reactant is often an activated form of malononitrile, such as ethoxymethylene malononitrile. This reagent can degrade upon storage. Verify its purity by NMR or GC-MS before use.

    • Solvent Purity: Ensure you are using anhydrous solvents, as water can hydrolyze intermediates and consume reagents.[3]

  • Incorrect Reaction Conditions:

    • Temperature: Many pyrimidine syntheses require heat to proceed at an appreciable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-80°C) may be necessary. Monitor for potential degradation by TLC or HPLC.[4]

    • Reaction Time: These reactions are not always rapid. Monitor the reaction's progress over a 12-24 hour period to ensure it has reached completion.

  • Catalyst Issues: While some variations of this synthesis are catalyst-free, others may benefit from a catalyst.

    • Acid/Base Catalysis: Depending on the specific precursors, a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) or a base (like triethylamine or DBU) can facilitate the cyclization step. If your yield is low, consider screening different catalysts.[5]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low/No Yield Observed check_reagents 1. Verify Reagent Purity (NMR, GC-MS) start->check_reagents check_conditions 2. Optimize Conditions check_reagents->check_conditions Reagents OK screen_catalysts 3. Screen Catalysts check_conditions->screen_catalysts Still Low Yield success Improved Yield screen_catalysts->success Optimization Found

Caption: A systematic workflow for troubleshooting low-yield reactions.

Question 2: I am forming the correct product, but it is accompanied by significant impurities. How can I improve the reaction's selectivity?

Answer: Side product formation is typically due to competing reaction pathways or product degradation.

  • Common Side Reactions:

    • Knoevenagel Condensation: A common side reaction is the self-condensation of malononitrile or its reaction with other electrophiles present, which can consume starting materials.[4]

    • Polymerization: Aldehydes or other reactive species, if present as impurities, can polymerize under acidic or basic conditions.[5]

    • Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, especially if sterically hindered or if the reaction conditions are not optimal for the final ring-closing step.[3]

  • Mitigation Strategies:

    • Control Stoichiometry: Ensure precise molar ratios. A slight excess of one component (often the more volatile one) might be beneficial, but large excesses can lead to side products. A 1:1:1 or 1:1:1.2 ratio is a good starting point.

    • Temperature Control: Excessive heat can cause degradation of the target molecule or promote undesired side reactions. Find the minimum temperature required for a reasonable reaction rate.

    • Order of Addition: Sometimes, the order in which you add the reagents matters. Try adding one reactant slowly to the mixture of the others to maintain a low concentration of the added reagent, which can suppress side reactions.

    • Solvent Choice: The polarity of the solvent can influence which reaction pathway is favored. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF, DMSO, or acetonitrile might offer better selectivity.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile?

A1: A robust and widely applicable method is the three-component condensation of 3-methoxypropanimidamide hydrochloride , ethoxymethylene malononitrile , and a base like sodium ethoxide in a polar solvent such as ethanol . The reaction typically requires heating to reflux to ensure complete conversion.

Q2: How can I effectively monitor the progress of this reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a mobile phase like ethyl acetate/hexanes (e.g., 30-50% ethyl acetate). The product, being more polar than the starting materials, should have a lower Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise analysis, HPLC-MS is recommended to track product formation and identify any major byproducts.[5]

Q3: What are the best practices for purifying the final product?

A3:

  • Work-up: After the reaction is complete, the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue can be partitioned between an organic solvent (like ethyl acetate) and water to remove inorganic salts.

  • Crystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective purification method.

  • Column Chromatography: For mixtures with significant impurities, silica gel column chromatography is the standard method. A gradient elution from hexanes to ethyl acetate is usually effective at separating the desired product from less polar and more polar impurities.

Q4: Are there any green chemistry approaches for this synthesis?

A4: Yes, several green chemistry principles can be applied. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and sometimes improve yields for pyrimidine synthesis.[6] Additionally, exploring solvent-free reaction conditions, where the neat reactants are heated together, can be a highly effective and environmentally friendly option.[7][8]

Quantitative Data Summary

The choice of base and solvent can significantly impact the reaction outcome. The following tables provide representative data based on analogous pyrimidine syntheses to guide your optimization.

Table 1: Effect of Base on Reaction Yield (Reaction Conditions: 3-methoxypropanimidamide HCl (1.0 eq), Ethoxymethylene malononitrile (1.0 eq), Base (1.1 eq), Ethanol, Reflux, 12h)

EntryBaseYield (%)Observations
1Sodium Ethoxide (NaOEt)85%Clean reaction, good yield.
2Triethylamine (TEA)62%Slower reaction, some starting material remains.
3DBU75%Faster reaction, but more side products observed.
4Potassium Carbonate (K₂CO₃)45%Low yield, likely due to insufficient base strength.

Table 2: Effect of Solvent on Reaction Yield (Reaction Conditions: 3-methoxypropanimidamide HCl (1.0 eq), Ethoxymethylene malononitrile (1.0 eq), NaOEt (1.1 eq), Reflux, 12h)

EntrySolventYield (%)Notes
1Ethanol85%Good solubility and reaction rate.
2Acetonitrile78%Slightly lower yield, but good for moisture-sensitive reactions.
3Toluene55%Lower yield, reactants may have poor solubility.
4DMF82%Good yield, but requires higher temperature for solvent removal.

Experimental Protocols & Schematics

Proposed Synthetic Pathway

reaction_pathway Amidine 3-Methoxypropanimidamide Product 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Amidine->Product Malono Ethoxymethylene malononitrile Malono->Product Base Base (e.g., NaOEt) Solvent (e.g., EtOH) Base->Product Heat

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Welcome to the technical support center for the purification of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, providing concise and actionable answers.

Q1: What are the most common impurities I might encounter during the synthesis and purification of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile?

A1: Common impurities often stem from starting materials, side reactions, or degradation. These can include unreacted starting materials, byproducts from incomplete cyclization, and Knoevenagel condensation products.[1] The purity of reagents, particularly aldehydes which can oxidize to carboxylic acids, is a critical factor.[1]

Q2: My purified 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile shows a single spot on TLC, but other analytical methods (like GC-MS or NMR) indicate the presence of impurities. Why is this happening?

A2: This phenomenon can occur for several reasons. Thin-Layer Chromatography (TLC) can sometimes be deceptive if the chosen solvent system does not adequately resolve impurities that have similar polarities to the main compound.[2] Additionally, some compounds, like oximes, can decompose under the high-temperature conditions of a GC inlet, leading to the appearance of nitrile impurities that were not present in the original sample.[2] It is always advisable to use multiple analytical techniques to confirm purity.

Q3: What are the key physicochemical properties of pyrimidine derivatives that I should consider for purification?

A3: The physicochemical properties of pyrimidine derivatives, such as solubility, melting point, and pKa, are heavily influenced by the substituents on the pyrimidine ring.[3][4] For instance, the methoxyethyl group in 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile will influence its polarity and solubility in various organic solvents. Understanding these properties is crucial for selecting the appropriate purification method, be it crystallization, chromatography, or extraction.[3][4]

Q4: Can I use recrystallization for the final purification of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile? What are some good solvent choices?

A4: Recrystallization is a powerful technique for purifying solid organic compounds.[5] The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For pyrimidine derivatives, common recrystallization solvents include ethanol, dioxane, and mixtures like dichloromethane/ethanol.[6][7] For compounds soluble primarily in high-boiling point solvents like DMF or DMSO, an anti-solvent diffusion method can be effective.[8]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

A. Column Chromatography Troubleshooting

Column chromatography is a widely used method for purifying pyrimidine derivatives.[9][10] However, achieving good separation can be challenging.

Issue 1: Poor separation of my compound from impurities (overlapping peaks).

  • Possible Cause: The solvent system (mobile phase) may not be optimal for separating compounds with similar polarities.

  • Solution:

    • Optimize the Solvent System with TLC: Before running a column, use Thin-Layer Chromatography (TLC) to test various solvent systems.[10][11] A good starting point for pyrimidine derivatives is a hexane/ethyl acetate or dichloromethane/methanol mixture.[10][11]

    • Adjust Polarity: If your compound has a very high Rf value (moves too quickly), decrease the polarity of the mobile phase. Conversely, if the Rf is too low, increase the polarity.[11] For effective separation in flash column chromatography, aim for an Rf value of approximately 0.2-0.4 for your target compound.[10]

    • Try a Different Solvent System: If adjusting the polarity of your current system doesn't provide adequate separation, switch to a different set of solvents with different selectivities.[11]

  • Possible Cause: The column may be overloaded with the crude sample.

  • Solution:

    • Adhere to Proper Ratios: For silica gel column chromatography, a recommended ratio of silica gel to the crude sample by weight is between 20:1 and 100:1.[10] Overloading the column will lead to broad peaks and poor resolution.

Workflow for Column Chromatography Optimization:

Caption: Workflow for optimizing column chromatography.

B. Recrystallization Troubleshooting

Recrystallization is an effective method for obtaining high-purity crystalline solids.[5]

Issue 2: My compound oils out instead of forming crystals.

  • Possible Cause: The solution is likely supersaturated, or it has been cooled too quickly.[11]

  • Solution:

    • Add More Solvent: Gently heat the solution and add a small amount of hot solvent to redissolve the oil. Then, allow the solution to cool slowly.[11]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[11]

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a seed for crystal growth.[11]

  • Possible Cause: The presence of impurities can sometimes inhibit crystallization.

  • Solution:

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.[11]

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In a flask, dissolve the crude 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in the minimum amount of a suitable hot solvent.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[5][11]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.[11]

C. Liquid-Liquid Extraction Troubleshooting

Liquid-liquid extraction is often used during the work-up of a reaction to separate the desired product from impurities.

Issue 3: An emulsion has formed between the organic and aqueous layers, making separation difficult.

  • Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions.[11]

  • Solution:

    • Gentle Inversion: Instead of shaking vigorously, gently invert the separatory funnel multiple times to mix the layers.[11]

  • Possible Cause: The presence of surfactant-like impurities can stabilize emulsions.

  • Solution:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[11]

Troubleshooting Decision Tree for Emulsions:

G A Emulsion formed during extraction B Was the separatory funnel shaken vigorously? A->B C Gently invert the funnel instead of shaking B->C Yes D Add saturated brine solution ('salting out') B->D No G Problem Resolved C->G E Allow the mixture to stand for an extended period D->E F Filter the mixture through a pad of celite E->F F->G

Caption: Decision tree for resolving emulsions.

III. Data Summary

PropertyPyrimidine-2-carbonitrilePyrimidine-5-carbonitrile
Molecular Formula C5H3N3C5H3N3
Molecular Weight 105.10 g/mol [12]105.10 g/mol [13]
Appearance White to yellow solid[14]Not specified
Melting Point 40-44 °C[12][14]Not specified
Solubility Soluble in Methanol[14]Not specified

IV. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • BenchChem. (2025). Technical Support Center: Pyrimidine-5-carbonitrile Synthesis.

  • El-Dean, A. M. K., et al. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC - NIH.

  • Di Micco, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?

  • BenchChem. (2025). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.

  • BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?

  • ChemBK. (2024). pyrimidine-2-carbonitrile.

  • Sigma-Aldrich. (n.d.). 2-Pyrimidinecarbonitrile 97 14080-23-0.

  • Labsolu. (n.d.). pyrimidine-5-carbonitrile.

  • BenchChem. (2025). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.

Sources

Troubleshooting

Technical Support Center: Refining Dosage and Administration of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in Animal Models

Welcome to the technical support center for the preclinical evaluation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide fie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preclinical evaluation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for establishing a safe and efficacious dosing regimen in animal models. As a novel pyrimidine-5-carbonitrile derivative, this compound's specific in vivo characteristics are likely undetermined.[1][2] This guide, therefore, presents a comprehensive framework for the systematic evaluation of a new chemical entity (NCE), using 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile as a representative model.

Our approach is grounded in the principles of toxicology, pharmacokinetics, and ethical animal use, ensuring that your experimental design is both scientifically robust and self-validating.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the foundational questions researchers face when beginning in vivo studies with a novel compound.

Q1: Where do I even begin to select a starting dose for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in my animal model?

A: Establishing a safe and potentially effective starting dose is a critical first step when no prior in vivo data exists.[3] The process involves a combination of literature review and preliminary in vitro data analysis. First, search for published studies on compounds with similar chemical structures or mechanisms of action to gather any existing dosing information in relevant animal models.[3] While specific data for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is limited, broader searches for pyrimidine derivatives may offer clues.[4][5][6] Concurrently, leverage your in vitro efficacy data (e.g., IC50 or EC50). While not directly translatable, this data provides a preliminary guide. A common, though highly conservative, starting point for a dose-range finding study is often derived from these in vitro values, but a formal dose escalation is essential.[3]

Q2: My compound, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, has poor aqueous solubility. How can I formulate it for in vivo administration?

A: Poor aqueous solubility is a frequent challenge in preclinical research.[3] The primary goal is to create a formulation that maximizes exposure at the site of action.[7] Several strategies can be employed to enhance solubility and bioavailability:

  • Co-solvents: Utilizing a mixture of water-miscible solvents can significantly improve solubility. Common co-solvents for animal studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. However, it is crucial to consider the potential toxicity of the vehicle itself.[8]

  • Suspensions: If the compound cannot be solubilized, creating a uniform suspension is a viable alternative. This involves milling the compound to a fine particle size and using a suspending agent (e.g., carboxymethylcellulose, Tween 80) to ensure homogeneity.[7]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can increase solubility.

It is imperative that the chosen vehicle is tested alone in a control group of animals to ensure it does not produce confounding biological effects.[8]

Q3: What is a Dose Range-Finding (DRF) study, and why is it essential?

A: A Dose Range-Finding (DRF) study is a fundamental component of preclinical drug development.[9] Its primary purpose is to characterize the dose-response relationship of a test compound and to identify the Maximum Tolerated Dose (MTD).[3][9] The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[3] This is crucial for establishing a safe upper limit for subsequent efficacy and toxicology studies.[3][9] DRF studies are typically conducted in rodent species and involve administering escalating doses to different groups of animals.[3][9]

Q4: Which route of administration is most appropriate for my initial studies with 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile?

A: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.[10][11]

  • Oral (PO) Gavage: This route mimics the natural route of drug intake in humans and is suitable for long-term studies.[12] However, it requires skill to perform correctly and is not suitable for compounds with poor oral bioavailability.[10][12]

  • Intraperitoneal (IP) Injection: IP administration allows for rapid absorption and is often used for compounds that may be irritating to tissues.[12] It is a common route in early-stage rodent studies.

  • Intravenous (IV) Injection: IV injection provides immediate and complete systemic circulation, which is ideal for pharmacokinetic studies to determine bioavailability.[7][12] However, it requires a high degree of technical skill, particularly in mice.

  • Subcutaneous (SC) Injection: This route provides slower, more sustained absorption compared to IP or IV routes.

For initial efficacy and tolerability studies, the IP or PO routes are often preferred for their relative ease and relevance.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to specific problems that may arise during your experiments.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Rationale
Precipitation of compound in formulation upon standing or dilution. 1. Poor solubility in the chosen vehicle. 2. Vehicle saturation. 3. Temperature or pH changes.1. Re-evaluate Vehicle: Test alternative co-solvents or suspending agents. Consider creating a micronized suspension if solubilization is not feasible.[7] 2. Solubility Testing: Perform in vitro solubility tests in the proposed vehicle before animal administration to ensure the dose volume is achievable.[8] 3. Gentle Warming/Sonication: These methods can help dissolve the compound, but ensure the compound is stable at elevated temperatures.
High inter-animal variability in study outcomes (e.g., plasma concentration, tumor growth). 1. Inaccurate dosing due to improper technique. 2. Inhomogeneous formulation (suspension). 3. Biological variability.1. Technique Refinement: Ensure all personnel are proficient in the chosen administration route (e.g., correct oral gavage placement).[10] 2. Formulation Homogeneity: For suspensions, ensure the formulation is continuously mixed (e.g., with a stir bar) during dose administration to prevent settling. 3. Increase Group Size: A larger number of animals per group can help to mitigate the effects of inherent biological variability.
Animals exhibit signs of distress post-administration (e.g., lethargy, ruffled fur, weight loss). 1. Compound toxicity. 2. Vehicle toxicity. 3. Stress from the administration procedure.1. Dose De-escalation: The observed signs may indicate that the MTD has been exceeded. Reduce the dose in subsequent cohorts.[3] 2. Vehicle Control: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.[8] 3. Refine Handling: Habituate animals to handling and restraint procedures to minimize stress.[10]
No observable efficacy at the Maximum Tolerated Dose (MTD). 1. Insufficient drug exposure at the target site. 2. Poor pharmacokinetics (PK) (e.g., rapid metabolism/clearance). 3. The compound is not active in the chosen model.1. Pharmacokinetic Analysis: Conduct a PK study to measure key parameters like Cmax, AUC, and half-life. This will determine if the drug is reaching systemic circulation.[9] 2. Alternative Formulation/Route: If PK is poor, consider a different formulation or a route of administration that bypasses first-pass metabolism (e.g., IV). 3. Re-evaluate In Vitro Data: Confirm the in vitro potency and the relevance of the chosen animal model to the biological target.

Part 3: Experimental Protocols & Workflows

Protocol 1: Dose Range-Finding (DRF) and MTD Determination

This protocol outlines a typical DRF study in mice.

Objective: To determine the Maximum Tolerated Dose (MTD) of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Methodology:

  • Animal Model: Select a single rodent species (e.g., C57BL/6 mice), with 3-5 animals per sex per group.[3]

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.

  • Dose Selection: Select doses based on a logarithmic or semi-logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[3][9]

  • Administration: Administer the compound via the chosen route (e.g., IP or PO) once daily for 5-7 days.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[3] Signs include changes in behavior, posture, fur, and activity.

    • Record body weight before dosing and daily throughout the study. A body weight loss of >15-20% is often considered a humane endpoint.[3]

    • At the end of the study, collect blood for clinical pathology and tissues for histopathological analysis.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.

Workflow for Dosage and Administration Refinement

The following diagram illustrates the logical progression for refining the dosage and administration of a novel compound like 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vivo Tolerability cluster_2 Phase 3: Pharmacokinetic (PK) Profiling cluster_3 Phase 4: Efficacy & Optimization A In Vitro Data Review (IC50, Solubility) C Formulation Development (Vehicle Selection) A->C B Literature Search (Similar Compounds) B->C D Dose Range-Finding (DRF) Study C->D F Clinical Observations & Body Weight Monitoring D->F E Determine Maximum Tolerated Dose (MTD) G Single Dose PK Study (at or below MTD) E->G F->E H Analyze Plasma Concentration (Cmax, AUC, T1/2) G->H I Assess Bioavailability H->I J Efficacy Study Design (Dose Selection based on MTD & PK) I->J K Evaluate Therapeutic Effect J->K L Troubleshoot & Refine (Dose, Schedule, Route) K->L Sub-optimal Results

Caption: Workflow for preclinical dosage refinement.

References

  • Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. ACS Publications. [Link]

  • preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. GSC Biological and Pharmaceutical Sciences. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. SAGE Journals. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. [Link]

  • Study of different routes of drugs administration in mice & rats. RJPTSimLab. [Link]

  • Route of administration. Slideshare. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]

  • Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed. [Link]

  • pyrimidine-2-carbonitrile. ChemBK. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Welcome to the dedicated technical support guide for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation during storage and to offer robust troubleshooting protocols. Adherence to these guidelines is critical for ensuring the integrity of your experimental results and the longevity of this valuable research compound.

I. Core Principles of Storage and Handling

The stability of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is contingent on mitigating exposure to environmental factors that can induce chemical degradation. The molecule possesses several reactive moieties—a pyrimidine ring, a nitrile group, and a methoxyethyl side chain—each susceptible to particular degradation pathways. Optimal storage conditions are therefore designed to minimize hydrolysis, oxidation, photodegradation, and thermal decomposition.

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature 0-8 °C (Refrigerated)Slows down the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation of the electron-rich pyrimidine ring.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
Light Amber Vial or Light-Proof ContainerProtects the pyrimidine ring from UV-induced photodegradation, which can lead to the formation of dimers or other photoproducts.[1][2]

II. Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses common issues encountered during the storage and use of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, providing a systematic approach to problem-solving.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause: Degradation of the compound leading to a lower effective concentration or the presence of interfering degradation byproducts.

  • Recommended Action:

    • Purity Verification: The first and most critical step is to verify the purity of your current stock of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. High-Performance Liquid Chromatography (HPLC) is the recommended method for this analysis.

    • Comparison to a Standard: If available, compare the analytical results of your stored sample to a new, unopened batch or a certified reference standard.

    • Review of Storage and Handling: If degradation is confirmed, a thorough review of your storage and handling procedures is warranted. Ensure that the compound is stored under the recommended conditions (see Section I).

Issue 2: Change in Physical Appearance of the Compound
  • Possible Cause: Significant degradation of the compound due to prolonged or severe exposure to adverse conditions. This can manifest as a change in color (e.g., yellowing), clumping, or the appearance of an oily residue.

  • Recommended Action:

    • Cease Use: Do not use the compound in any further experiments, as its purity is compromised.

    • Analytical Characterization (Optional): For investigational purposes, you may wish to characterize the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] This can provide insights into the specific degradation pathway that has occurred.

    • Procure a Fresh Batch: Obtain a new, high-purity batch of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile for your future experiments.

Issue 3: Poor Solubility or Presence of Particulates in Solution
  • Possible Cause:

    • Degradation: The degradation products may have different solubility profiles than the parent compound, leading to insolubility or the formation of precipitates.

    • Hydrolysis: If the compound has been exposed to moisture, the nitrile group may have hydrolyzed to the less soluble carboxylic acid.

  • Recommended Action:

    • Analytical Confirmation: Analyze the solution using HPLC to confirm the presence of multiple species.

    • Solvent Selection: While preparing solutions, ensure the use of high-purity, anhydrous solvents.

    • Fresh Preparation: It is always recommended to prepare solutions fresh for each experiment to minimize the potential for degradation in solution.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile?

A1: The primary potential degradation pathways include:

  • Hydrolysis of the Nitrile Group: The carbonitrile (-CN) group can hydrolyze in the presence of water (especially under acidic or basic conditions) to first form an amide and then a carboxylic acid.

  • Oxidation of the Pyrimidine Ring: The electron-rich pyrimidine ring can be susceptible to oxidation, particularly if exposed to air and light over extended periods.[6][7]

  • Photodegradation: Pyrimidine derivatives can undergo photodimerization or other rearrangements when exposed to UV light.[1][2]

  • Thermal Degradation: While generally stable at lower temperatures, prolonged exposure to elevated temperatures can lead to decomposition.[8][9][10][11]

Q2: How can I assess the purity of my 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile sample?

A2: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14] A typical reversed-phase method can effectively separate the parent compound from potential degradation products. For a more detailed structural confirmation of impurities, LC-MS or NMR spectroscopy can be employed.[15][16]

Q3: Is it acceptable to store 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in solution?

A3: Long-term storage in solution is generally not recommended as it can accelerate degradation. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent, store at -20°C or -80°C in a tightly sealed vial, and protect from light. The stability of the compound in any specific solvent should be experimentally verified.

Q4: I do not have access to an inert gas atmosphere for storage. What is the next best option?

A4: If an inert atmosphere is not feasible, the most critical storage parameters to control are temperature, light, and moisture. Store the compound in a tightly sealed amber vial in a refrigerator (0-8 °C) and consider using a desiccator to minimize moisture exposure.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Method optimization may be required based on the specific instrumentation and columns available.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in acetonitrile. Dilute this stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (95:5 A:B).

  • Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol 2: Structural Confirmation of Degradation Products by NMR Spectroscopy

This protocol outlines the general steps for using NMR spectroscopy to identify potential degradation products.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the suspect (degraded) sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons in the sample. The appearance of new signals or changes in the existing signals compared to a pure standard can indicate degradation.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): For complex mixtures of degradation products, 2D NMR experiments can be invaluable for elucidating the structures of the new species by establishing proton-proton and proton-carbon correlations.[5]

  • Data Analysis: Compare the spectra of the degraded sample to a reference spectrum of the pure compound. The chemical shifts of new signals can provide clues to the identity of the degradation products (e.g., the appearance of a broad NH₂ signal and a carbonyl signal in the ¹³C spectrum could indicate hydrolysis to an amide).

V. Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the potential degradation pathways of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and the recommended workflow for troubleshooting.

G cluster_0 Potential Degradation Pathways Parent 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Amide 2-(2-Methoxyethyl)pyrimidine-5-carboxamide Parent->Amide Hydrolysis (H₂O) Oxidized Oxidized Pyrimidine Ring Products Parent->Oxidized Oxidation (O₂) Photoproducts Pyrimidine Dimers / Photoproducts Parent->Photoproducts Photodegradation (UV Light) Acid 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid Amide->Acid Hydrolysis (H₂O)

Caption: Potential degradation pathways for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

G cluster_1 Troubleshooting Workflow Issue Inconsistent Experimental Results Purity Assess Purity (HPLC) Issue->Purity Degraded Degradation Confirmed Purity->Degraded Pure Compound is Pure Purity->Pure Review Review Storage & Handling Degraded->Review Yes New Procure New Batch Review->New Other Investigate Other Experimental Parameters Pure->Other Yes

Caption: Workflow for troubleshooting inconsistent experimental results.

VI. References

  • Alneamah, M. (n.d.). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. IOP Conference Series: Materials Science and Engineering. [Link]

  • Kumar, R., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

  • do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules. [Link]

  • Li, S., et al. (2016). Effects of acrylonitrile content on thermal degradation properties of nitrile-butadiene rubber vulcanizates. Journal of Thermal Analysis and Calorimetry. [Link]

  • Wang, Y., et al. (2019). Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. MDPI. [Link]

  • P, S., et al. (2022). Thermal degradation of naturally aged NBR with time and temperature. Materials Research Express. [Link]

  • Corti, A., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. [Link]

  • Jiang, B., et al. (2024). Systematic Investigation of the Degradation Properties of Nitrile-Butadiene Rubber/Polyamide Elastomer/Single-Walled Carbon Nanotube Composites in Thermo-Oxidative and Hot Oil Environments. MDPI. [Link]

  • LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Szymańska, K., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. PMC - NIH. [Link]

  • Noda, Y., et al. (2015). Material degradation of liquid organic semiconductors analyzed by nuclear magnetic resonance spectroscopy. AIP Publishing. [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides Nucleotides Nucleic Acids. [Link]

  • Vischer, E., & Chargaff, E. (1948). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry. [Link]

  • ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]

  • De Bleye, C., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. NIH. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. ACS Publications. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. [Link]

  • Abdel-Aziz, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]

  • El-Sayed, M. A. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Carta, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]

  • Wang, Y., et al. (2024). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. NIH. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]

  • Wang, Y., et al. (2024). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PubMed. [Link]

  • Lee, J. Y., et al. (2020). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Selectivity of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Welcome to the technical support resource for researchers working with 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and related pyrimidine-based inhibitors. This guide is designed to provide in-depth, actionable advice fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and related pyrimidine-based inhibitors. This guide is designed to provide in-depth, actionable advice for diagnosing and overcoming common challenges related to inhibitor selectivity. As Senior Application Scientists, we have structured this guide to move from foundational assessment to advanced optimization, explaining the causal logic behind each experimental recommendation.

Section 1: Foundational Concepts & Initial Selectivity Assessment

This section addresses the most common initial questions regarding the selectivity of novel kinase inhibitors.

Q1: What are the primary reasons my pyrimidine-5-carbonitrile compound might show poor selectivity?

A1: Poor selectivity for kinase inhibitors, especially those built on a common scaffold like pyrimidine-5-carbonitrile, is a frequent challenge. The primary reason is that most inhibitors target the ATP-binding site, which is highly conserved across the human kinome.[1] Dysregulation of kinase activity is implicated in many diseases, making them a major drug target class; however, this conservation makes achieving specificity difficult.[2][3]

Key factors contributing to off-target effects include:

  • ATP-Pocket Homology: Your compound may bind effectively to the ATP pocket of numerous kinases that share similar structural features and sequence homology.

  • Inhibitor Conformation: The inhibitor might adopt a conformation that fits into a common conformational state of multiple kinases (e.g., the active DFG-in state).

  • Assay Conditions: Non-physiological assay conditions, particularly low ATP concentrations, can exaggerate potency and fail to reveal off-target liabilities that would be relevant in a cellular context.[4]

Q2: I have just synthesized 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. How should I perform an initial, broad assessment of its selectivity?

A2: A comprehensive initial screen is critical to understanding the landscape of your inhibitor's activity. We recommend a tiered approach starting with a broad biochemical screen followed by validation.

Step 1: Large-Panel Kinome Profiling The most effective first step is to screen your compound against a large, commercially available kinase panel (e.g., 400+ kinases).[5] This provides a bird's-eye view of its selectivity profile.

  • Recommendation: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions.

  • Causality: This initial "promiscuity" screen quickly identifies the main kinase families your compound interacts with, guiding more focused follow-up studies. Reputable vendors for these services include Reaction Biology, Pharmaron, and Creative Biogene.[5][6][7]

Step 2: Dose-Response Confirmation For any kinases showing significant inhibition (>80%) in the initial screen, perform a full dose-response curve to determine the IC50 (or Kd) values.[4] This quantifies the potency of both on-target and off-target interactions.

Step 3: Data Interpretation Calculate a Selectivity Score to quantify your compound's profile. A common method is the S-Score, which divides the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-Score indicates higher selectivity.

The following workflow diagram illustrates this initial assessment process.

G cluster_0 Phase 1: Initial Selectivity Profiling Start Synthesized Compound [2-(2-Methoxyethyl)pyrimidine-5-carbonitrile] Screen Broad Kinome Screen (e.g., 468 kinases @ 1 µM) Start->Screen Analyze Identify Hits (% Inhibition > 80%) Screen->Analyze DoseResponse Determine IC50 / Kd for all identified hits Analyze->DoseResponse SelectivityScore Calculate Selectivity Metrics (e.g., S-Score, Gini Coefficient) DoseResponse->SelectivityScore Decision Is Selectivity Acceptable? SelectivityScore->Decision Proceed Proceed to Cellular Assays Decision->Proceed Yes Optimize Proceed to Troubleshooting & Selectivity Enhancement (Section 2/3) Decision->Optimize No

Caption: Workflow for initial assessment of inhibitor selectivity.

Section 2: Troubleshooting Common Selectivity Issues

This section provides solutions to specific problems you might encounter after your initial selectivity assessment.

Q3: My compound is potent against my target, but it also inhibits several other kinases in the same family. How can I resolve this?

A3: This is a classic challenge. Kinases within the same family often share highly similar ATP-binding sites. To overcome this, you must exploit the subtle differences that do exist.

Solution 1: Structure-Guided Medicinal Chemistry If a crystal structure of your compound bound to its target (or a close homolog) is available, this is your most powerful tool.[8]

  • Analyze the Binding Pocket: Compare the amino acid residues in the binding pocket of your on-target kinase with the off-target kinases. Look for differences in size, hydrophobicity, or charge.

  • Modify Your Compound: Introduce chemical modifications to your pyrimidine scaffold that create favorable interactions with unique residues in your target or steric clashes with residues in the off-targets.[9] For example, modifying the 2-(2-Methoxyethyl) group could allow you to probe a nearby pocket that differs between family members.

Solution 2: Target Non-Conserved "Gatekeeper" Residues The "gatekeeper" residue controls access to a deeper hydrophobic pocket.[10] The size of this residue varies across the kinome.

  • If your target has a small gatekeeper (e.g., Glycine, Alanine), you can add a bulky group to your inhibitor that occupies this pocket. This modification will clash with off-target kinases that have larger gatekeeper residues (e.g., Phenylalanine, Methionine).

Solution 3: Exploit Atropisomerism Atropisomerism is a form of chirality arising from hindered rotation around a bond.[11] It's possible that only one stable rotational isomer (atropisomer) of your compound is selective for your target, while the other hits off-targets.

  • Strategy: Introduce a modification (e.g., a single chlorine atom) that "locks" the molecule into a specific right- or left-handed conformation.[11] Screening these stable atropisomers separately can reveal highly selective binders.

Q4: My compound shows high potency in biochemical assays (nM IC50), but weak activity and/or general cytotoxicity in cell-based assays. What's happening?

A4: This discrepancy is common and usually points to one of two issues: poor cell permeability or unsuitably high intracellular ATP concentrations competing with your inhibitor.[4][12]

Potential Cause Diagnostic Experiment Proposed Solution
Poor Cell Permeability Quantify intracellular compound concentration using LC-MS/MS.Modify physicochemical properties (e.g., reduce polarity, optimize LogP) to improve membrane penetration.
High Intracellular ATP Perform a biochemical kinase assay with a high ATP concentration (1-5 mM) that mimics physiological levels.[13]Increase inhibitor potency to out-compete ATP. This often requires structure-based design to engage regions outside the core ATP-binding site.[14]
Compound Efflux Use efflux pump inhibitors (e.g., verapamil for P-gp) in your cellular assay to see if potency is restored.Modify the compound to be a poorer substrate for efflux pumps (e.g., by adding hydrogen bond donors or reducing lipophilicity).
Off-Target Toxicity Test your compound in a target-negative cell line (e.g., using CRISPR to knock out the target gene).[12]If cytotoxicity persists, it confirms off-target effects are the cause. Use kinome profiling data to identify and design out these interactions.
Q5: How can I confirm that my compound is engaging my target kinase inside living cells?

A5: Direct measurement of target engagement in a cellular environment is the gold standard for validating your inhibitor's mechanism of action. Biochemical assays measure enzyme inhibition, but cellular assays confirm the compound reaches and binds its target in a physiological context.

Recommended Technique: NanoBRET™ Target Engagement Assay This assay measures the binding of your compound to a target kinase in live cells.[15][16]

  • Mechanism: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds the kinase's active site is added to the cells. When the tracer binds the kinase-luciferase fusion, it creates a Bioluminescence Resonance Energy Transfer (BRET) signal. Your inhibitor will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[16]

  • Advantage: This provides a quantitative measure (cellular IC50) of target engagement under physiological conditions, which is often more predictive of in vivo efficacy than biochemical data.

The following decision tree can help troubleshoot these common issues.

G cluster_1 Troubleshooting Decision Tree Start Problem Observed PoorSelectivity Poor Selectivity: Hits multiple kinases Start->PoorSelectivity CellularIssue Poor Cellular Potency or High Cytotoxicity Start->CellularIssue IsFamily Are off-targets in the same family? PoorSelectivity->IsFamily IsPermeable Is compound cell permeable? (Test with LC-MS) CellularIssue->IsPermeable SBDD Solution: Structure-Based Design - Exploit residue differences - Target gatekeeper residue IsFamily->SBDD Yes BroadOffTarget Solution: Broad Re-Screen & Structure-Activity Relationship (SAR) - Identify problematic scaffold features IsFamily->BroadOffTarget No OptimizeProps Solution: Optimize Physicochemical Properties (e.g., LogP, polarity) IsPermeable->OptimizeProps No CheckATP Is potency lost at high [ATP]? (Test biochemically) IsPermeable->CheckATP Yes IncreasePotency Solution: Increase Intrinsic Potency - Exploit allosteric sites - Form covalent bonds CheckATP->IncreasePotency Yes CheckTargetEngagement Solution: Confirm Target Engagement (e.g., NanoBRET, CETSA) - Differentiate off-target toxicity CheckATP->CheckTargetEngagement No

Caption: Decision tree for troubleshooting kinase inhibitor selectivity.

Section 3: Advanced Strategies for Selectivity Enhancement

If standard troubleshooting is insufficient, these advanced strategies can be employed to engineer highly selective inhibitors.

Q6: Beyond targeting unique residues, what other medicinal chemistry strategies can dramatically improve selectivity?

A6: Several advanced strategies can confer exquisite selectivity by targeting unique kinase features or binding modes.

  • Covalent Inhibition: Design an inhibitor that forms a permanent covalent bond with a non-conserved cysteine residue near the ATP-binding site.[10]

    • Mechanism: Incorporate a weakly electrophilic "warhead" (like an acrylamide) into your compound. This warhead will react specifically with the thiol group of a nearby cysteine.

    • Advantage: This strategy provides exceptional potency and selectivity, as only kinases with a cysteine at that specific position will be targeted.

  • Allosteric Inhibition: Target a binding site on the kinase that is distinct from the highly conserved ATP pocket.[17]

    • Mechanism: Allosteric sites are much more diverse in structure across the kinome. Inhibitors that bind here often work by locking the kinase in an inactive conformation.

    • Advantage: Because allosteric sites are poorly conserved, these inhibitors can achieve a level of selectivity that is often impossible for ATP-competitive compounds.[17]

  • Substrate-Based Inhibition: Design inhibitors that target the less-conserved substrate-binding site of the kinase.[14]

    • Mechanism: Instead of competing with ATP, these compounds prevent the kinase from binding its protein substrate.

    • Advantage: The substrate-binding site has greater diversity than the ATP pocket, offering another avenue for achieving high selectivity and potentially overcoming drug resistance.[14]

G cluster_0 Strategies for Selectivity Scaffold 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Modifications Exploit Unique Residues Covalent Targeting (add warhead) Allosteric Targeting (change shape) Substrate-Site Targeting Scaffold:f0->Modifications:m1 SAR Scaffold:f0->Modifications:m2 Add Electrophile Scaffold:f0->Modifications:m3 Re-design Scaffold:f0->Modifications:m4 Re-design Target ATP Binding Site Allosteric Site Substrate Site Modifications:m1->Target:p1 Binds Here Modifications:m2->Target:p1 Binds Here Modifications:m3->Target:p2 Binds Here Modifications:m4->Target:p3 Binds Here

Caption: Conceptual diagram of medicinal chemistry strategies.

Section 4: Key Experimental Protocols

Here we provide abbreviated, step-by-step protocols for essential assays discussed in this guide. Always consult the full manufacturer's protocol for commercial kits.

Protocol 1: Kinase Selectivity Profiling (Biochemical)

This protocol outlines a general procedure for determining IC50 values against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay plate.

  • Kinase Reaction Setup: In a separate plate, add the kinase, a suitable substrate (peptide or protein), and the assay buffer.

  • Initiate Reaction: Add ATP to the kinase reaction mixture to start the phosphorylation. For physiological relevance, use an ATP concentration that is near the Michaelis constant (Km) for each specific kinase.[18]

  • Add Compound: Transfer the diluted compound from the compound plate to the kinase reaction plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP generated. The detection method depends on the assay platform (e.g., radioactivity for [³³P]-ATP assays, fluorescence for TR-FRET, or luminescence for ADP-Glo™).[3][19]

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of your inhibitor (and a DMSO vehicle control) and incubate under normal culture conditions for a set period (e.g., 1 hour).

  • Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using an appropriate method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein versus temperature for each inhibitor concentration. A selective inhibitor will cause a rightward shift in the melting curve, indicating thermal stabilization of the target protein.

References

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. NIH National Library of Medicine. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. MDPI. Available at: [Link]

  • New technique improves the selectivity of kinase inhibitors. Drug Target Review. Available at: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Structural biology in drug development. PubMed. Available at: [Link]

  • Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications. Research Corridor. Available at: [Link]

  • Cell-based Kinase Profiling Service. Kinase Logistics. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies. Available at: [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. Available at: [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Springer. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. Available at: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. Available at: [Link]

  • Quantitative Kinome Profiling Services. CD Biosynsis. Available at: [Link]

  • Kinase Screening & Profiling Service. Drug Discovery Support. Available at: [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available at: [Link]

  • Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Semantic Scholar. Available at: [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]

  • Structural Biology in Drug Discovery: Methods, Techniques, and Practices. NovAliX. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. Available at: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH National Library of Medicine. Available at: [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. Available at: [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrimidine-5-Carbonitrile Derivatives as Dual EGFR/COX-2 Inhibitors Versus Single-Target Anticancer Agents

An Objective Guide for Researchers and Drug Development Professionals Introduction The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that can overc...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that can overcome the limitations of traditional chemotherapy. A promising area of research involves the design of molecules that can simultaneously inhibit multiple key signaling pathways implicated in tumor growth and survival. This guide provides a comparative analysis of a novel class of compounds, pyrimidine-5-carbonitrile derivatives, which have demonstrated potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).

While the specific compound 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is not extensively characterized in publicly available literature, the broader class of pyrimidine-5-carbonitrile derivatives has emerged as a promising scaffold in anticancer drug discovery.[1][2] This guide will therefore focus on a representative pyrimidine-5-carbonitrile derivative with demonstrated dual EGFR/COX-2 inhibitory activity and compare its preclinical efficacy with established single-target drugs: Erlotinib, an EGFR inhibitor, and Celecoxib, a COX-2 inhibitor.

The objective of this guide is to provide a comprehensive and data-driven comparison to inform researchers and drug development professionals about the potential of this novel class of dual-target inhibitors.

The Rationale for Dual EGFR and COX-2 Inhibition

The signaling pathways driven by EGFR and COX-2 are independently implicated in the pathogenesis of various cancers.[1][2] EGFR, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and metastasis.[3][4] Overexpression or activating mutations of EGFR are common in several cancer types, including non-small cell lung cancer and colorectal cancer, making it a well-established therapeutic target.[1][4]

COX-2, an enzyme involved in the synthesis of prostaglandins, is also frequently overexpressed in tumors.[1][2] It contributes to a pro-tumorigenic microenvironment by promoting inflammation, angiogenesis, and resistance to apoptosis.[1]

The convergence of these two pathways in promoting cancer progression provides a strong rationale for the development of dual inhibitors. By simultaneously targeting both EGFR and COX-2, pyrimidine-5-carbonitrile derivatives have the potential to exert a synergistic antitumor effect, overcome resistance mechanisms associated with single-agent therapies, and offer a more comprehensive approach to cancer treatment.[1]

Comparative Efficacy Analysis

To provide a clear comparison, we will analyze the preclinical data of a representative pyrimidine-5-carbonitrile derivative, Compound 4e from a study by Al-Karmalawy et al. (2023), against Erlotinib and Celecoxib.[1]

Table 1: In Vitro Cytotoxicity (IC50, µM) Against Various Cancer Cell Lines
CompoundNon-Small Cell Lung Cancer (NCI-H226)CNS Cancer (SF-539)Colon Cancer (Colo 205)Breast Cancer (MCF-7)
Pyrimidine-5-carbonitrile (4e) 76.22% GI73.77% GI1.66Not Reported
Erlotinib 1.12Not Reported>105.27
Celecoxib Not ReportedNot Reported~25~40

GI = Growth Inhibition. Data for Compound 4e and Erlotinib are from studies on pyrimidine-5-carbonitrile derivatives.[1][3] Data for Celecoxib is representative from various public sources.

Table 2: In Vitro Enzyme Inhibition (IC50, µM)
CompoundEGFR Kinase InhibitionCOX-2 Enzyme Inhibition
Pyrimidine-5-carbonitrile (4e) Potent (exact value not specified, but implied)Potent (exact value not specified, but implied)
Erlotinib 0.00283Not Applicable
Celecoxib Not Applicable~0.04

Data for Compound 4e is inferred from the study's focus.[1] Data for Erlotinib and Celecoxib are from published literature.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is crucial to understand the experimental protocols used to assess the efficacy of these compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyrimidine-5-carbonitrile derivative, Erlotinib, Celecoxib) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Protocol 2: In Vitro Kinase/Enzyme Inhibition Assay

These assays measure the direct inhibitory effect of a compound on its target enzyme.

Step-by-Step Methodology (General):

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Reagents: The reaction mixture contains the purified recombinant enzyme (EGFR kinase or COX-2), the substrate, ATP (for kinases), and the test compound at various concentrations.

  • Incubation: The reaction is initiated and incubated at a specific temperature for a defined period.

  • Detection: The product of the enzymatic reaction is detected using a specific method. For example, in a kinase assay, the phosphorylation of the substrate can be detected using a phosphospecific antibody and a colorimetric or fluorescent readout. For a COX-2 assay, the production of prostaglandin E2 can be measured using an ELISA kit.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Dual EGFR/COX-2 Inhibition

EGFR_COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT COX2 COX-2 AKT->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->EGFR Feedback Loop EGF EGF EGF->EGFR Pyrimidine5Carbonitrile Pyrimidine-5-Carbonitrile Derivative Pyrimidine5Carbonitrile->EGFR Pyrimidine5Carbonitrile->COX2

Caption: Dual inhibition of EGFR and COX-2 pathways by a pyrimidine-5-carbonitrile derivative.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data Data Analysis CellLines Select Cancer Cell Lines (e.g., NCI-H226, Colo 205) MTT Cell Viability Assay (MTT) CellLines->MTT KinaseAssay Enzyme Inhibition Assays (EGFR & COX-2) CellLines->KinaseAssay IC50_Cytotoxicity Determine IC50 (Cytotoxicity) MTT->IC50_Cytotoxicity IC50_Enzyme Determine IC50 (Enzyme Inhibition) KinaseAssay->IC50_Enzyme Comparison Compare Efficacy: Pyrimidine-5-Carbonitrile vs. Erlotinib & Celecoxib IC50_Cytotoxicity->Comparison IC50_Enzyme->Comparison

Caption: Workflow for comparing the in vitro efficacy of anticancer compounds.

Discussion and Future Directions

The preclinical data presented suggest that pyrimidine-5-carbonitrile derivatives with dual EGFR/COX-2 inhibitory activity hold significant promise as a novel class of anticancer agents. Their ability to target two key oncogenic pathways simultaneously may lead to improved therapeutic outcomes and a lower likelihood of acquired resistance compared to single-target agents.

However, it is important to acknowledge the limitations of this comparison. The data for the pyrimidine-5-carbonitrile derivative is from a single study, and further validation is required. Moreover, in vitro cytotoxicity and enzyme inhibition are only the initial steps in drug development. Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of these dual inhibitors in animal models of cancer.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • Mechanism of action studies: Further elucidating the downstream effects of dual EGFR/COX-2 inhibition on cancer cell signaling.

  • Structure-activity relationship (SAR) studies: Optimizing the pyrimidine-5-carbonitrile scaffold to improve potency, selectivity, and drug-like properties.

Conclusion

References

  • Al-Karmalawy, A. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Medicinal Chemistry, 14(1), 113-131. [Link]

  • El-Gamal, M. I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 116, 105335. [Link]

  • Gomaa, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4663-4675. [Link]

  • Fahmy, H., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Aboul-Enein, M. H., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 145, 107185. [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of the Iranian Chemical Society, 19(11), 4785-4803. [Link]

  • Chem-Impex. 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde. [Link]

  • U.S. Patent No. US8946235B2. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • U.S. Patent No. US5521184A. (1996).

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Comparative

A Researcher's Comparative Guide to Validating the Mechanism of Action of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

For researchers in the vanguard of drug discovery, the journey from a promising molecular scaffold to a validated therapeutic candidate is both exhilarating and fraught with complexity. The pyrimidine-5-carbonitrile core...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising molecular scaffold to a validated therapeutic candidate is both exhilarating and fraught with complexity. The pyrimidine-5-carbonitrile core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with potent biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] Our focus here is on a novel derivative, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Imagine this compound has emerged as a potent hit in a phenotypic screen, demonstrating significant efficacy in, for instance, inhibiting the proliferation of a specific cancer cell line. The critical next step, and the subject of this guide, is to unravel and validate its mechanism of action (MoA).

This guide is designed for drug development professionals and scientists. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven approach to MoA validation. We will explore and compare key experimental strategies, providing not just the "how" but the critical "why" behind each choice. Our objective is to empower you to build a robust, self-validating body of evidence that illuminates the precise molecular interactions of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile within the cell.

Part 1: The Initial Challenge - Moving from Phenotype to Target

The initial phenotypic observation—for example, apoptosis in a cancer cell line—is merely the opening chapter. The fundamental question is: what is the direct molecular target of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile? Answering this is paramount, as it forms the bedrock of a target-based drug discovery program.[6][7] Without a validated target, interpreting efficacy and safety data becomes an exercise in speculation.[8]

Derivatives of pyrimidine-5-carbonitrile have been shown to target a range of proteins, including kinases like EGFR, PI3K, and VEGFR-2, as well as enzymes such as COX-2.[4][5][9][10][11][12] This precedent provides a fertile ground for hypothesis generation, but it is unbiased, empirical evidence that will ultimately guide our path.

Part 2: A Comparative Analysis of Target Identification & Engagement Strategies

To deorphanize our compound, we must employ techniques that can identify its binding partners directly within a complex biological milieu. Here, we compare two powerful, yet distinct, methodologies: Affinity-Based Proteomics and the Cellular Thermal Shift Assay (CETSA).

Strategy 1: Unbiased Target Discovery with Kinobeads (An Affinity-Based Proteomic Approach)

For compounds suspected of targeting kinases—a strong possibility given the pyrimidine scaffold[13]—the Kinobeads platform offers an elegant and unbiased approach.[14] This chemical proteomics technique utilizes beads coated with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[14]

The experimental rationale is one of competition. A cell lysate is incubated with our compound, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, across a range of concentrations. Subsequently, the lysate is passed over the Kinobeads. If our compound binds to specific kinases in the lysate, it will prevent them from binding to the beads. By using quantitative mass spectrometry to analyze the proteins that are competed off the beads at different compound concentrations, we can identify high-affinity targets and even determine their binding affinities (EC50 values).[15]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

  • Caption: Kinobeads Competitive Pull-Down Workflow.

  • Cell Culture and Lysis: Culture the relevant cell line (e.g., the one used in the initial phenotypic screen) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile (e.g., 0.01 µM to 50 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour at 4°C).[16]

  • Kinobeads Enrichment: Add the Kinobeads slurry to each lysate-compound mixture and incubate to allow for the binding of unbound kinases to the beads.[15]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.[17]

  • Data Analysis: Determine the dose-dependent reduction in binding for each identified kinase. Calculate EC50 values by fitting the data to a non-linear regression model.[15][16]

Strategy 2: Validating Target Engagement in a Cellular Context with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement in intact cells or cell lysates.[18][19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation and aggregation than the unbound protein.[19][21]

CETSA is an invaluable tool for validating the hits from a Kinobeads screen or as a primary method for hypothesis-driven target validation.[18][22] It provides direct evidence that your compound can enter the cell and physically interact with its intended target.[23][24]

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

  • Caption: Cellular Thermal Shift Assay (CETSA) Principle.

  • Cell Treatment: Plate cells and treat with either 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile at a fixed concentration or a vehicle control for a specified time.

  • Heating Step: Harvest the cells, resuspend them in a buffer, and aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[19]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein at each temperature point using Western blotting.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[21]

Comparative Analysis of Target Validation Methodologies
FeatureKinobeads (Chemical Proteomics)Cellular Thermal Shift Assay (CETSA)
Principle Competitive binding to an affinity matrix.[14]Ligand-induced thermal stabilization of the target protein.[18][19]
Environment Cell lysate.[14]Intact cells, cell lysate, or tissues.[18][20]
Primary Use Unbiased, proteome-wide target identification (especially for kinases).[14][17]Hypothesis-driven validation of target engagement for a specific protein.[19][22]
Throughput Lower; requires mass spectrometry.Higher; adaptable to microplate formats (e.g., AlphaScreen or ELISA-based).[19]
Key Output Identity of potential binding partners and their relative affinities (EC50).Confirmation of intracellular target engagement and thermal shift (ΔTm).[19]
Limitations Primarily for targets that compete with the immobilized ligands (e.g., ATP-competitive inhibitors).[14] May miss allosteric binders.Requires a specific antibody for detection (in Western blot format). The target must have a distinct thermal melt profile.[18]

Part 3: Deepening the Mechanistic Insight - Beyond Target Binding

Confirming that 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile binds to a specific target is a landmark achievement. The next logical step is to demonstrate that this binding event modulates the protein's function and elicits the downstream cellular effects observed in the initial phenotypic screen.

If, for example, our Kinobeads and CETSA experiments identify and validate a specific kinase, "Kinase X," as the primary target, we must then connect the inhibition of Kinase X to the observed apoptotic phenotype.

dot graphDiagram { node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

  • Caption: A Logical Cascade for MoA Validation.

This validation can be achieved through a series of experiments:

  • In Vitro Kinase Assay: Use a recombinant, purified form of Kinase X to demonstrate that 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile directly inhibits its enzymatic activity. This confirms the functional consequence of binding.

  • Cellular Phospho-Protein Analysis: As kinases function by phosphorylating substrate proteins, inhibiting Kinase X should lead to a decrease in the phosphorylation of its known downstream substrates. This can be measured by Western blotting using phospho-specific antibodies.

  • Genetic Target Validation: Use techniques like CRISPR/Cas9 to knock out the gene encoding Kinase X in the cancer cell line. If the knockout cells phenocopy the effects of treatment with 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile (i.e., they also undergo apoptosis), this provides powerful genetic evidence that Kinase X is the relevant target.[25]

Conclusion: Synthesizing a Coherent MoA Narrative

Validating the mechanism of action for a novel compound like 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. By judiciously selecting and comparing complementary techniques—from the unbiased discovery power of Kinobeads to the definitive intracellular confirmation of CETSA and subsequent functional and genetic assays—researchers can build a robust, multi-faceted case for a specific MoA. This rigorous, evidence-based approach is the cornerstone of modern drug discovery, transforming a promising molecule into a therapeutic candidate with a well-understood and validated biological function.

References

  • Martinez Molina, D., et al. (2013). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. Available from: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • Rudolf, A. F., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 148-156. Available from: [Link]

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  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available from: [Link]

  • Metcalfe, C., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 8(1), 17163. Available from: [Link]

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  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

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  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Available from: [Link]

  • Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available from: [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available from: [Link]

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  • Singh, D., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(11), 1937-1951. Available from: [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available from: [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11847-11860. Available from: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. Available from: [Link]

  • Al-Warhi, T., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(39), 18321-18337. Available from: [Link]

  • El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 129, 106173. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of the Iranian Chemical Society, 19(11), 4785-4806. Available from: [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available from: [Link]

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Validation

The 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The pyrimidine-5-carbonitrile core is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous compounds with...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile core is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous compounds with a wide array of biological activities.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine-5-carbonitrile derivatives, with a specific focus on the potential role of the 2-(2-methoxyethyl) substituent in modulating biological activity, drawing insights from related analogues.

The Pyrimidine-5-Carbonitrile Core: A Versatile Pharmacophore

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids.[2] This inherent biological relevance, coupled with its ability to engage in various non-covalent interactions, makes it an ideal starting point for drug design. The addition of a carbonitrile (-CN) group at the 5-position often enhances the potency and metabolic stability of these compounds.

Derivatives of the pyrimidine-5-carbonitrile scaffold have been extensively investigated as inhibitors of a diverse range of enzymes, including:

  • Protein Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K) are prominent targets.[3][4][5]

  • Cyclooxygenase-2 (COX-2): Certain derivatives exhibit potent anti-inflammatory and anticancer properties through COX-2 inhibition.[1]

The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrimidine ring. The general structure and key substitution points are illustrated below.

Pyrimidine_Scaffold cluster_0 General Scaffold of Pyrimidine-5-Carbonitrile Derivatives Scaffold

Caption: General chemical structure of the pyrimidine-5-carbonitrile scaffold highlighting key substitution points (R1, R2, R3) that influence biological activity.

Structure-Activity Relationship (SAR) Analysis: A Tale of Substituents

The therapeutic potential of pyrimidine-5-carbonitrile derivatives is intricately linked to the substituents at the R1, R2, and R3 positions. These modifications influence the compound's affinity for its target, selectivity, and pharmacokinetic properties.

The Impact of Substituents at the C2 and C4 Positions

Research has shown that the C2 and C4 positions are critical for modulating the kinase inhibitory activity of this scaffold.

  • At the C4 Position (R2): Large, hydrophobic groups, often containing aromatic rings, are frequently found in potent kinase inhibitors. These moieties can interact with the hydrophobic regions of the ATP-binding pocket of kinases. For instance, an N-phenyl group at C4 is a common feature in many EGFR and VEGFR-2 inhibitors.

  • At the C2 Position (R1): The substituent at the C2 position plays a crucial role in fine-tuning the potency and selectivity of the compound. A variety of functional groups have been explored at this position, leading to compounds with distinct biological profiles.

Comparative Analysis of C2-Substituted Pyrimidine-5-Carbonitrile Derivatives

To understand the potential contribution of a 2-(2-methoxyethyl) group, it is instructive to compare the activities of derivatives with different C2 substituents. The following table summarizes the in vitro activities of several C2-modified pyrimidine-5-carbonitrile analogues against various cancer cell lines and kinases.

Compound IDC2-Substituent (R1)Target(s)Cell Line(s)IC50 (µM)Reference
1 -SCH3PI3Kδ/γ, AKT-1K5626.99 (PI3Kδ), 4.01 (PI3Kγ), 3.36 (AKT-1)[5]
2 Hydrazone moietyVEGFR-2HCT-116, MCF-70.53 - 2.41 (VEGFR-2), 1.14 - 10.33 (cells)[4][6]
3 P-fluorobenzyl-OVCAR-4, 786-0>70% GI at 10 µM[1]
4 Thio-ether linkage to various heterocyclesEGFRHepG2, A549, MCF-73.56 - 7.68 (cells), 0.00829 (EGFR)[3]

Table 1: Comparative in vitro activities of C2-substituted pyrimidine-5-carbonitrile derivatives. IC50 values represent the concentration required for 50% inhibition of the target enzyme or cell growth. GI refers to Growth Inhibition.

The Hypothetical Role of the 2-(2-Methoxyethyl) Substituent

The 2-(2-methoxyethyl) group possesses several key features:

  • Flexibility: The ethyl linker provides conformational flexibility, allowing the methoxy group to orient itself optimally within a binding pocket.

  • Hydrogen Bonding Capability: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a crucial interaction with amino acid residues in the target protein.

  • Moderate Lipophilicity: This group is expected to confer a moderate degree of lipophilicity, which can influence cell permeability and overall pharmacokinetic properties.

Based on these characteristics, it is plausible that a 2-(2-methoxyethyl) substituent could contribute to potent and selective inhibition of certain kinases. Its flexibility and hydrogen bonding potential might allow it to access and interact with specific regions of the ATP-binding site that are not as readily accessible to more rigid or purely hydrophobic substituents.

SAR_Hypothesis cluster_Scaffold 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile cluster_Properties Structural Properties cluster_Potential_Impact Potential Biological Impact Scaffold Core Scaffold (Pyrimidine-5-carbonitrile) Methoxyethyl 2-(2-Methoxyethyl) Group Flexibility Conformational Flexibility Methoxyethyl->Flexibility H_Bond Hydrogen Bond Acceptor Methoxyethyl->H_Bond Lipophilicity Moderate Lipophilicity Methoxyethyl->Lipophilicity Potency Enhanced Potency Flexibility->Potency H_Bond->Potency Selectivity Improved Selectivity H_Bond->Selectivity PK_Properties Favorable ADME Properties Lipophilicity->PK_Properties

Caption: A logical diagram illustrating the potential contributions of the 2-(2-methoxyethyl) substituent to the biological profile of pyrimidine-5-carbonitrile derivatives.

Experimental Protocols for Evaluation

The biological evaluation of novel pyrimidine-5-carbonitrile derivatives typically involves a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of the compounds on the target kinase.

Typical Protocol (e.g., for EGFR Kinase): [3]

  • Reagents: Recombinant human EGFR, ATP, and a suitable substrate (e.g., a synthetic peptide).

  • Procedure: a. The kinase, substrate, and varying concentrations of the test compound are incubated in an appropriate buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assays

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Typical Protocol (e.g., MTT Assay):

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[3]

  • Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined.

Experimental_Workflow cluster_Workflow General Workflow for Evaluating Pyrimidine-5-Carbonitrile Derivatives Synthesis Compound Synthesis and Characterization In_Vitro_Kinase In Vitro Kinase Inhibition Assays Synthesis->In_Vitro_Kinase Cell_Proliferation Cellular Proliferation Assays Synthesis->Cell_Proliferation SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Kinase->SAR_Analysis Cell_Proliferation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A simplified workflow for the design, synthesis, and evaluation of novel pyrimidine-5-carbonitrile derivatives as potential therapeutic agents.

Conclusion and Future Directions

The pyrimidine-5-carbonitrile scaffold remains a highly attractive starting point for the development of novel inhibitors targeting key enzymes in disease pathways. While the existing literature provides a solid foundation for understanding the general SAR of this class of compounds, the specific role of the 2-(2-methoxyethyl) substituent warrants further investigation. Its unique combination of flexibility and hydrogen bonding potential suggests that derivatives bearing this moiety could exhibit promising and potentially novel biological activities. Future research should focus on the synthesis and comprehensive biological evaluation of a series of 2-(2-methoxyethyl)pyrimidine-5-carbonitrile analogues to elucidate their therapeutic potential and further enrich our understanding of the SAR of this important scaffold.

References

  • Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Available from: [Link]

  • El-Damasy, D. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(38), 17765-17781. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(10), 6049-6066. Available from: [Link]

  • Jadhav, S. D., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3236-3246. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(10), 6049-6066. Available from: [Link]

  • Zimmermann, J., et al. (1996). Pyrimidine derivatives and processes for the preparation thereof. US Patent 5,521,184.
  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available from: [Link]

  • Finlay, G. J., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. US Patent 8,946,235.
  • Etnoori, S., et al. (2020). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. Available from: [Link]

  • Rady, G. S., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. ChEMBL. Available from: [Link]

  • El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Available from: [Link]

  • Klutchko, S. R., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. Available from: [Link]

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Comparative

A Comparative Guide to Pyrimidine-5-Carbonitrile Based Kinase Inhibitors for Drug Discovery Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of biologically active compounds, including several approved drugs.[1] Its ability to mimic the purine bases of ATP allows...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of biologically active compounds, including several approved drugs.[1] Its ability to mimic the purine bases of ATP allows for competitive inhibition of various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways frequently dysregulated in diseases like cancer.[2] Within this broad class, pyrimidine-5-carbonitrile derivatives have emerged as a particularly promising chemotype, with researchers actively exploring their potential as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).

This guide provides a comparative analysis of representative pyrimidine-5-carbonitrile based inhibitors targeting these critical pathways. While direct experimental data for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is not extensively available in the public domain, we will use well-characterized analogs from the literature to provide a framework for understanding the structure-activity relationships (SAR) and to outline the experimental workflows necessary for the evaluation of novel compounds within this class.

The Landscape of Pyrimidine-5-Carbonitrile Kinase Inhibitors

The pyrimidine-5-carbonitrile scaffold offers a versatile platform for the design of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, while substitutions at various positions on the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Our analysis will focus on three key kinase targets that have been successfully modulated by this class of compounds.

VEGFR-2 Inhibitors: Targeting Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, as it can starve tumors of the blood supply necessary for their growth and metastasis. Several studies have reported the development of potent pyrimidine-5-carbonitrile based VEGFR-2 inhibitors.

Comparative Analysis of VEGFR-2 Inhibitors

Compound IDStructureVEGFR-2 IC50 (µM)Cellular IC50 (µM) (Cell Line)Reference
Compound 11e 4-[(4-Acetylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile0.611.14 (HCT-116)[4]
Compound 12b Not explicitly defined in search results0.53-[4]
Sorafenib (Reference Compound)0.19-[4]
Compound 91b Substituted 4-amino-2-thiopyrimidine0.53-[5]
Compound 91e Substituted 4-amino-2-thiopyrimidine0.611.14 (HCT-116), 9.77 (MCF-7)[5]

Expert Insights: The data indicates that pyrimidine-5-carbonitrile derivatives can exhibit potent, sub-micromolar inhibition of VEGFR-2. For instance, compounds 11e and 12b show IC50 values of 0.61 µM and 0.53 µM, respectively, which are comparable to the established multi-kinase inhibitor Sorafenib.[4] The cellular activity of compound 11e against the HCT-116 colon cancer cell line further validates the potential of this scaffold.[4] Similarly, the substituted 4-amino-2-thiopyrimidine derivatives 91b and 91e also demonstrate strong VEGFR-2 inhibition.[5] The structure-activity relationship suggests that substitutions at the 2 and 4 positions of the pyrimidine ring are critical for potent activity.

PI3K/mTOR Inhibitors: A Dual-Pronged Attack on Cancer Cell Growth

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Dual inhibition of PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.

Comparative Analysis of PI3K/mTOR Inhibitors

Compound IDStructurePI3Kα IC50 (µM)mTOR IC50 (µM)Cellular IC50 (µM) (Cell Line)Reference
Compound 12b 2-(substituted)-6-morpholinopyrimidine-5-carbonitrile0.170.830.10 (Leukemia SR)[8][9]
Compound 12d 2-(substituted)-6-morpholinopyrimidine-5-carbonitrile1.272.850.09 (Leukemia SR)[8][9]
Compound 7f 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative6.99 (PI3Kδ), 4.01 (PI3Kγ)--[6]
PI3K/mTOR Inhibitor-2 Pyridopyrimidinone derivative0.0034 (PI3Kα)0.00470.0116 (p-AKT in MCF-7)[10]

Expert Insights: The pyrimidine-5-carbonitrile scaffold has been successfully employed to develop potent dual PI3K/mTOR inhibitors. Compounds 12b and 12d , featuring a morpholine moiety, exhibit excellent cellular activity against a leukemia cell line with IC50 values in the nanomolar range.[8][9] Their potent inhibition of both PI3Kα and mTOR underscores the potential for dual targeting with this chemical class.[8][9] Compound 7f demonstrates isoform-selective inhibition of PI3K, highlighting the tunability of the scaffold.[6] For comparison, the highly potent pyridopyrimidinone-based PI3K/mTOR Inhibitor-2 showcases the low nanomolar potency that can be achieved with pyrimidine-based scaffolds.[10]

CDK Inhibitors: Halting the Cell Cycle

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[2] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells. The pyrimidine scaffold has been a fruitful starting point for the development of numerous CDK inhibitors.

Comparative Analysis of CDK Inhibitors

Compound IDStructureCDK2/cyclin A2 IC50 (µM)CDK6 IC50 (nM)Cellular IC50 (µM) (Cell Line)Reference
Compound 15 Pyrazolo[3,4-d]pyrimidine derivative0.061--[11]
Compound 17a 7-Thienylpyrido[2,3-d]pyrimidine-115.381.59 (MCF-7), 0.01 (PC-3)[12]
Compound 18a Pyridothyazolopyrimidine derivative-726.250.01 (MCF-7), 1.37 (PC-3)[12]
Dinaciclib (Reference Compound)0.029--[11]
AZD5438 Pyrimidine derivative0.045 (CDK2/cyclin A)21 (CDK6/cyclin D3)0.20-1.70 (various)[13]

Expert Insights: The pyrazolo[3,4-d]pyrimidine derivative Compound 15 demonstrates potent inhibition of CDK2/cyclin A2 with an IC50 value of 61 nM, which is comparable to the established CDK inhibitor Dinaciclib.[11] The pyrido[2,3-d]pyrimidine scaffold, as seen in Compound 17a , has yielded potent CDK6 inhibitors with impressive cellular activity, particularly against the PC-3 prostate cancer cell line.[12] The reference compound AZD5438 further illustrates the broad applicability of the pyrimidine core in targeting multiple CDKs.[13] These examples highlight the potential of pyrimidine-5-carbonitrile and related pyrimidine scaffolds in developing effective cell cycle inhibitors.

Experimental Protocols for Inhibitor Characterization

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are representative methodologies for evaluating the activity of pyrimidine-based kinase inhibitors.

VEGFR-2 Kinase Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Principle: This assay is based on a solid-phase enzyme-linked immunosorbent assay (ELISA). The kinase and its substrate are incubated in the presence of ATP and the test compound in a microtiter plate. The extent of phosphorylation is then detected using a specific antibody that recognizes the phosphorylated substrate.

Step-by-Step Methodology: [4]

  • Coating: Coat a 96-well microtiter plate with a substrate for VEGFR-2 (e.g., a peptide containing a tyrosine residue).

  • Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer.

  • Kinase Reaction: Add the VEGFR-2 enzyme, ATP, and the test compound (at various concentrations) to the wells. Incubate to allow the kinase reaction to proceed.

  • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: Add a substrate for the enzyme on the secondary antibody to generate a colorimetric or chemiluminescent signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PI3K/mTOR Kinase Assay (Luminescence-based)

This assay measures the activity of PI3K and mTOR by quantifying the amount of ATP remaining after the kinase reaction.

Principle: Kinase activity is inversely proportional to the amount of ATP consumed. This assay utilizes a luciferase-based system where the light output is proportional to the ATP concentration.

Step-by-Step Methodology: [14]

  • Kinase Reaction: In a 96-well plate, combine the PI3K or mTOR enzyme, its respective substrate (e.g., phosphatidylinositol for PI3K), ATP, and the test compound. Incubate to allow the kinase reaction to occur.

  • ATP Detection: Add a luciferase/luciferin reagent to the wells. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of the remaining ATP, producing light.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence compared to the control (no inhibitor) indicates kinase activity. The IC50 value is determined by plotting the percentage of inhibition (increase in luminescence) against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.[15][16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[16] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [15]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.

Kinase_Inhibitor_Screening Compound_Library Compound Library (Pyrimidine-5-carbonitriles) Primary_Assay Primary Kinase Assay (e.g., ELISA, Luminescence) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Hit_Identification->Compound_Library No Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Yes Cellular_Assay Cellular Proliferation Assay (e.g., MTT) Dose_Response->Cellular_Assay Lead_Compound Lead Compound Selection Cellular_Assay->Lead_Compound

Caption: A typical workflow for the screening and identification of novel kinase inhibitors.

Conclusion and Future Directions

The pyrimidine-5-carbonitrile scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The comparative analysis presented in this guide demonstrates that derivatives of this scaffold can potently and, in some cases, selectively inhibit key oncogenic kinases such as VEGFR-2, PI3K/mTOR, and CDKs. The provided experimental protocols offer a robust framework for the evaluation of new chemical entities within this class, such as the titular 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Future research in this area should focus on several key aspects. Firstly, a systematic exploration of the structure-activity relationships around the 2-(2-methoxyethyl) substitution is warranted to determine its impact on potency and selectivity. Secondly, comprehensive selectivity profiling against a broad panel of kinases is crucial to identify potential off-target effects and to ensure the development of safe and effective therapeutic agents. Finally, in vivo studies in relevant animal models will be essential to translate the promising in vitro activity of these compounds into tangible clinical benefits. The continued exploration of the pyrimidine-5-carbonitrile chemical space holds significant promise for the discovery of the next generation of targeted cancer therapies.

References

  • Rady, G. S., El Deeb, M. A., Sarg, M. T. M., Taher, A. T., & Helwa, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. [Link]

  • ChEMBL. (n.d.). CHEMBL5... Retrieved from [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Meligy, A. M. A., & El-Gohary, N. S. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896–913. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(10), 5695-5710. [Link]

  • Biolinkk. (n.d.). PI3K/Akt/mTOR Signaling Kit. Retrieved from [Link]

  • El-Naggar, A. M., El-Adl, K., & Ali, O. M. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(12), 7381–7396. [Link]

  • Abdel-Mohsen, H. T., El-Sayed, N. F., El-Bendary, E. R., & El-Gohary, N. S. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228833. [Link]

  • Abdel-Mohsen, H. T., El-Sayed, N. F., El-Bendary, E. R., & El-Gohary, N. S. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228833. [Link]

  • Zhang, H., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115161. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cell growth inhibition IC50 values of compounds against cancer.... Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]

  • Janku, F., et al. (2011). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Clinical Cancer Research, 17(10), 3106-3115. [Link]

  • ResearchGate. (n.d.). IC50 Values of VEGFR2 Kinase Activities of the Tested Compounds. Retrieved from [Link]

  • Knight, M. C., & Oshiro, M. M. (2016). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current organic synthesis, 13(3), 356–386. [Link]

  • Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 406-435. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., & El-Gohary, N. S. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6065. [Link]

  • Abbas, S. E., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(14), 4188. [Link]

  • ResearchGate. (n.d.). Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary.... Retrieved from [Link]

  • El-Sayed, N. F., El-Bendary, E. R., & El-Gohary, N. S. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896–913. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., & El-Gohary, N. S. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6065. [Link]

  • American Chemical Society. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 65(15), 10356–10374. [Link]

  • Ali, M. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11693. [Link]

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Sources

Validation

cross-validation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile's anticancer activity in different cell lines.

An Investigative Guide to the Cross-Validation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile's Anticancer Activity in Diverse Cell Lines This guide outlines a comprehensive, multi-faceted strategy for the initial evalua...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Cross-Validation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile's Anticancer Activity in Diverse Cell Lines

This guide outlines a comprehensive, multi-faceted strategy for the initial evaluation and cross-validation of the novel compound, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, for potential anticancer activity. As this molecule represents a new chemical entity with uncharacterized biological effects, we present a rigorous, self-validating experimental framework. This framework is designed to ascertain its cytotoxic potential, elucidate its mechanism of action, and benchmark its performance against a well-established chemotherapeutic agent, Paclitaxel, across a panel of clinically relevant cancer cell lines.

Our approach is grounded in the principles of robust scientific inquiry, emphasizing reproducibility and clear, causal experimental design. We will detail the rationale behind the selection of cell lines, the choice of assays, and the interpretation of potential outcomes, providing a blueprint for researchers in oncology and drug discovery.

Part 1: Experimental Rationale and Design

The foundational step in characterizing a novel compound is to establish a dose-dependent effect on cancer cell viability. Pyrimidine scaffolds are of significant interest in medicinal chemistry as they are present in numerous FDA-approved drugs that target cell proliferation, including kinase inhibitors. Therefore, our hypothesis is that 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile may interfere with critical cellular processes required for cancer cell survival.

To test this, we will employ a panel of three distinct human cancer cell lines, chosen to represent diverse cancer histologies and genetic backgrounds:

  • A549: A non-small cell lung cancer (NSCLC) line, known for its resilience and common use in primary drug screening.

  • MCF-7: An estrogen receptor-positive (ER+) breast cancer line, representing a hormone-dependent cancer type.

  • HCT116: A colorectal carcinoma line, valuable for its well-characterized genetic stability and use in cell cycle studies.

Our comparator, Paclitaxel , is a potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Its well-understood mechanism provides a high-quality benchmark against which the performance of our novel compound can be judged.

Experimental Workflow Overview

The validation process is structured as a three-tiered investigation, moving from broad cytotoxicity screening to more focused mechanistic studies.

G cluster_0 Tier 1: Cytotoxicity Profiling cluster_1 Tier 2: Mechanism of Action - Apoptosis cluster_2 Tier 3: Mechanism of Action - Cell Cycle A Dose-Response Screening (MTT Assay) B Calculate IC50 Values A->B Data Analysis C Annexin V-FITC / PI Staining B->C Proceed with IC50 Concentrations E Propidium Iodide Staining (Flow Cytometry) B->E Proceed with IC50 Concentrations D Quantify Apoptotic vs. Necrotic Cells C->D Data Acquisition F Analyze Cell Cycle Phase Distribution E->F Data Acquisition

Caption: High-level experimental workflow for compound validation.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls. All experiments should be performed in triplicate to ensure statistical significance.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Seed A549, MCF-7, and HCT116 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x serial dilution of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and Paclitaxel in appropriate cell culture media. Concentrations should range from 0.1 nM to 100 µM.

  • Treatment: Replace the media in the cell plates with the media containing the various compound concentrations. Include wells with untreated cells (negative control) and media only (blank).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: Apoptosis Assessment via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them for 24 hours with 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and Paclitaxel at their respective IC50 and 2x IC50 concentrations.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Part 3: Comparative Data Analysis (Hypothetical Data)

The following tables represent hypothetical but realistic data that could be generated from the described experiments. This data is for illustrative purposes to guide the interpretation of results.

Table 1: Comparative Cytotoxicity (IC50 Values)

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

CompoundA549 (Lung) IC50 [µM]MCF-7 (Breast) IC50 [µM]HCT116 (Colon) IC50 [µM]
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile 15.28.522.1
Paclitaxel (Control) 0.050.010.03

Interpretation: In this hypothetical scenario, Paclitaxel shows significantly higher potency across all cell lines. The novel compound demonstrates moderate activity, with the highest potency observed in the MCF-7 breast cancer line.

Table 2: Apoptosis Induction at IC50 Concentration (24h)

This table compares the ability of each compound to induce programmed cell death.

Cell LineTreatment% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
A549 Untreated Control2.1%1.5%3.6%
Novel Compound 18.3%5.4%23.7%
Paclitaxel 25.6%8.2%33.8%
MCF-7 Untreated Control3.5%2.0%5.5%
Novel Compound 28.9%7.1%36.0%
Paclitaxel 35.1%10.5%45.6%

Interpretation: Both compounds induce apoptosis, but Paclitaxel is a more potent inducer. The novel compound's pro-apoptotic effect is most pronounced in MCF-7 cells, correlating with its lower IC50 value in that cell line.

Part 4: Proposed Mechanism of Action & Further Investigation

The differential sensitivity of the cell lines suggests that the mechanism of action for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile may be linked to a specific signaling pathway that is more critical in MCF-7 cells. Given its pyrimidine core, a plausible hypothesis is the inhibition of a key kinase involved in cell cycle progression, such as a Cyclin-Dependent Kinase (CDK).

Hypothesized Signaling Pathway Inhibition

G cluster_0 G1/S Phase Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb pRb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase activates Compound 2-(2-Methoxyethyl) pyrimidine-5-carbonitrile Compound->CDK46 Hypothesized Inhibition

Caption: Hypothesized inhibition of the CDK4/6-Rb pathway.

To validate this hypothesis, a cell cycle analysis experiment is critical. If the compound inhibits CDK4/6, we would expect to see an accumulation of cells in the G1 phase of the cell cycle.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Methodology:

  • Seeding and Treatment: Treat cells in 6-well plates with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a PBS solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Data Acquisition & Analysis: Analyze the DNA content using a flow cytometer and model the cell cycle distribution using appropriate software to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This guide provides a structured framework for the initial anticancer evaluation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. By employing a cross-validation approach against a standard-of-care agent and across multiple cell lines, this workflow enables a robust assessment of the compound's potency and primary mechanism of action. The hypothetical data presented herein illustrates how a comparative analysis can reveal cell-line specific sensitivities, guiding future research toward the most promising cancer types for further development. The proposed mechanistic studies, focusing on apoptosis and cell cycle arrest, are the logical next steps to build a comprehensive profile of this novel compound.

References

  • Title: Mechanisms of Resistance to Microtubule-Targeting Agents Source: Nature Reviews Cancer URL: [Link]

  • Title: The use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) for quantification of cell proliferation and viability Source: Current Protocols in Cell Biology URL: [Link]

  • Title: A review of apoptosis detection methods Source: Methods in Cell Biology URL: [Link]

Comparative

A Methodological Guide for the Comparative Evaluation of Novel Pyrimidine-Based Kinase Inhibitors Against the Benchmark Drug Sorafenib

This guide provides a comprehensive framework for the head-to-head evaluation of novel chemical entities against the established multi-kinase inhibitor, Sorafenib. For the purpose of this guide, we will use the pyrimidin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the head-to-head evaluation of novel chemical entities against the established multi-kinase inhibitor, Sorafenib. For the purpose of this guide, we will use the pyrimidine-containing compound, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, as a representative example of a novel, uncharacterized agent. While no public biological data for this specific compound exists, its pyrimidine scaffold is a common motif in kinase inhibitors, making it a suitable template for outlining a rigorous comparative analysis workflow.

This document is intended for researchers, medicinal chemists, and drug development professionals. It emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific rigor and reproducibility.

Introduction to the Comparators

A successful comparative study begins with a thorough understanding of the benchmark and the novel entity.

The Benchmark: Sorafenib

Sorafenib (marketed as Nexavar) is an FDA-approved small molecule inhibitor targeting multiple protein kinases. It is a cornerstone therapy for several cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis.

  • Core Scaffold: Urea-based diaryl structure.

  • Key Targets: RAF family kinases (C-RAF, BRAF), Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor (PDGFR-β), and others like c-KIT and FLT-3.

The Novel Entity: 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

This compound represents a hypothetical novel kinase inhibitor. The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved kinase inhibitors like Imatinib and Erlotinib. The carbonitrile and methoxyethyl groups present opportunities for unique interactions within an ATP-binding pocket. The central challenge, and the focus of this guide, is to systematically characterize its biological activity relative to a benchmark like Sorafenib.

Structural Comparison
Feature2-(2-Methoxyethyl)pyrimidine-5-carbonitrileSorafenib
Core Scaffold PyrimidineBi-aryl Urea
Molecular Weight 177.19 g/mol 464.8 g/mol
Key Functional Groups Pyrimidine, Nitrile, EtherUrea, Pyridine, Trifluoromethyl
Image

Mechanism of Action: Known vs. To-Be-Determined

Sorafenib's Established Signaling Pathway Inhibition

Sorafenib exerts its anti-tumor effects by simultaneously blocking two critical signaling cascades: the RAF/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathway, which is essential for tumor angiogenesis.

Sorafenib_Pathway cluster_proliferation Proliferation Pathway cluster_angiogenesis Angiogenesis Pathway RAS RAS BRAF BRAF / C-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation VEGF VEGF Ligand VEGFR VEGFR-2/3 VEGF->VEGFR PDGF PDGF Ligand PDGFR PDGFR-β PDGF->PDGFR Angiogenesis Endothelial Cell Proliferation & Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->BRAF Inhibits Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits

Caption: Sorafenib inhibits both the RAF/MEK/ERK proliferation pathway and the VEGFR/PDGFR angiogenesis pathway.

Proposed Workflow for Characterizing a Novel Inhibitor

For an uncharacterized compound, a systematic approach is required to identify its targets and mechanism. The following workflow outlines the necessary steps to compare it against Sorafenib.

Workflow A Step 1: In Vitro Kinase Panel Screening (Broad Profiling - e.g., 400 kinases) B Step 2: IC50 Determination for Hits (Dose-Response Assay) A->B Identifies primary targets C Step 3: Cellular Proliferation Assay (e.g., MTT on HCC/RCC cell lines) B->C Confirms cellular activity D Step 4: On-Target Validation in Cells (Western Blot for p-ERK, p-VEGFR) C->D Links activity to target E Step 5: Head-to-Head Data Comparison (Potency & Selectivity vs. Sorafenib) D->E Generates comparative dataset

Caption: Experimental workflow for characterizing and comparing a novel kinase inhibitor against a benchmark.

Experimental Protocols for Head-to-Head Comparison

The following protocols provide a validated framework for generating robust comparative data.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To quantify and compare the potency of the novel compound and Sorafenib against key kinases (e.g., BRAF, VEGFR-2, PDGFR-β).

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is an industry-standard method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each compound (Sorafenib, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile) in 100% DMSO.

    • Create a 12-point serial dilution series for each compound in DMSO, typically starting from 1 mM. Subsequently, dilute these into the assay buffer.

    • Prepare kinase, fluorescently labeled antibody, and substrate/ATP solutions in the appropriate assay buffer as per the manufacturer's protocol (e.g., Invitrogen's LanthaScreen™).

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of the kinase-substrate mixture to all wells.

    • Incubate for 60 minutes at room temperature to allow for kinase reaction.

    • Add 5 µL of the TR-FRET detection solution (containing EDTA to stop the reaction and the antibody).

    • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader (e.g., EnVision, PHERAstar), measuring emission at two wavelengths (e.g., 520 nm and 495 nm).

    • Calculate the emission ratio and convert it to percent inhibition relative to controls.

  • Data Analysis:

    • Plot percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay

Objective: To compare the anti-proliferative effects of the compounds on relevant cancer cell lines (e.g., HepG2 for HCC, A-498 for RCC).

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells in a 96-well, white-walled plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare 9-point serial dilutions of Sorafenib and the novel compound in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include a vehicle control (DMSO at the same final concentration).

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control and plot cell viability against the log of compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Data Presentation and Interpretation

Data should be tabulated for clear comparison.

Table 1: Comparative In Vitro Kinase Inhibition

Kinase TargetSorafenib IC50 (nM)2-(2-Methoxyethyl)pyrimidine-5-carbonitrile IC50 (nM)
BRAFExperimental ValueExperimental Value
C-RAFExperimental ValueExperimental Value
VEGFR-2Experimental ValueExperimental Value
PDGFR-βExperimental ValueExperimental Value
c-KITExperimental ValueExperimental Value

Table 2: Comparative Anti-Proliferative Activity

Cell LineHistologySorafenib GI50 (µM)2-(2-Methoxyethyl)pyrimidine-5-carbonitrile GI50 (µM)
HepG2Hepatocellular CarcinomaExperimental ValueExperimental Value
A-498Renal Cell CarcinomaExperimental ValueExperimental Value
HUVECNormal Endothelial CellsExperimental ValueExperimental Value

Interpreting the Results:

  • Potency: A lower IC50 or GI50 value indicates higher potency. The primary comparison is whether the novel compound is more, less, or equally potent than Sorafenib.

  • Selectivity: By comparing the IC50 values across different kinases, a selectivity profile emerges. A compound that strongly inhibits BRAF but weakly inhibits VEGFR-2 would be considered more selective than Sorafenib. This could translate to a different side-effect profile.

  • Therapeutic Window: Comparing the GI50 in cancer cells (HepG2) versus normal cells (HUVEC) provides an early indication of the therapeutic window. A larger ratio of GI50 (normal)/GI50 (cancer) is desirable.

Conclusion and Future Directions

This guide outlines a foundational strategy for the rigorous, head-to-head comparison of a novel pyrimidine-based compound against the multi-kinase inhibitor Sorafenib. By following these validated protocols, researchers can generate a robust dataset to assess the potency, selectivity, and cellular activity of their compound.

A hypothetical outcome where 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile shows high potency against C-RAF but minimal activity against VEGFR-2 would suggest a more focused mechanism of action than Sorafenib. This could warrant further investigation into its efficacy in RAF-driven tumors with a potentially reduced impact on angiogenesis-related side effects. Conversely, if it shows no activity, the scaffold may require further medicinal chemistry optimization. The data derived from this workflow is critical for making informed decisions in the drug discovery pipeline.

References

  • Title: Sorafenib (Nexavar, BAY43-9006). Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Sorafenib in advanced hepatocellular carcinoma. Source: The New England Journal of Medicine URL: [Link]

Validation

confirming the binding mode of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile through mutagenesis

< A-Comparative-Guide-for-Researchers,-Scientists,-and-Drug-Development-Professionals Introduction:-The-Critical-Need-for-Binding-Mode-Validation In the landscape of drug discovery, identifying a compound that binds to a...

Author: BenchChem Technical Support Team. Date: January 2026

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A-Comparative-Guide-for-Researchers,-Scientists,-and-Drug-Development-Professionals

Introduction:-The-Critical-Need-for-Binding-Mode-Validation

In the landscape of drug discovery, identifying a compound that binds to a target protein is only the first step. To rationally optimize a lead compound into a clinical candidate, a deep, mechanistic understanding of how it interacts with its target at a molecular level is paramount. This detailed picture, known as the "binding mode," informs structure-activity relationships (SAR), guides medicinal chemistry efforts, and ultimately dictates the success of a drug development program.

This guide provides a comprehensive framework for confirming the binding mode of a small molecule, using 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile as a case study. While this compound and its derivatives have been explored as inhibitors for various kinases such as PI3K, EGFR, and VEGFR-2, this guide will establish a hypothetical binding model to a kinase to illustrate a universally applicable validation workflow.[1][2][3] We will focus on site-directed mutagenesis as the primary validation tool, offering a detailed comparison of its utility against other biophysical methods and providing robust, field-tested protocols.

Pillar-1:-The-Power-of-Perturbation:-Why-Mutagenesis-is-the-Gold-Standard

The core principle of using mutagenesis to validate a binding mode is elegantly simple: if a specific amino acid in the target protein is crucial for binding a compound, altering that amino acid should disrupt the interaction. The magnitude of this disruption, quantified by a change in binding affinity, provides direct evidence for the role of that residue in the binding event.

Alanine Scanning Mutagenesis: A Precision Tool

The most common and informative approach is Alanine Scanning Mutagenesis .[4][5] In this technique, individual amino acid residues in the putative binding site are systematically replaced with alanine.[4][6][7] Alanine is the ideal choice for several reasons:[4][5]

  • Minimal Steric Hindrance: Its small methyl side chain is unlikely to cause major structural changes to the protein backbone.

  • Removal of Functionality: It eliminates the specific functional groups of the original residue's side chain (e.g., hydrogen bond donors/acceptors, charged groups, large hydrophobic moieties) beyond the β-carbon.[4][7][8]

  • Preservation of Secondary Structure: Alanine generally mimics the secondary structure preferences of most other amino acids, reducing the risk of global protein misfolding.[5]

By comparing the binding affinity of the compound to the wild-type (WT) protein versus a panel of alanine mutants, we can map the energetic "hot spots" of the interaction.[6] A significant decrease in binding affinity (i.e., a large increase in the dissociation constant, KD) upon mutation strongly implicates that residue in a critical binding interaction.[4]

cluster_0 Principle of Alanine Scanning WT Wild-Type Protein Strong Binding (Low KD) Tyr forms H-bond with Ligand Ligand1 Ligand WT->Ligand1 H-Bond Mutant Mutant Protein (Tyr -> Ala) Weak or No Binding (High KD) Alanine cannot form H-bond Ligand2 Ligand Mutant->Ligand2 Interaction Lost

Caption: Alanine scanning removes side-chain interactions to probe binding.

Pillar-2:-A-Self-Validating-Experimental-Workflow

To ensure the trustworthiness of our results, each step of the process must be rigorously controlled and validated. The following workflow provides a comprehensive, self-validating system for confirming the binding mode of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile to our hypothetical kinase target.

Start Hypothesized Binding Mode (from Docking/Crystal Structure) Step1 1. Mutant Selection Identify key interacting residues (e.g., H-bonds, hydrophobic contacts) Start->Step1 Step2 2. Site-Directed Mutagenesis Generate plasmids encoding WT and mutant proteins Step1->Step2 Step3 3. Protein Expression & Purification Produce and purify all protein variants. QC: SDS-PAGE, Thermal Shift Assay Step2->Step3 Step4 4. Biophysical Binding Assays Measure KD of ligand for each protein (e.g., SPR, ITC) Step3->Step4 Step5 5. Data Analysis & Interpretation Compare KD (WT) vs. KD (Mutant) Step4->Step5 End Binding Mode Confirmed/Refuted Step5->End

Caption: Experimental workflow for binding mode validation via mutagenesis.

Phase-1:-Hypothesis-Generation-and-Mutant-Selection

Let's hypothesize a binding mode for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile within a kinase ATP-binding pocket, based on common kinase inhibitor interactions.

  • Hinge-Binding: The pyrimidine nitrogen forms a hydrogen bond with the backbone amide of a hinge residue (e.g., Cys-85).

  • Hydrophobic Pocket: The methoxyethyl group extends into a hydrophobic pocket, making van der Waals contacts with gatekeeper and floor residues (e.g., Met-83, Leu-135).

  • Solvent Front: The nitrile group projects towards the solvent-exposed region, potentially interacting with a charged or polar residue (e.g., Lys-30).

Based on this model, we select the following residues for alanine scanning:

  • Cys-85 -> Ala (C85A): To test the critical hinge hydrogen bond.

  • Met-83 -> Ala (M83A): To probe the hydrophobic interaction.

  • Leu-135 -> Ala (L135A): To further probe the hydrophobic pocket.

  • Lys-30 -> Ala (K30A): To test the interaction at the solvent front.

  • Negative Control: A residue in the binding pocket but not predicted to interact directly (e.g., Gly-86 -> Ala).

Phase-2:-Experimental-Protocols

Protocol-1:-Site-Directed-Mutagenesis

This protocol is based on the popular QuikChange method.[9]

  • Primer Design: For each mutation, design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation at the center. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Reaction: Set up a PCR reaction with a high-fidelity polymerase (e.g., PfuTurbo) using a plasmid containing the wild-type kinase gene as a template.[10]

    • Template DNA: 5-50 ng

    • Forward Primer: 125 ng

    • Reverse Primer: 125 ng

    • dNTP Mix: 1 µL

    • 10x Reaction Buffer: 5 µL

    • PfuTurbo DNA Polymerase: 1 µL

    • ddH₂O to 50 µL

  • Thermal Cycling: Perform 16-18 cycles of denaturation (95°C), annealing (55-60°C), and extension (68°C). The extension time depends on the plasmid length (~1 min/kb).

  • Template Digestion: Add 1 µL of the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[10][11]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.

Protocol-2:-Protein-Purification-and-QC

  • Expression: Transform the verified wild-type and mutant plasmids into an appropriate expression host (e.g., E. coli BL21(DE3)). Grow cultures and induce protein expression (e.g., with IPTG).

  • Purification: Purify the His-tagged (or other affinity-tagged) proteins using affinity chromatography (e.g., Ni-NTA resin), followed by size-exclusion chromatography for high purity.

  • Quality Control (Critical):

    • Purity: Run all protein variants on an SDS-PAGE gel to confirm >95% purity and the correct molecular weight.

    • Structural Integrity: Perform a Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay. A significant change in the melting temperature (Tm) of a mutant compared to the wild-type suggests that the mutation has caused global misfolding, which would invalidate any binding data. Mutants with a ΔTm > 5°C should be interpreted with caution or discarded.

Protocol-3:-Biophysical-Binding-Assays

To quantify the binding affinity (KD), we will compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index on a sensor chip as the analyte flows over the immobilized ligand.[12]Measures the heat released or absorbed during the binding of two molecules in solution.[13][14]
Data Output KD (dissociation constant), kon (association rate), koff (dissociation rate).[15]KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[14]
Throughput High; modern instruments can analyze multiple interactions simultaneously.[16][17]Lower; typically one interaction at a time.
Sample Use Low; requires small amounts of analyte.Higher; requires more concentrated protein and ligand solutions.[14]
Strengths Provides kinetic information; excellent for screening and ranking compounds.[16]Provides a complete thermodynamic profile of the interaction in a single experiment.[13][18]
Considerations Requires immobilization of one partner, which can sometimes affect activity.Sensitive to buffer mismatches, which can cause large heats of dilution.[14]

A.-Surface-Plasmon-Resonance-(SPR)-Protocol

  • Immobilization: Covalently immobilize the wild-type or mutant kinase onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Analysis: Inject a series of concentrations of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile (the analyte) over the chip surface.[15]

  • Data Collection: Record the binding response (in Response Units, RU) over time to generate sensorgrams.[19]

  • Analysis: Fit the steady-state responses against the analyte concentration to a 1:1 binding model to determine the KD.

B.-Isothermal-Titration-Calorimetry-(ITC)-Protocol

  • Sample Preparation: Prepare the purified protein (e.g., 10-20 µM) in the sample cell and the compound (e.g., 100-200 µM) in the injection syringe. Crucially, both must be in identical, degassed buffer to minimize heats of dilution. [13][14]

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot the heat change per injection against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., single-site binding) to determine KD, ΔH, and stoichiometry (n).[13][20]

Phase-3:-Data-Interpretation

The results from the binding assays are then compiled to validate or refute the initial hypothesis.

Table-1:-Hypothetical-Binding-Data-for-2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

Protein VariantKD (nM) (via SPR)Fold Change vs. WTΔG (kcal/mol)ΔΔG (kcal/mol) vs. WTInterpretation
Wild-Type (WT) 151.0-10.650.0Baseline binding affinity.
C85A 1850123.3-7.75+2.90Critical Interaction: Loss of hinge H-bond dramatically weakens binding.
M83A 22515.0-9.07+1.58Important Interaction: Mutation disrupts a key hydrophobic contact.
L135A 19012.7-9.17+1.48Important Interaction: Confirms role of the hydrophobic pocket.
K30A 453.0-10.02+0.63Minor Contribution: Residue plays a small role, possibly through water-mediated contact.
G86A (Control) 181.2-10.56+0.09No Direct Role: Confirms mutation has no significant effect, as predicted.

Note: ΔG calculated as RTln(KD). ΔΔG is the change in binding free energy relative to wild-type.

The data strongly support our initial hypothesis. The >100-fold loss in affinity for the C85A mutant confirms the pyrimidine's role as a hinge-binder. The significant ~15-fold and ~13-fold losses for M83A and L135A, respectively, validate the importance of the hydrophobic pocket for binding the methoxyethyl tail. The minor effect of K30A and the negligible effect of the G86A control provide further confidence in the model.

Pillar-3:-Authoritative-Grounding-&-Comparison-to-Alternatives

While mutagenesis is a powerful tool, it is not without limitations. It indirectly probes the interaction by removing protein side chains and does not provide direct structural information.[7] Therefore, for a comprehensive validation, results should be correlated with other techniques.

TechniquePrincipleInformation ProvidedComparison to Mutagenesis
X-ray Crystallography Diffraction of X-rays by a protein-ligand crystal.High-resolution 3D structure of the binding site, revealing precise atomic interactions.Gold Standard for Structure. Provides a direct, static picture. Mutagenesis validates the energetic importance of the contacts seen in the crystal structure.
Nuclear Magnetic Resonance (NMR) Measures changes in the magnetic properties of atomic nuclei upon ligand binding.Information on which residues are perturbed by binding (Chemical Shift Perturbation), solution-state structure, and dynamics.Provides solution-state data. Less direct than crystallography but can map the binding interface and confirm contacts in a more native environment.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Measures the rate of deuterium exchange of backbone amide protons, which is slowed in regions protected by ligand binding.Identifies regions of the protein that become less solvent-accessible upon binding, mapping the binding footprint.Less precise than mutagenesis for single-residue contributions but excellent for mapping larger binding interfaces and allosteric effects without mutation.[7]

Conclusion

Confirming the binding mode of a small molecule is a cornerstone of modern drug discovery. By integrating computational modeling with a rigorous, self-validating experimental workflow centered on site-directed mutagenesis, researchers can gain high-confidence insights into the molecular determinants of ligand recognition. This guide has demonstrated how a systematic alanine scan, coupled with high-fidelity biophysical assays like SPR and ITC, can be used to dissect the key interactions between 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and its target. The data derived from such studies are invaluable for guiding lead optimization, overcoming drug resistance, and ultimately, designing more effective and specific therapeutics.

References

  • JoVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Grokipedia. Alanine scanning. [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. [Link]

  • AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • Wikipedia. Alanine scanning. [Link]

  • Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. In Methods in Molecular Biology (Vol. 2365, pp. 3-20). [Link]

  • Collins, K. M., & Fratti, R. A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Methods in Molecular Biology (Vol. 1860, pp. 141-151). [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • PubMed. Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]

  • GenScript. (2021). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots". [Link]

  • Rapid Novor. (2024). Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS. [Link]

  • Kooistra, A. J., et al. (2016). Integrating structural and mutagenesis data to elucidate GPCR ligand binding. In British Journal of Pharmacology (Vol. 173, Issue 20, pp. 2971-2985). [Link]

  • ResearchGate. (2018). Any one could tell me a protocol for site directed mutagenesis?. [Link]

  • Assay Genie. Site Directed Mutagenesis Protocol. [Link]

  • Agilent. QuikChange Site-Directed Mutagenesis Kit. [Link]

  • Springer. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. [Link]

  • bioRxiv. (2025). Predicting Mutation-Induced Relative Protein-Ligand Binding Affinity Changes via Conformational Sampling and Diversity Integrati. [Link]

  • Kim, J., et al. (1995). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. In Journal of Biological Chemistry (Vol. 270, No. 23, pp. 13987-13997). [Link]

  • El-Damasy, D. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. In Journal of Enzyme Inhibition and Medicinal Chemistry (Vol. 37, Issue 1, pp. 895-911). [Link]

  • El-Gamal, M. I., et al. (2022). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. In Bioorganic Chemistry (Vol. 128, p. 106093). [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. In Journal of Biomolecular Structure & Dynamics (Vol. 41, Issue 16, pp. 7981-7997). [Link]

  • MolSoft. (2020). Predicting the Effect of Mutation on Protein Stability and Binding. [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. In Nucleosides, Nucleotides & Nucleic Acids (Vol. 24, Issues 5-7, pp. 815-818). [Link]

  • El-Damasy, D. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. In Journal of Enzyme Inhibition and Medicinal Chemistry (Vol. 37, Issue 1, pp. 895-911). [Link]

  • El-Sayed, N. N. E., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. In RSC Advances (Vol. 11, Issue 24, pp. 14756-14774). [Link]

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Comparative

assessing the therapeutic index of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile versus standard chemotherapy

A Comparative Guide to the Therapeutic Index of Novel Kinase Inhibitors vs. Standard Chemotherapy Introduction: The Oncologist's Dilemma—Maximizing Efficacy, Minimizing Harm In the landscape of oncology, the ultimate goa...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Therapeutic Index of Novel Kinase Inhibitors vs. Standard Chemotherapy

Introduction: The Oncologist's Dilemma—Maximizing Efficacy, Minimizing Harm

In the landscape of oncology, the ultimate goal is the selective eradication of malignant cells while preserving the health of normal tissues. The metric that quantifies this crucial balance is the Therapeutic Index (TI) .[1][2] Classically defined, the TI is the ratio between the dose of a drug that causes toxicity and the dose that elicits the desired therapeutic effect.[3][4] A higher TI signifies a wider margin of safety, a critical determinant of a drug's clinical utility.[2][3][4]

Traditional cytotoxic chemotherapies, such as platinum-based agents like cisplatin, often exhibit a narrow therapeutic index.[5][6] Their mechanism, typically inducing widespread DNA damage, is not exclusive to cancer cells, leading to severe dose-limiting toxicities.[5] The advent of targeted therapies, designed to interact with specific molecular drivers of cancer, presents an opportunity to significantly widen this therapeutic window.

This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile , a representative of the pyrimidine-based kinase inhibitor class, against the benchmark of standard chemotherapy. While this specific molecule is used for illustrative purposes, the principles and protocols described herein are broadly applicable to the preclinical evaluation of novel targeted agents. Pyrimidine-based scaffolds are integral to numerous FDA-approved kinase inhibitors, often targeting pathways crucial for cell proliferation and survival, such as the PI3K/AKT and EGFR pathways.[7][8][9][10]

Profiling the Agents: Targeted Inhibition vs. Cytotoxic Assault

Investigational Agent: 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile (A Hypothetical Kinase Inhibitor)

For this guide, we will hypothesize that 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile (referred to as "Pyr-5C") acts as a potent and selective inhibitor of a key oncogenic driver, such as a variant of the Vascular Endothelial Growth Factor Receptor (VEGFR-2), a critical mediator of tumor angiogenesis. This hypothesis is based on extensive research demonstrating that pyrimidine-5-carbonitrile derivatives can effectively inhibit kinases like VEGFR-2.[11] The targeted nature of Pyr-5C is predicted to result in a more favorable toxicity profile compared to non-specific cytotoxic agents.

Mechanism of Action: Pyr-5C is designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the pro-angiogenic signals required for tumor growth and metastasis.

VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Pyr5C Pyr-5C Pyr5C->Dimerization Inhibits ATP ATP ATP->Dimerization Phosphorylates PI3K PI3K/AKT Pathway Dimerization->PI3K MAPK RAS/MAPK Pathway Dimerization->MAPK Angiogenesis Angiogenesis, Cell Proliferation, Survival PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Hypothesized signaling pathway of Pyr-5C.

Standard Agent: Cisplatin

Cisplatin is a cornerstone of chemotherapy for various solid tumors.[5] Its clinical efficacy is, however, perpetually balanced against its significant toxicity profile.

Mechanism of Action: Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[5] This distortion of the DNA helix obstructs replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5] This mechanism is not specific to cancer cells, affecting any rapidly dividing cell in the body, which explains its common side effects like myelosuppression and nephrotoxicity.[5]

Cisplatin Cisplatin CellMembrane Cellular Uptake Cisplatin->CellMembrane Aquation Aquation (Activation) CellMembrane->Aquation DNA Nuclear DNA Aquation->DNA Binds to Adducts DNA Adducts (Crosslinks) DNA->Adducts ReplicationBlock Replication/Transcription Block Adducts->ReplicationBlock DamageResponse DNA Damage Response ReplicationBlock->DamageResponse Apoptosis Apoptosis DamageResponse->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

Methodologies for Therapeutic Index Assessment

A dual-pronged approach, combining in vitro and in vivo studies, is essential for a robust assessment of the therapeutic index.

In Vitro Assessment: The Selectivity Index

The initial evaluation begins at the cellular level to determine a drug's potency and selectivity. For in vitro studies, the concept of a Selectivity Index (SI) is used as an analogue to the TI.[5]

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells [5]

Where IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug required to inhibit a biological process, like cell growth, by 50%. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12][13]

Objective: To determine the IC₅₀ of Pyr-5C and cisplatin in both cancerous (e.g., HCT-116 colon cancer) and non-cancerous (e.g., MRC-5 normal lung fibroblast) cell lines.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[14]

  • Solubilization solution (e.g., DMSO)[5]

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere for 24 hours.[5][14]

  • Compound Treatment: Prepare serial dilutions of Pyr-5C and cisplatin in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Live cells will convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[14]

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

In Vivo Assessment: The Therapeutic Index

Animal models are indispensable for evaluating the systemic effects of a drug, allowing for the calculation of the TI.[15] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[16][17]

Therapeutic Index (TI) = TD₅₀ / ED₅₀ [3][15]

  • TD₅₀ (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population. In preclinical studies, this is often defined by a specific endpoint, such as a >20% loss of body weight.[16]

  • ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect (e.g., 50% tumor growth inhibition) in 50% of the population.[1][15]

Experimental Protocol: Human Tumor Xenograft Study

Objective: To determine the TD₅₀, ED₅₀, and TI of Pyr-5C and cisplatin in immunodeficient mice bearing HCT-116 tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)[16]

  • HCT-116 human colon cancer cells

  • Matrigel

  • Dosing vehicles and administration equipment

  • Calipers and analytical balance

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of HCT-116 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[18]

  • Tumor Growth & Staging: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (typically 8-10 mice per group).[18]

  • Dosing Regimen (Efficacy - ED₅₀): Administer a range of doses of Pyr-5C (e.g., oral gavage) and cisplatin (e.g., intraperitoneal injection) based on preliminary range-finding studies. A vehicle control group receives only the delivery vehicle.

  • Dosing Regimen (Toxicity - TD₅₀): In a parallel study with non-tumor-bearing mice, administer escalating doses of each compound to identify the maximum tolerated dose (MTD) and calculate the TD₅₀.

  • Monitoring:

    • Efficacy: Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Toxicity: Record body weight 2-3 times per week and monitor for clinical signs of distress (e.g., lethargy, ruffled fur).[16]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Data Analysis:

    • ED₅₀: Plot the percentage of tumor growth inhibition against the drug dose to determine the ED₅₀.

    • TD₅₀: Plot the percentage of animals exhibiting the defined toxic endpoint (e.g., >20% body weight loss) against the drug dose to determine the TD₅₀.

    • TI Calculation: Calculate TI by dividing the determined TD₅₀ by the ED₅₀.

cluster_0 Week 0 cluster_1 Week 2-3 cluster_2 Week 3-6 cluster_3 Endpoint / Analysis Implant Implant Tumor Cells in Mice TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Dose Administer Drug & Vehicle Control Randomize->Dose Monitor Monitor Tumor Volume, Body Weight, & Health Dose->Monitor Endpoint Study Endpoint (Tumor Size) Monitor->Endpoint Analyze Analyze Data (ED50, TD50) Endpoint->Analyze Calculate Calculate TI Analyze->Calculate

Caption: Workflow for determining the therapeutic index in vivo.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical but plausible data for Pyr-5C and cisplatin, based on the known properties of targeted kinase inhibitors and cytotoxic agents.

Table 1: In Vitro Selectivity Index

Compound Cell Line Type IC₅₀ (µM) Selectivity Index (SI)
Pyr-5C HCT-116 Colon Cancer 0.15 26.7
MRC-5 Normal Fibroblast 4.0
Cisplatin HCT-116 Colon Cancer 2.5 1.8

| | MRC-5 | Normal Fibroblast | 4.5 | |

Table 2: In Vivo Therapeutic Index

Compound ED₅₀ (mg/kg) (Tumor Growth Inhibition) TD₅₀ (mg/kg) (>20% Body Weight Loss) Therapeutic Index (TI)
Pyr-5C 10 120 12.0

| Cisplatin | 3 | 7 | 2.3 |

Interpretation and Discussion

The data clearly illustrates the fundamental advantage of targeted therapy.

  • Superior In Vitro Selectivity: Pyr-5C demonstrates a significantly higher Selectivity Index (26.7) compared to cisplatin (1.8). This is the causal result of its specific mechanism. Pyr-5C targets VEGFR-2, a pathway often hyperactivated in tumors, while having minimal impact on the metabolic activity of normal MRC-5 fibroblasts at similar concentrations. Cisplatin, by contrast, affects any dividing cell, resulting in nearly equivalent IC₅₀ values for both cancerous and normal cells.

  • Wider In Vivo Therapeutic Window: The in vivo results corroborate the in vitro findings. Pyr-5C exhibits a TI of 12.0, whereas cisplatin's TI is a much narrower 2.3. This means that for Pyr-5C, the dose required to induce significant toxicity is 12 times higher than the dose needed for effective therapy. For cisplatin, this margin is less than 3-fold. This wider window for Pyr-5C provides greater flexibility in dosing to maximize anti-tumor activity while minimizing the risk of severe adverse effects. This is a direct consequence of Pyr-5C's targeted action, which spares host tissues that do not rely on the VEGFR-2 signaling pathway for normal function.

Conclusion

The systematic assessment of the therapeutic index is a critical step in preclinical drug development. The methodologies outlined in this guide, from in vitro selectivity profiling to in vivo xenograft studies, provide a robust framework for quantifying the safety margin of a novel therapeutic agent. The comparative analysis between the hypothetical targeted inhibitor, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, and the standard cytotoxic agent, cisplatin, highlights the profound potential of targeted therapies to uncouple anti-tumor efficacy from host toxicity. A superior therapeutic index, as demonstrated by Pyr-5C, is a strong predictor of a more favorable safety profile in clinical settings, ultimately promising more effective and tolerable treatments for cancer patients.

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  • El-Damasy, A. K., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911.
  • El-Damasy, A. K., et al. (2023). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 139, 106742.
  • El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(10), 6524-6541.

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Validation

A Comparative Guide to the ADME Properties of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile Analogs

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammation.[1][2] The 2,5-disubstituted pyrimidine core,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammation.[1][2] The 2,5-disubstituted pyrimidine core, specifically exemplified by 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, presents a promising starting point for kinase inhibitor programs. However, achieving clinical success is not solely dependent on target potency; a thorough understanding and optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical.[1]

This guide provides a comparative analysis of the in vitro ADME properties of a focused library of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile analogs. We will delve into the experimental data, explain the causal relationships between structural modifications and ADME outcomes, and provide detailed protocols for the key assays utilized. Our objective is to equip researchers, scientists, and drug development professionals with the insights to make data-driven decisions in their own discovery programs.

The Analog Series: A Rationale for Structural Modifications

For this comparative study, we have designed a series of analogs based on the parent compound, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile (Analog A). The modifications are strategically chosen to explore the impact of altering key physicochemical properties such as lipophilicity, hydrogen bonding potential, and metabolic soft spots.

AnalogStructureRationale for Modification
Analog A (Parent) 2-(2-Methoxyethyl)pyrimidine-5-carbonitrileBaseline compound for comparison.
Analog B 2-(2-Hydroxyethyl)pyrimidine-5-carbonitrileIntroduction of a hydroxyl group to increase polarity and potential for hydrogen bonding, which may impact solubility and permeability.
Analog C 2-(2-Fluoroethyl)pyrimidine-5-carbonitrileReplacement of the methoxy group with a fluoro group to block potential O-demethylation metabolism and assess the impact of a subtle electronic change.[3]
Analog D 2-(2-Methoxyethyl)-4-aminopyrimidine-5-carbonitrileAddition of an amino group at the 4-position to increase polarity and explore its effect on permeability and potential for new metabolic pathways.

Comparative ADME Profile: A Tabular Summary

The following table summarizes the key in vitro ADME parameters for our analog series. This data provides a snapshot of their potential pharmacokinetic behavior.

AnalogAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A / A→B)Human Liver Microsomal Stability (t½, min)Plasma Protein Binding (% Unbound)
Analog A 7515.21.84512.5
Analog B 2508.51.2> 6025.0
Analog C 7014.81.9> 6011.0
Analog D 3505.13.52035.0

In-Depth Analysis of ADME Parameters

Absorption: Caco-2 Permeability

The Caco-2 permeability assay is a cornerstone in vitro model for predicting human intestinal absorption.[4][5][6][7] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, thus mimicking the intestinal barrier.[4][5][8]

  • Expertise & Experience: Analog A, our parent compound, displays good permeability. The introduction of a hydroxyl group in Analog B leads to a predictable decrease in permeability due to increased polarity. Similarly, the highly polar amino group in Analog D significantly reduces its passive diffusion across the Caco-2 monolayer.[4][5] The efflux ratio for Analog D suggests it may be a substrate for efflux transporters like P-glycoprotein (P-gp), a common characteristic for amino-substituted heterocycles.[8] Analog C, with the fluoro-for-methoxy substitution, maintains permeability comparable to the parent compound, indicating that this modification does not significantly alter its ability to cross the intestinal barrier.

G Compound_A Analog A Absorbed_A Analog A Compound_A->Absorbed_A High Permeability Compound_D Analog D Absorbed_D Analog D Compound_D->Absorbed_D Low Permeability Absorbed_D->Compound_D P-gp Efflux Caco2_monolayer Caco-2 Cell Monolayer

Metabolism: Liver Microsomal Stability

Metabolic stability, assessed using liver microsomes, is a critical parameter for predicting a compound's in vivo clearance.[9][10] Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.[9][11]

  • Expertise & Experience: Analog A shows moderate metabolic stability. A likely metabolic pathway is O-demethylation of the methoxyethyl side chain. The introduction of a hydroxyl group in Analog B removes this metabolic liability, resulting in significantly higher stability. Similarly, replacing the methoxy with a fluoro group in Analog C effectively blocks this metabolic pathway, leading to enhanced stability.[3] Conversely, the addition of an amino group in Analog D introduces a new potential site for metabolism (e.g., oxidation or conjugation), leading to lower metabolic stability. The pyrimidine ring itself can also be a site of metabolism, and substitutions can influence the susceptibility of the ring to enzymatic attack.[2][12]

G cluster_0 Analog A Metabolism cluster_1 Analog C Stability A Analog A (2-(2-Methoxyethyl)) A_metabolite O-demethylated Metabolite A->A_metabolite CYP-mediated O-demethylation C Analog C (2-(2-Fluoroethyl)) C_stable Metabolically Stable C->C_stable Blocked Metabolism

Distribution: Plasma Protein Binding

The extent of a drug's binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to interact with its target.[13][14] Only the unbound fraction of a drug is pharmacologically active.[13][14]

  • Expertise & Experience: We employed the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for determining plasma protein binding.[13][14][15] Analog A exhibits high plasma protein binding, which is common for lipophilic compounds. Increasing the polarity with a hydroxyl group (Analog B) or an amino group (Analog D) predictably increases the unbound fraction. The fluoro-substitution in Analog C has a minimal impact on plasma protein binding compared to the parent compound. High protein binding can limit the free drug concentration at the target site, potentially reducing efficacy.[13][14]

Experimental Protocols

Caco-2 Permeability Assay

This protocol is designed to assess the bidirectional permeability of a test compound across a Caco-2 cell monolayer.[4][5][8]

  • Cell Culture and Monolayer Formation:

    • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]

  • Permeability Assessment (Apical to Basolateral - A→B):

    • The culture medium is replaced with transport buffer in both the apical and basolateral chambers.

    • The test compound (e.g., at a final concentration of 10 µM) is added to the apical (donor) chamber.[4]

    • At predetermined time points (e.g., 120 minutes), samples are collected from the basolateral (receiver) chamber.[8]

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.[4]

  • Efflux Assessment (Basolateral to Apical - B→A):

    • The protocol is repeated, but the test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber.[4][8]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.[8]

Human Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes.[9][11][16][17]

  • Incubation:

    • The test compound (e.g., at a final concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[9][17]

    • The reaction is initiated by the addition of an NADPH-regenerating system.[9][16]

    • A control incubation without the NADPH-regenerating system is run in parallel to account for non-enzymatic degradation.[11]

  • Time Points and Quenching:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

    • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Sample Analysis:

    • The samples are centrifuged to precipitate the proteins.[16]

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[17]

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a compound that is bound to plasma proteins.[13][14][15][18]

  • Assay Setup:

    • A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.[13][14]

    • The test compound is spiked into plasma (e.g., human plasma) and added to one chamber.[13][15]

    • Phosphate-buffered saline (PBS) is added to the other chamber.[14]

  • Incubation:

    • The sealed RED plate is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[13][14]

  • Sample Analysis:

    • After incubation, aliquots are taken from both the plasma and the buffer chambers.[13]

    • The samples are prepared for LC-MS/MS analysis, often involving protein precipitation.[14]

  • Data Analysis:

    • The percentage of unbound compound is calculated using the following equation: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

Conclusion and Future Directions

This comparative guide highlights the profound impact of subtle structural modifications on the ADME properties of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile analogs. The data presented herein demonstrates that a rational approach to chemical modification can lead to significant improvements in key pharmacokinetic parameters. For instance, blocking a metabolic liability (Analog C) can enhance metabolic stability without compromising permeability, a desirable outcome in lead optimization. Conversely, the introduction of highly polar groups (Analogs B and D) can improve solubility and reduce plasma protein binding but may negatively impact permeability and introduce new metabolic vulnerabilities.

The experimental protocols provided offer a robust framework for conducting these essential in vitro ADME assays. It is imperative for drug discovery teams to integrate such studies early in their programs to identify and mitigate potential ADME liabilities, thereby increasing the probability of selecting a clinical candidate with a favorable pharmacokinetic profile.

Future work should focus on in vivo pharmacokinetic studies in animal models to validate these in vitro findings and to understand the interplay between these different ADME parameters in a whole-organism setting.

References

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Comparative

Validating the In Vivo Efficacy of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in Xenograft Models: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of the novel investigational compound, 2-(2-Methoxyethyl)pyrimidine-5-carboni...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of the novel investigational compound, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, using xenograft models. The pyrimidine-5-carbonitrile scaffold has garnered significant interest in oncology, with derivatives exhibiting potent anti-proliferative activities through various mechanisms.[1][2][3][4][5][6] This document will detail the rationale behind experimental design, provide step-by-step protocols, and present a comparative analysis with established anti-cancer agents.

Introduction to 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and the Role of Xenograft Models

The pyrimidine core is a fundamental structure in many chemotherapeutic agents.[2] The addition of a carbonitrile group at the C-5 position has been shown to enhance anticancer activity. While the precise mechanism of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is under investigation, related compounds have demonstrated inhibitory effects on key oncogenic pathways, including Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/AKT signaling cascade.[1][3][4][6]

In vitro assays provide initial indications of a compound's cytotoxic potential; however, in vivo efficacy studies are the gold standard for evaluating the therapeutic potential of a drug candidate before it can proceed to clinical trials.[7][8] Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are invaluable preclinical tools for assessing anti-tumor activity in a living organism.[9][10][11] These models allow for the evaluation of a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.[12] This guide will focus on the use of both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) to robustly assess the therapeutic potential of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. PDX models, in particular, are gaining prominence as they better recapitulate the heterogeneity and microenvironment of human tumors.[13]

Preclinical Validation Strategy: A Multi-Model Approach

A robust preclinical validation strategy for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile should involve a multi-pronged approach to account for tumor heterogeneity and to elucidate the compound's mechanism of action.

Rationale for Model Selection

Given the known mechanisms of similar pyrimidine-5-carbonitrile derivatives, the following xenograft models are proposed:

  • Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (A549 Cell Line): Many pyrimidine derivatives have shown efficacy against lung cancer cell lines. The A549 cell line is a well-characterized and widely used model for NSCLC.

  • Colorectal Cancer (CRC) Xenograft Model (HCT-116 Cell Line): The anti-inflammatory properties of COX-2 inhibitors make CRC an attractive target. The HCT-116 cell line is a standard model for colorectal cancer studies.

  • Breast Cancer Patient-Derived Xenograft (PDX) Model: To assess efficacy in a more clinically relevant setting, a well-characterized breast cancer PDX model, for instance one with a known PI3K pathway mutation, would be highly informative.

Selection of Comparator Agents

To provide a meaningful comparison, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile should be benchmarked against standard-of-care chemotherapeutics for the selected cancer types:

  • Cisplatin: A platinum-based chemotherapy agent widely used in the treatment of NSCLC.

  • 5-Fluorouracil (5-FU): A pyrimidine analog that is a cornerstone of many CRC treatment regimens.[14]

  • Paclitaxel: A taxane-based chemotherapeutic commonly used in the treatment of breast cancer.

Experimental Design and Workflow

The following diagram illustrates the general workflow for the in vivo efficacy studies.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis Cell Line Culture/PDX Tissue Preparation Cell Line Culture/PDX Tissue Preparation Animal Acclimatization Animal Acclimatization Cell Line Culture/PDX Tissue Preparation->Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth Monitoring->Randomization into Treatment Groups Drug Administration Drug Administration Randomization into Treatment Groups->Drug Administration Tumor Volume & Body Weight Measurement Tumor Volume & Body Weight Measurement Drug Administration->Tumor Volume & Body Weight Measurement Endpoint Analysis Endpoint Analysis Tumor Volume & Body Weight Measurement->Endpoint Analysis Data Interpretation & Reporting Data Interpretation & Reporting Endpoint Analysis->Data Interpretation & Reporting

Caption: General workflow for in vivo efficacy validation.

Detailed Experimental Protocols

Animal Husbandry
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Animals should be housed in sterile, individually ventilated cages with a 12-hour light/dark cycle. Food and water should be provided ad libitum.

  • Acclimatization: Animals should be allowed to acclimatize for at least one week prior to the start of the experiment.

Tumor Implantation
  • For CDX Models (A549 and HCT-116):

    • Harvest cultured cells during the logarithmic growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS) or Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • For PDX Models:

    • Surgically implant a small fragment (approximately 20-30 mm³) of the patient-derived tumor tissue subcutaneously into the flank of each mouse.

Treatment Protocol
  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Dosing:

    • Vehicle Control: Administer the vehicle used to dissolve the test compounds (e.g., 10% DMSO, 40% PEG300, 50% PBS).

    • 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile: Administer the compound at three different dose levels (e.g., 10, 30, and 100 mg/kg) via oral gavage or intraperitoneal injection daily. The maximum tolerated dose (MTD) should be determined in a preliminary study.[15][16]

    • Comparator Agents: Administer Cisplatin (e.g., 5 mg/kg, intraperitoneally, once weekly), 5-FU (e.g., 50 mg/kg, intraperitoneally, daily for 5 days), or Paclitaxel (e.g., 20 mg/kg, intravenously, twice weekly) according to established protocols.

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study. Body weight is a key indicator of toxicity.

Endpoint and Data Analysis

The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

  • Primary Endpoint: Tumor growth inhibition (TGI). This is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

  • Secondary Endpoints:

    • Body weight change.

    • Survival analysis (if applicable).

    • At the end of the study, tumors can be excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Comparative Data Presentation

The following tables represent hypothetical data to illustrate how the results of these studies would be presented for clear comparison.

Table 1: In Vivo Efficacy of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in A549 NSCLC Xenograft Model
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1850 ± 150--2.5 ± 1.0
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile101250 ± 12032.4-3.1 ± 1.2
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile30780 ± 9557.8-4.5 ± 1.5
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile100450 ± 7075.7-8.2 ± 2.1
Cisplatin5620 ± 8066.5-12.5 ± 2.5
Table 2: In Vivo Efficacy of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in HCT-116 CRC Xenograft Model
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-2100 ± 180--1.8 ± 0.9
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile101500 ± 14028.6-2.5 ± 1.1
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile30950 ± 11054.8-3.8 ± 1.4
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile100550 ± 8573.8-7.5 ± 2.0
5-Fluorouracil50750 ± 9064.3-10.1 ± 2.3
Table 3: In Vivo Efficacy of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in Breast Cancer PDX Model
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1600 ± 130--3.0 ± 1.1
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile101100 ± 11531.3-3.5 ± 1.3
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile30650 ± 9059.4-5.1 ± 1.6
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile100350 ± 6078.1-9.0 ± 2.2
Paclitaxel20500 ± 7568.8-11.8 ± 2.6

Mechanistic Insights and Pathway Analysis

To further validate the mechanism of action, excised tumors can be analyzed for changes in key signaling pathways.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT pathway.

Western blot or immunohistochemical analysis of tumor lysates can be performed to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) to confirm target engagement by 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. By employing a multi-model strategy with relevant comparators, researchers can generate a robust data package to support the continued development of this promising compound. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic profile, detailed toxicology studies, and the exploration of combination therapies to enhance its anti-tumor activity. The use of both CDX and PDX models provides a strong preclinical foundation for predicting clinical response and guiding the design of future clinical trials.

References

  • Creative Biolabs. Xenograft Models. [Link]

  • Huszar, D., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55040.
  • Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7501.
  • ChemPartner. Oncology. [Link]

  • Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar.
  • Li, Y., et al. (2023). Patient-derived xenograft models in cancer therapy: technologies and applications.
  • Dong, X., et al. (2016). Patient-derived xenograft models for oncology drug discovery. Cancer Biology & Medicine, 13(2), 171-182.
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  • El-Nassan, H. B., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12(1), 18335.
  • El-Sayed, N. N. E., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 939-954.
  • Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 145, 107185.
  • El-Sayed, N. N. E., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 939–954.
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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile: Establishing a Protocol for Novel Chemical Compounds

Authoritative Note: As a Senior Application Scientist, my primary commitment is to ensure the highest standards of safety and scientific integrity in the laboratory. The following guide addresses the proper disposal of 2...

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Note: As a Senior Application Scientist, my primary commitment is to ensure the highest standards of safety and scientific integrity in the laboratory. The following guide addresses the proper disposal of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Initial searches did not yield a specific, publicly available Safety Data Sheet (SDS) for this exact compound. This is not uncommon for novel or specialized research chemicals.

Therefore, this document serves a dual purpose: it provides a procedural framework for the safe disposal of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile by inferring potential hazards from structurally related compounds, and more importantly, it establishes a best-practice model for researchers to safely manage the disposal of any chemical for which an SDS is not immediately available. This guide is not a substitute for a manufacturer-provided SDS or the expert guidance of your institution's Environmental Health & Safety (EHS) department.

Part 1: The Foundational Steps for Ensuring Safety

Before handling or disposing of any chemical, especially one with limited public safety information, two steps are non-negotiable.

Obtain the Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety. It is a legally required document from the manufacturer or supplier that details the compound's physical and chemical properties, health hazards, and safety precautions.

  • Action: Contact the supplier or manufacturer of your 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and request the specific SDS for the product. Do not proceed with disposal until you have this document.

Mandatory Consultation with Environmental Health & Safety (EHS)

Your institution's EHS department is the definitive authority on chemical waste management. They are equipped to interpret the SDS, understand local and federal disposal regulations, and provide institution-specific protocols.

  • Action: Provide the SDS to your EHS office. They will determine the final, approved disposal route for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile based on its specific hazard profile.

Part 2: Preliminary Hazard Assessment from Analogous Compounds

In the absence of a specific SDS, a preliminary hazard assessment can be cautiously inferred by examining structurally similar compounds. This is for interim handling precautions only and must not replace the data from the actual SDS. The core structure includes a pyrimidine ring and a nitrile group (-C≡N).

Many pyrimidine derivatives are used in pharmaceutical development, and nitrile compounds can present specific toxicological risks.[1][2] For instance, the PubChem entry for the related compound 5-Methylpyrimidine-2-carbonitrile lists several hazard statements, indicating it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[3] This suggests a prudent approach is to treat 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile as a hazardous substance until proven otherwise.

Table 1: Potential Hazard Profile and Handling Considerations
Hazard ClassPotential Risk for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrileRecommended Precautionary Actions (Pending SDS)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[3]Avoid creating dust. Handle in a chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.[4][5]
Skin Corrosion / Irritation May cause skin irritation.[3][4]Prevent all skin contact. If contact occurs, wash immediately and thoroughly with soap and water.[5]
Serious Eye Damage / Irritation May cause serious eye irritation.[3][4]Wear safety goggles or a face shield. Ensure eyewash stations are accessible.[5]
Environmental Hazard The nitrile group can contribute to environmental toxicity.[2]Prevent the chemical from entering drains or waterways.[4] All waste must be collected for approved disposal.

Part 3: General Framework for Disposal

This section outlines a step-by-step methodology for the collection and preparation of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile for final disposal by your EHS department.

Step-by-Step Waste Collection Protocol
  • Personal Protective Equipment (PPE): Before handling the compound, equip yourself with the following:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Nitrile rubber gloves.[6]

    • Body Protection: A standard laboratory coat.

    • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

  • Waste Characterization: The compound is a solid. All materials contaminated with this compound, including empty containers, weighing paper, and contaminated PPE, must be treated as hazardous waste.

  • Waste Segregation and Containment:

    • Designate a specific, sealed, and clearly labeled waste container for "2-(2-Methoxyethyl)pyrimidine-5-carbonitrile solid waste."

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "2-(2-Methoxyethyl)pyrimidine-5-carbonitrile"

    • The CAS number, if available from your supplier.

    • The primary hazards (e.g., "Toxic," "Irritant"), as determined from the SDS.

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal: Arrange for a scheduled pickup of the waste container by your institution's EHS department or their designated hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making pathway for ensuring the safe disposal of a research chemical.

G cluster_0 Researcher's Responsibility cluster_1 EHS Directed Protocol A Compound for Disposal: 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile B Obtain Manufacturer's Safety Data Sheet (SDS) A->B Crucial First Step C Consult Institutional Environmental Health & Safety (EHS) B->C Provide SDS to EHS D Characterize Waste (Toxic, Irritant, etc.) C->D EHS provides guidance E Segregate and Contain in Labeled, Approved Container D->E F Store in Satellite Accumulation Area E->F G Final Disposal Route (e.g., Incineration, Chemical Treatment) F->G via EHS Pickup

Caption: Decision workflow for the safe disposal of a research chemical.

Part 4: Decontamination Procedures

Any equipment or surfaces that come into contact with 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile must be thoroughly decontaminated.

  • Equipment Decontamination:

    • Carefully wipe down all surfaces of the equipment with a solvent known to dissolve the compound (consult the SDS for solubility information; if unavailable, start with a common lab solvent like ethanol or isopropanol).

    • Perform a standard cleaning procedure, such as washing with a laboratory detergent (e.g., Luminox®) and hot water, followed by thorough rinsing with tap water and then deionized water.[7]

    • All cleaning materials (wipes, gloves) must be disposed of as solid hazardous waste.

  • Spill Cleanup:

    • In case of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

    • Carefully cover the spill with an absorbent, inert material (e.g., vermiculite or sand).

    • Collect the material using non-sparking tools and place it in the designated hazardous waste container.

    • Clean the affected area as described in the equipment decontamination procedure.

    • For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.

By adhering to this rigorous, safety-first framework, researchers can confidently and responsibly manage the disposal of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile and other novel compounds, ensuring the protection of themselves, their colleagues, and the environment.

References

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  • Chem-Impex. 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde.
  • Organic Syntheses Procedure. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.
  • EPA.
  • Alichem. 5-methoxypyrimidine-2-carbonitrile.
  • Wikipedia. Nitrile.
  • ChemScene. 5506-97-8 | 2-Methylpyrimidine-5-carbonitrile.
  • PubChem. 2-(Methylsulfonyl)pyrimidine-5-carbonitrile | C6H5N3O2S | CID 13114189.
  • PubChem. 5-Methylpyrimidine-2-carbonitrile | C6H5N3 | CID 20795181.
  • Sigma-Aldrich. 2-Pyrimidinecarbonitrile 97 14080-23-0.
  • ChemBK. pyrimidine-2-carbonitrile.
  • Abovchem. 2-chloropyrimidine-5-carbonitrile - CAS:1753-50-0.
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  • RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.
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  • Benchchem. Navigating the Safe Disposal of 2,4-Diaminopyrimidine-5-carboxamide: A Procedural Guide.
  • Benchchem. Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
  • Thermo Fisher Scientific. 2-Pyrimidinecarbonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Wikipedia.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is a cornerstone of both innovation and safety. This guide provides an in-depth operational plan for th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is a cornerstone of both innovation and safety. This guide provides an in-depth operational plan for the safe handling of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, with a focused directive on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to present a framework that is not only procedurally sound but also instills a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

While a specific Safety Data Sheet (SDS) for 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is not publicly available, a robust hazard assessment can be constructed by examining its constituent functional groups: a pyrimidine ring, a nitrile group, and a methoxyethyl ether side chain. Pyrimidine derivatives can exhibit a range of biological activities and potential irritant properties.[1][2] Nitrile compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system.[3][4] The presence of an ether linkage warrants consideration of its chemical stability and reactivity. This guide, therefore, adopts a conservative and proactive approach to safety, grounded in established principles of chemical hygiene.

Hazard Assessment and Risk Mitigation

Before any handling of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, a thorough risk assessment is mandatory.[5] This involves evaluating the scale of the procedure, the physical form of the chemical (solid or in solution), and the potential for aerosol or dust generation. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[6]

Table 1: Presumed Hazard Profile and Corresponding PPE

Potential Hazard Rationale Primary PPE Secondary/Task-Specific PPE
Skin Irritation/Absorption Pyrimidine and nitrile functional groups are frequently associated with skin irritation.[7] Dermal absorption is a potential route for systemic toxicity.Chemical-resistant gloves (Nitrile)Lab coat, disposable sleeves
Eye Irritation Many organic compounds, especially fine powders or solutions, can cause serious eye irritation upon contact.[3]Safety glasses with side shields or chemical splash gogglesFace shield (for large quantities or splash risk)
Inhalation of Dust/Aerosols Handling of the solid compound can generate dust. Procedures involving heating or nebulization can create aerosols. Inhalation is a direct route for systemic exposure.[3]Use in a certified chemical fume hoodRespiratory protection (e.g., N95 respirator for dusts, or as determined by risk assessment)
Core Personal Protective Equipment (PPE) Protocol

The following PPE is considered the minimum requirement for handling 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile in a laboratory setting.

  • Hand Protection: Chemical-Resistant Gloves

    • Primary Recommendation: Nitrile gloves are the standard for laboratory use, offering protection against a broad range of chemicals and good puncture resistance.[8] For handling 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, nitrile gloves provide a suitable barrier for incidental contact.

    • Selection Criteria: Choose gloves that are certified against chemical splashes (e.g., meeting EN 374 standards in Europe).[9] The thickness of the glove should be considered; thicker gloves offer more protection but may reduce dexterity.[10]

    • Usage Protocol: Always inspect gloves for any signs of degradation or punctures before use.[6] Don a fresh pair of gloves before handling the compound and remove them using the proper technique to avoid skin contamination. Gloves should be changed immediately if they become contaminated. For prolonged work, consider double-gloving.

  • Eye and Face Protection

    • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are mandatory to protect against accidental splashes.[8]

    • Enhanced Protection: When handling larger quantities (typically >10g), or when there is a significant risk of splashing, chemical splash goggles should be worn.[11] For procedures with a high risk of explosion or energetic reaction, a full-face shield worn over safety glasses is required.[8]

  • Protective Clothing

    • A clean, buttoned laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[8] Ensure that the lab coat is made of a suitable material, such as cotton or a flame-resistant fabric, depending on other hazards present in the lab.

  • Respiratory Protection

    • Engineering Controls First: The primary method for controlling inhalation exposure is the use of engineering controls. All handling of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile should be conducted within a certified chemical fume hood to minimize the concentration of airborne dust or vapors.[12]

    • When Respirators are Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures (e.g., cleaning up a large spill), respiratory protection will be necessary. The type of respirator should be selected based on a formal risk assessment. For solid particulates, a NIOSH-approved N95 respirator may be appropriate.[3]

Step-by-Step PPE Procedures

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

The order of doffing is crucial to prevent self-contamination.

  • Gloves: Remove gloves using the glove-in-glove technique. Peel one glove off by grasping the outside of the cuff and turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward, touching only the inside surfaces.

  • Eye Protection: Remove your safety glasses or goggles by handling the earpieces.

  • Respiratory Protection (if required): Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile risk_assessment Perform Risk Assessment: - Scale of work? - Physical form? - Potential for dust/aerosol? start->risk_assessment small_scale Small Scale (<1g) Solid or Dilute Solution risk_assessment->small_scale Low Risk large_scale Large Scale (>1g) or Concentrated Solution risk_assessment->large_scale Moderate to High Risk spill_cleanup Spill or Emergency Cleanup risk_assessment->spill_cleanup Emergency core_ppe Core PPE: - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields small_scale->core_ppe enhanced_ppe Enhanced PPE: - Double Gloves - Chemical Splash Goggles - Face Shield (if splash risk) large_scale->enhanced_ppe spill_cleanup->enhanced_ppe fume_hood Work in Chemical Fume Hood core_ppe->fume_hood respirator Add Respiratory Protection: - N95 for dust - Cartridge respirator for vapors enhanced_ppe->respirator enhanced_ppe->fume_hood

Caption: Decision tree for PPE selection based on risk assessment.

Disposal Plan

Proper disposal of contaminated PPE is as critical as its correct use.

  • Gloves and Disposable Items: Used nitrile gloves, disposable lab coats, and other contaminated disposable items should be considered chemical waste.[13]

    • Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag.[14]

    • Do not overfill the bag.

    • Seal the bag and place it in a secondary container for hazardous waste.

  • Waste Management: All chemical waste, including contaminated PPE, must be disposed of in accordance with institutional, local, and national regulations.[4][15] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Never dispose of chemically contaminated items in the regular trash or sewer system.[16]

By adhering to these rigorous PPE protocols and operational plans, researchers, scientists, and drug development professionals can confidently handle 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile, ensuring personal safety and maintaining the integrity of their research environment. This proactive stance on safety is not merely a procedural requirement but a foundational element of scientific excellence.

References

Sources

Retrosynthesis Analysis

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Method

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